2-Bromo-5-fluoro-N-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXJVNBPPQPCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681960 | |
| Record name | 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-27-7 | |
| Record name | Benzenamine, 2-bromo-5-fluoro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl 2-bromo-5-fluoroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Navigating a Key Synthetic Intermediate: A Technical Guide to 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Introduction: The Challenge of Characterizing Niche Building Blocks
In the landscape of pharmaceutical research and fine chemical synthesis, halogenated anilines are indispensable building blocks. Their unique substitution patterns offer medicinal chemists a versatile scaffold for constructing complex molecular architectures. 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7) represents one such specialized intermediate. However, for many of these niche reagents, a comprehensive public dataset of physical properties is often scarce. This guide provides a detailed overview of what is known about this compound, addresses the current data gaps, and offers insights by comparing it with its corresponding free base and related isomers. For the drug development professional, understanding not just the known data but also the known unknowns is critical for experimental design and process development.
Core Compound Analysis: this compound
This compound is the hydrochloride salt of 2-Bromo-5-fluoro-N-methylaniline. The formation of a hydrochloride salt is a common strategy in drug development and chemical synthesis to improve the stability, handling, and solubility (particularly in aqueous media) of an amine-containing parent molecule.
Structural and Chemical Identifiers
A precise understanding of the molecule begins with its fundamental identifiers. The key properties for the hydrochloride salt are summarized below.
| Property | Value | Source |
| CAS Number | 1199773-27-7 | [1][2] |
| Molecular Formula | C₇H₈BrClFN | [2] |
| Molecular Weight | 238.95 g/mol | [2] |
| Canonical SMILES | Cl.CNC1=C(Br)C=C(F)C=C1 | [3] |
| IUPAC Name | 2-bromo-5-fluoro-N-methylaniline;hydrochloride |
Known Physical Properties: Acknowledging the Data Gap
A thorough review of publicly available chemical databases and safety data sheets reveals a significant lack of experimentally determined physical property data for this compound. A safety data sheet for the compound explicitly lists "no data available" for key metrics such as melting point, boiling point, solubility, and stability.[4]
This absence of information is not unusual for a specialized laboratory-scale chemical. It underscores the necessity for researchers to perform their own characterization or to proceed with the logical assumptions based on the properties of analogous structures and the general behavior of amine salts.
The Free Base Counterpart: 2-Bromo-5-fluoro-N-methylaniline
To provide context, we can examine the free base, 2-Bromo-5-fluoro-N-methylaniline (CAS No. 1200114-00-6). While data for this specific molecule is also limited, analyzing it helps in predicting the behavior of its salt form.
| Property | Value | Source |
| CAS Number | 1200114-00-6 | [5][6] |
| Molecular Formula | C₇H₇BrFN | [6] |
| Molecular Weight | 204.04 g/mol | [6] |
| Canonical SMILES | CNC1=C(Br)C=C(F)C=C1 | [6] |
| IUPAC Name | 2-bromo-5-fluoro-N-methylaniline |
Like its hydrochloride salt, specific, experimentally verified physical properties such as melting and boiling points are not well-documented in public literature for the free base.
The Amine to Hydrochloride Salt Conversion: A Workflow Perspective
The relationship between the free amine and its hydrochloride salt is a fundamental acid-base reaction. This process is critical for purification, isolation, and formulation.
Caption: Workflow of hydrochloride salt formation.
Expected Physicochemical Differences
The conversion from a free base to a hydrochloride salt predictably alters the physical properties:
-
Melting Point: The ionic character of the salt results in a much stronger crystal lattice structure compared to the intermolecular forces of the free base. Therefore, the hydrochloride salt is expected to be a solid with a significantly higher melting point.
-
Solubility: The salt form is generally much more soluble in polar solvents, especially water, compared to the free base, which typically exhibits higher solubility in non-polar organic solvents.
-
Stability and Handling: Amine salts are often more crystalline and less prone to oxidation or degradation than their free base counterparts, making them easier to store and handle.
Comparative Analysis with Isomeric Compounds
In the absence of direct data, examining closely related isomers can provide a reasonable estimation of the expected physical properties. It is crucial, however, to recognize that even minor changes in substituent positions can significantly alter properties like melting point due to differences in crystal packing.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-5-fluoro-4-methylaniline | 202865-78-9 | C₇H₇BrFN | 39-41 | 245.3 (Predicted) |
| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | C₇H₇BrFN | 86-90 | 266.3 (Predicted) |
| 2-Bromo-5-fluoroaniline | 1003-99-2 | C₆H₅BrFN | 43-47 | Not Available |
Data sourced from references[7][8][9].
This data from isomers suggests that the free base of our target compound is likely a low-melting solid or possibly an oil at room temperature. The hydrochloride salt would be expected to have a melting point well above 100°C.
Caption: Comparison of target compound and related isomers.
Safety and Handling Protocols
While specific toxicity data for this compound is unavailable, data from analogous anilines and general principles of handling halogenated aromatic compounds necessitate stringent safety protocols.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Hazard Classifications (based on related compounds):
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Potentially harmful if swallowed or in contact with skin.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Application in Drug Discovery and Synthesis
Halogenated anilines are versatile intermediates. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents. The fluorine atom can modulate the electronic properties and metabolic stability of a final drug candidate, a common strategy in medicinal chemistry. This specific N-methylaniline structure is a valuable precursor for creating more complex molecules, particularly in the development of kinase inhibitors or other targeted therapies.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. The primary challenge for researchers is the current lack of publicly available, experimentally determined physical property data. This guide serves to consolidate the known identifying information and to provide a scientifically grounded framework for estimating its properties based on the behavior of its free base, related isomers, and the fundamental principles of amine salt chemistry. It is imperative that any laboratory utilizing this compound conduct its own analytical characterization to ensure the success and safety of their experimental protocols.
References
- PubChem. 2-Bromo-5-fluoroaniline. [Link]
- Molbase. (2-BroMo-5-fluoro-phenyl)-Methyl-aMine | 1200114-00-6. [Link]
- ZaiQi Bio-Tech. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. [Link]
- Thoreauchem. This compound-1199773-27-7. [Link]
- Angene Chemical.
- Hairui Chemical. 2-Bromo-5-fluoro-N-methylaniline_1200114-00-6. [Link]
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2-Bromo-5-fluoro-N-methylaniline hydrochloride CAS number
An In-Depth Technical Guide to 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS: 1199773-27-7)
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aniline derivative of significant interest to the pharmaceutical and fine chemical industries. The document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its applications as a versatile building block in medicinal chemistry. Furthermore, it outlines rigorous analytical methods for quality control and provides essential safety, handling, and storage protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who require in-depth technical knowledge and practical methodologies for utilizing this compound. The CAS Number for this compound is 1199773-27-7.[1]
Compound Identification and Physicochemical Properties
This compound is a substituted aniline derivative. The strategic placement of bromo, fluoro, and N-methyl groups makes it a trifunctional intermediate, enabling diverse and complex molecular constructions through various organic reactions.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 1199773-27-7 | [1] |
| Molecular Formula | C₇H₈BrClFN | [2] |
| Molecular Weight | 240.5 g/mol | [2] |
| Canonical SMILES | Cl.CNC1=C(Br)C=C(F)C=C1 | [2] |
| InChIKey | IGYUXVCMJJVYON-UHFFFAOYSA-N | [2] |
| Appearance | Typically an off-white to light-colored solid | Inferred |
| Storage | Store at room temperature under an inert atmosphere, protected from light. | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via a multi-step process starting from a commercially available precursor, 2-Bromo-5-fluoroaniline. The process involves the reduction of a nitro group, followed by N-methylation, and finally, salt formation.
Synthetic Pathway Overview
The most logical synthetic route involves the initial synthesis of the parent aniline, 2-Bromo-5-fluoroaniline, from its corresponding nitrobenzene derivative. This is a standard nitro group reduction, which can be achieved through various methods, including catalytic hydrogenation or, more commonly in laboratory settings, using a metal in acidic media.
Sources
An In-Depth Technical Guide to 2-Bromo-5-fluoro-N-methylaniline Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7), a halogenated and N-methylated aniline derivative that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. This document elucidates the compound's core physicochemical properties, including its molecular weight, and delves into established synthetic pathways. Furthermore, it explores the rationale behind its application in drug discovery, contextualized by the broader significance of substituted anilines in medicinal chemistry. Safety protocols and handling considerations are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in the realm of medicinal chemistry, prized for their versatile reactivity and their presence in a multitude of biologically active molecules.[1] However, the aniline moiety itself can present metabolic liabilities, often being susceptible to enzymatic oxidation, which can lead to rapid clearance or the formation of toxic metabolites.[2] Consequently, the strategic modification of the aniline ring with substituents such as halogens and alkyl groups is a cornerstone of modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Modulating Lipophilicity: The introduction of halogens can increase a compound's ability to cross cellular membranes.
-
Blocking Metabolic Sites: Strategic placement of substituents can prevent enzymatic degradation, thereby increasing the drug's half-life.
-
Altering Electronic Properties: Electron-withdrawing or -donating groups can fine-tune the pKa of the amino group, affecting its interaction with biological targets.[3]
This compound is a prime example of a rationally designed building block that leverages these principles. The presence of bromine and fluorine atoms, along with an N-methyl group, provides medicinal chemists with a versatile tool for creating sophisticated molecular architectures.
Physicochemical Properties and Molecular Characteristics
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.
Molecular Structure and Weight
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1199773-27-7 | [4] |
| Molecular Formula | C₇H₈BrClFN | [5] |
| Molecular Weight | 240.50 g/mol | [4][5] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with a readily available precursor, 2-bromo-5-fluoroaniline. The overall synthetic workflow can be conceptualized as a two-stage process: the synthesis of the aniline precursor, followed by N-methylation and salt formation.
Synthesis of 2-Bromo-5-fluoroaniline
A common and efficient method for the preparation of 2-bromo-5-fluoroaniline involves the reduction of a nitro-aromatic precursor.[6][7]
Caption: Workflow for the synthesis of 2-bromo-5-fluoroaniline.
Experimental Protocol: Reduction of 2-Bromo-5-fluoronitrobenzene [6]
-
Reaction Setup: To a solution of 1-bromo-4-fluoro-2-nitrobenzene in a mixture of acetic acid and ethanol, add iron powder at room temperature.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for approximately 5 minutes.
-
Reaction Conditions: Heat the mixture to reflux for 2 hours.
-
Workup: After cooling, partially remove the solvents under reduced pressure. Partition the residue between an aqueous sodium hydroxide solution and an organic solvent such as diethyl ether.
-
Purification: Separate the organic layer, wash with water and brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate to yield 2-bromo-5-fluoroaniline.
Causality: The use of iron powder in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines. The acidic environment facilitates the oxidation of iron, which in turn reduces the nitro group.
N-Methylation and Hydrochloride Salt Formation
The conversion of the primary aniline to the N-methylated secondary aniline and its subsequent transformation into the hydrochloride salt is a standard procedure in organic synthesis.
Caption: Logical workflow for N-methylation and salt formation.
General Experimental Protocol:
-
N-Methylation: Dissolve 2-bromo-5-fluoroaniline in a suitable aprotic solvent (e.g., acetone, THF) with a base such as potassium carbonate. Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and stir, potentially with heating, until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Isolation: After completion, filter the reaction mixture and remove the solvent. The crude product can be purified by column chromatography.
-
Hydrochloride Salt Formation: Dissolve the purified 2-Bromo-5-fluoro-N-methylaniline free base in a suitable anhydrous solvent (e.g., diethyl ether). Add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution.
-
Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Trustworthiness: This two-step sequence is a robust and widely used method for the preparation of N-alkylated aniline hydrochlorides. The formation of the hydrochloride salt is often advantageous as it can improve the compound's stability, crystallinity, and handling properties.
Applications in Drug Discovery and Development
Substituted anilines, such as the title compound, are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable precursor for introducing a specific pharmacophore into a larger molecule.
One of the most notable applications of the parent aniline, 2-bromo-5-fluoroaniline, is as a key intermediate in the synthesis of Tezacaftor .[8] Tezacaftor is a component of Trikafta, a triple-combination therapy approved for the treatment of cystic fibrosis.[8] This underscores the industrial relevance of this structural motif.
The N-methyl group can serve several purposes in a final drug molecule:
-
It can act as a hydrogen bond acceptor.
-
It can increase the basicity of the nitrogen compared to the primary aniline.
-
It can provide a point of steric bulk that can influence binding to a biological target.
The bromine atom is particularly useful as it provides a handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of a wide range of substituents.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet for this exact compound is not widely available, data from closely related compounds provide a strong basis for a risk assessment.
Hazard Identification (based on related anilines): [9][10]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures: [11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]
Conclusion
This compound is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its molecular weight of 240.50 g/mol and its specific substitution pattern offer a unique combination of features for medicinal chemists to leverage in the synthesis of novel drug candidates. The established synthetic routes are robust and scalable, ensuring its availability for research and development. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist working with this important building block.
References
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- Wadman, M. W., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440. [Link]
- Wadman, M. W., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440. [Link]
- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
- Thoreauchem. (n.d.). This compound. [Link]
- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Bromo-5-fluoroaniline. [Link]
- PubChem. (n.d.). 2-Bromo-4-methylaniline hydrochloride. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Preamble: The Imperative for Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal building blocks. Their unique electronic properties and synthetic versatility make them indispensable intermediates in the creation of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced materials[1][2]. 2-Bromo-5-fluoro-N-methylaniline hydrochloride is one such intermediate, where the precise arrangement of its substituents dictates its reactivity and, ultimately, the properties of the final product.
The unambiguous determination of its chemical structure is not merely an academic exercise; it is a foundational requirement for ensuring purity, predicting reactivity, and meeting stringent regulatory standards. This guide eschews a rigid, templated approach, instead presenting a logical, field-proven workflow for the complete structural characterization of this molecule. We will proceed through a multi-technique, self-validating system where each analytical step corroborates the last, culminating in an undeniable structural assignment. This document is designed to provide not just the "how," but the critical "why" behind each methodological choice, reflecting a synthesis of technical accuracy and practical expertise.
Molecular Blueprint and Elucidation Strategy
Before embarking on the experimental journey, we establish the hypothetical structure and fundamental properties of the target compound. This initial blueprint serves as our reference against which all subsequent data will be compared.
Target Compound: this compound
Expected Structure:

Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1199773-27-7 | [3] |
| Molecular Formula | C₇H₈BrClFN | - |
| Molecular Weight (Free Base) | 204.04 g/mol | [4] |
| Monoisotopic Mass (Free Base) | 202.97459 Da | [4] |
| Molecular Weight (HCl Salt) | 240.50 g/mol | - |
Our elucidation strategy is designed as a logical cascade, beginning with broad molecular information and progressively resolving finer structural details. Each step provides a piece of the puzzle, and the congruence of all data provides the ultimate proof.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Elemental Composition
Expertise & Causality: We begin with high-resolution mass spectrometry (HRMS) as it provides the most fundamental piece of information: the exact mass of the molecule.[5] This allows for the confident determination of the elemental formula, which is the bedrock of the entire elucidation process. For a halogenated compound, MS offers a critical self-validating feature: the isotopic pattern of bromine.
Expected Results & Self-Validation: The analysis of 2-Bromo-5-fluoro-N-methylaniline will yield a distinctive mass spectrum.
-
Molecular Formula Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule of the free base, [C₇H₇BrFN + H]⁺. HRMS will provide an exact mass measurement, which should match the theoretical value within a narrow tolerance (typically < 5 ppm).
-
Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[6] This results in a characteristic doublet for every bromine-containing ion, where the [M+H]⁺ and [M+2+H]⁺ peaks are of almost equal intensity. Observing this pattern provides unequivocal evidence for the presence of a single bromine atom.
Fragmentation Analysis: While soft ionization minimizes fragmentation, tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation and gain further structural insight.[5] Common fragmentation pathways for this molecule include:
-
Alpha-Cleavage: Loss of the methyl radical (•CH₃) from the N-methyl group, a common fragmentation for amines.[7]
-
Halogen Loss: Cleavage of the C-Br bond.
Table 2: Predicted m/z Values for Key Ions (Free Base)
| Ion Species | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 203.9821 | 205.9799 |
| [M-CH₃]⁺ | Loss of methyl group | 188.9589 | 190.9567 |
| [M-Br]⁺ | Loss of bromine atom | 125.0614 | 125.0614 |
Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the hydrochloride salt in 1 mL of methanol or acetonitrile. A 0.1% addition of formic acid can aid in protonation if analyzing the free base.[1]
-
Instrumentation: Utilize an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass accuracy.[5]
-
Ionization Mode: Positive ion mode ([M+H]⁺) is standard for anilines.[1]
-
Data Acquisition: Infuse the sample solution directly or via LC injection. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Determine the exact mass of the parent ion and compare it to the theoretical value for C₇H₈BrFN⁺. Verify the ~1:1 intensity ratio for the A/A+2 isotopic peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy serves as a rapid and non-destructive method to confirm the presence of key functional groups.[1] For this specific molecule, its primary utility lies in confirming the secondary amine hydrochloride salt structure and the aromatic substitution pattern.
Expected Results & Self-Validation: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds.
-
Ammonium Salt Stretch: The most diagnostic feature will be a very broad and strong absorption band in the 2400-3000 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in a secondary ammonium salt and is distinct from the sharper N-H stretch of a free amine (~3400 cm⁻¹).[8]
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ for the N-methyl group.
-
Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.[9]
-
C-N Stretch: Aromatic amine C-N stretching absorptions are typically found between 1200-1350 cm⁻¹.[10]
-
Fingerprint Region: C-F and C-Br stretches will appear in the lower frequency region (< 1200 cm⁻¹), along with C-H out-of-plane bending bands that can hint at the 1,2,4-trisubstitution pattern.
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| R₂N⁺H₂ | N⁺-H Stretch | 2400 - 3000 (Very Broad) |
| Ar-H | C-H Stretch | 3000 - 3100 |
| -CH₃ | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ar-N | C-N Stretch | 1200 - 1350 |
| Ar-F | C-F Stretch | 1000 - 1250 |
| Ar-Br | C-Br Stretch | 500 - 600 |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.[1]
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[11]
-
Analysis: Perform a background subtraction and identify the characteristic absorption bands corresponding to the functional groups listed in Table 3. The presence of the broad N⁺-H stretch is a key confirmation of the hydrochloride salt form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[12] It provides a complete analysis of the carbon-hydrogen framework. We employ a suite of 1D and 2D NMR experiments to first identify all unique proton and carbon environments and then piece them together to build the molecular skeleton.[13][14]
Solvent Choice: DMSO-d₆ is an excellent choice for this analysis. Its polarity readily dissolves the hydrochloride salt, and it slows the exchange rate of the N-H proton, often allowing its coupling to be observed.
¹H NMR: Proton Environments and Splitting
Expected Results & Self-Validation: The ¹H NMR spectrum will reveal three distinct regions: aromatic, aliphatic, and the exchangeable N-H proton.
-
Aromatic Region (δ ~7.0-7.5 ppm): We expect three signals, each integrating to one proton. Their splitting patterns (multiplicities) are dictated by coupling to each other (JHH) and to the fluorine atom (JHF).
-
H6: Will appear as a doublet of doublets (dd), split by the adjacent H4 (³JHH ~ 8-9 Hz) and the meta-fluorine (⁴JHF ~ 6-7 Hz).
-
H4: Will appear as a triplet-like signal (more accurately a doublet of doublets), split by the adjacent H6 (³JHH ~ 8-9 Hz) and the ortho-fluorine (³JHF ~ 8-10 Hz).
-
H3: Will appear as a doublet of doublets (dd), split by the adjacent H4 (⁴JHH ~ 2-3 Hz) and the meta-fluorine (⁴JHF ~ 4-5 Hz).
-
-
N-H Proton (δ variable, ~5-6 ppm or higher): This signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[15] Its presence can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to H/D exchange.[10]
-
N-Methyl Protons (δ ~2.7-2.9 ppm): This signal will integrate to three protons. In DMSO, it may appear as a doublet due to coupling with the N-H proton (³JHH ~ 5 Hz). This coupling provides direct evidence of the N-CH₃ bond.
¹³C NMR: The Carbon Skeleton
Expected Results & Self-Validation: The proton-decoupled ¹³C NMR spectrum will show all 7 unique carbon signals. The chemical shifts are heavily influenced by the substituents.
-
Aromatic Carbons (δ ~110-160 ppm):
-
C-F (C5): Will have the largest chemical shift due to the direct attachment of the highly electronegative fluorine and will show a very large one-bond C-F coupling constant (¹JCF ~ 240-250 Hz).
-
C-Br (C2): Will have a downfield shift, but the carbon signal itself will be attenuated due to the bromine substituent.
-
C-N (C1): Shifted downfield by the nitrogen attachment.
-
Other carbons will show smaller ²JCF and ³JCF couplings (5-25 Hz), providing further confirmation of the substitution pattern.
-
-
N-Methyl Carbon (δ ~30-35 ppm): A single signal in the aliphatic region.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings (in DMSO-d₆)
| Position | Atom | Predicted δ (ppm) | Multiplicity | Key Couplings (Hz) |
|---|---|---|---|---|
| 3 | H | ~7.1 | dd | ⁴JHH ~ 2-3, ⁴JHF ~ 4-5 |
| 4 | H | ~7.2 | dd (or t) | ³JHH ~ 8-9, ³JHF ~ 8-10 |
| 6 | H | ~7.4 | dd | ³JHH ~ 8-9, ⁴JHF ~ 6-7 |
| N-H | H | Variable, broad | br s or t | ³J(H,CH₃) ~ 5 (if observed) |
| N-CH₃ | H | ~2.8 | d | ³J(H,NH) ~ 5 (if observed) |
| 1 | C | ~145 | d | ²JCF ~ 10-15 |
| 2 | C | ~115 | d | ³JCF ~ 3-5 |
| 3 | C | ~118 | d | ³JCF ~ 8-10 |
| 4 | C | ~125 | d | ²JCF ~ 20-25 |
| 5 | C | ~160 | d | ¹JCF ~ 240-250 |
| 6 | C | ~130 | s | - |
| N-CH₃ | C | ~32 | q | - |
2D NMR (HSQC & HMBC): Assembling the Pieces
Expertise & Causality: While 1D NMR suggests the structure, 2D NMR proves it. HSQC links each proton to its directly attached carbon, confirming assignments. HMBC is the master key, revealing correlations between protons and carbons over 2-3 bonds, allowing us to unambiguously connect the molecular fragments.[16][17]
Expected Correlations & Self-Validation:
-
HSQC: Will show cross-peaks connecting H3-C3, H4-C4, H6-C6, and the N-CH₃ protons to the N-CH₃ carbon.
-
HMBC: The crucial long-range correlations that lock the structure are:
-
N-CH₃ Protons to C1 and C6: This correlation definitively links the methyl group to the aniline nitrogen and confirms its position adjacent to the C6 proton.
-
H6 to C1, C2, and C4: Confirms the position of H6 relative to the C-N, C-Br, and C4 positions.
-
H3 to C1, C2, and C5: Confirms the position of H3 relative to the C-N, C-Br, and C-F positions. This network of overlapping correlations leaves no doubt about the substituent pattern.
-
Caption: Key HMBC correlations confirming connectivity.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton spectrum. Note integrals, chemical shifts, and multiplicities.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to confirm the N-H proton signal.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine CH, CH₂, CH₃, and quaternary carbons).
-
2D NMR: Acquire standard gradient-selected HSQC and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.
Single-Crystal X-ray Crystallography: The Ultimate Proof
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[18][19] It moves beyond connectivity to define the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For an ionic compound, this technique directly visualizes the interaction between the cation and the chloride anion, confirming the salt's nature.[20]
Expected Results & Self-Validation: Successful analysis will produce an electron density map that can be refined into a 3D model of the molecule. This model will:
-
Confirm the atomic connectivity established by NMR.
-
Provide precise measurements of all bond lengths and angles.
-
Show the protonated state of the amine nitrogen.
-
Clearly locate the chloride counter-ion and detail its hydrogen bonding interactions with the ammonium proton(s).
The resulting crystallographic information file (CIF) becomes a permanent, verifiable record of the molecule's absolute structure.[20]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step. Slow evaporation of a solvent (e.g., ethanol/ether) or vapor diffusion are common methods.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Conclusion: A Triangulated and Trustworthy Assignment
The structure elucidation of this compound is achieved not by a single experiment, but by the convergent power of multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental formula and the presence of bromine. FTIR spectroscopy validates the key functional groups, crucially identifying the ammonium salt. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the molecular framework, establishing the precise connectivity of every atom. Finally, X-ray crystallography provides the ultimate, irrefutable 3D structure in the solid state. Each technique validates the others, creating a self-consistent and trustworthy body of evidence that fully and unambiguously defines the molecule. This rigorous, multi-faceted approach represents the gold standard in chemical characterization, ensuring the integrity of the compound for any subsequent research or development application.
References
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Spectroscopic Blueprint of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride: A Technical Guide
For Immediate Release
[SHANGHAI, CN — January 10, 2026] — This technical guide provides an in-depth analysis of the spectral characteristics of 2-Bromo-5-fluoro-N-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted aromatic amine derivative. Its structural complexity, arising from the presence of bromine and fluorine atoms, an N-methyl group, and its formulation as a hydrochloride salt, gives rise to a unique spectroscopic fingerprint. Understanding these spectral features is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in synthetic pathways. This guide will dissect the predicted spectral data, drawing on established principles of spectroscopy and comparative analysis with related structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to reveal key information about the aromatic protons, the N-methyl group, and the amine proton.
-
Aromatic Region (δ 7.0-8.0 ppm): The benzene ring possesses three protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the N-methylamino group. The proton ortho to the bromine will likely be the most downfield, followed by the proton ortho to the fluorine. The proton situated between the fluorine and the N-methylamino group will be the most shielded. Spin-spin coupling between these protons and with the fluorine atom will result in complex splitting patterns (doublets and triplets of doublets).
-
N-Methyl Protons (δ ~3.0-3.5 ppm): The three protons of the methyl group attached to the nitrogen will appear as a singlet. The chemical shift will be downfield compared to a typical aliphatic methyl group due to the deshielding effect of the adjacent nitrogen atom.
-
Amine Proton (N-H) (δ >10 ppm, broad): Due to the formation of the hydrochloride salt, the amine nitrogen is protonated (-NH₂⁺CH₃). This proton is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift. Its broadness is a result of chemical exchange and quadrupolar relaxation. In some deuterated solvents, this peak may be exchangeable with deuterium and disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Aromatic Carbons (δ 100-150 ppm): The six aromatic carbons will each give a distinct signal. The carbon atoms directly attached to the electronegative bromine and fluorine atoms will be significantly influenced. The C-Br bond will cause a downfield shift, while the C-F bond will exhibit a large one-bond coupling constant (¹JCF). The carbon attached to the nitrogen will also be downfield.
-
N-Methyl Carbon (δ ~30-40 ppm): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for structural confirmation. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the neighboring aromatic protons will be observed.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often preferred for amine hydrochlorides as it can slow down the exchange of the N-H proton.[1]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, dry NMR tube.[2]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations associated with the aromatic ring, the N-H bond of the anilinium ion, and the C-N bond.
-
N-H Stretching (2400-2800 cm⁻¹): The stretching vibration of the N⁺-H bond in the anilinium ion appears as a broad and strong absorption in this region. This is a characteristic feature of amine salts.[3]
-
Aromatic C-H Stretching (3000-3100 cm⁻¹): These absorptions are typically of medium to weak intensity.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): The benzene ring will show a series of sharp bands in this region, characteristic of aromatic compounds.
-
N-H Bending (1500-1600 cm⁻¹): The bending vibration of the N⁺-H bond can also appear in this region, sometimes overlapping with the aromatic C=C stretching bands.
-
C-N Stretching (1250-1350 cm⁻¹): The stretching vibration of the aromatic C-N bond is expected in this range.[4]
-
C-F and C-Br Stretching (below 1200 cm⁻¹): The vibrations of the carbon-halogen bonds will appear in the fingerprint region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[5]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[5]
-
Record the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound, the analysis will likely be performed on the free base after in-source dissociation of the hydrochloride.
-
Molecular Ion Peak (M⁺): The mass spectrum of the free base, 2-Bromo-5-fluoro-N-methylaniline, will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.[6]
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for N-methylated compounds is the loss of the methyl group, leading to a significant [M-15]⁺ peak.
-
Loss of a bromine atom (•Br): Cleavage of the C-Br bond will result in a fragment ion corresponding to the loss of a bromine atom.
-
Other fragmentations: Further fragmentation of the aromatic ring can also occur, but the initial losses of the methyl and bromine substituents are expected to be the most prominent.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
-
Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.
-
Sources
2-Bromo-5-fluoro-N-methylaniline hydrochloride solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a compound of interest for pharmaceutical and chemical research. As specific quantitative solubility data for this molecule is not extensively available in public literature, this document emphasizes the foundational scientific principles and robust experimental methodologies required to generate a complete and reliable solubility profile. We delve into the critical distinction between thermodynamic and kinetic solubility, the profound influence of pH and solvent systems, and provide detailed, field-proven protocols grounded in international regulatory standards. This guide is designed to equip researchers, formulation scientists, and drug development professionals with the necessary tools to characterize this compound effectively, ensuring data integrity and facilitating informed decision-making in a research and development setting.
Introduction: The Critical Role of Solubility
This compound is a substituted aniline derivative. Its structure, featuring a halogenated aromatic ring and a secondary amine, suggests its potential as a building block in medicinal chemistry. The hydrochloride salt form indicates an intentional design to improve the aqueous solubility of the parent compound, which is a common strategy in drug development.
A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its advancement. Poor solubility can lead to erratic results in biological assays, low and variable bioavailability, and significant challenges in developing a viable drug product. This guide therefore focuses on the systematic approach to building a comprehensive solubility profile, a cornerstone of physicochemical characterization.
Physicochemical Characterization
A precise understanding of the molecule's basic properties is the first step in any solubility investigation.
Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-N-methylaniline and Related Analogs
| Property | This compound | 2-Bromo-5-fluoroaniline (Free Base Analog) | 2-Bromo-N-methylaniline (Analog) |
| Molecular Formula | C₇H₈BrClFN | C₆H₅BrFN | C₇H₈BrN |
| Molecular Weight | ~241.51 g/mol | 190.01 g/mol [1] | 186.05 g/mol |
| CAS Number | 1199773-27-7[2] | 1003-99-2[1] | 6832-87-7[3] |
| Predicted pKa | To be determined (Anilinium ion pKa typically 2-5) | ~1.95 (Predicted for a related analog)[4] | Not Available |
| Melting Point (°C) | Must be experimentally determined | 43-47 | Not Applicable |
| Boiling Point (°C) | Not Applicable | Not Available | 107-109 (at 12 mmHg)[3] |
Note: The molecular weight of the hydrochloride salt is calculated based on the free base plus HCl. The pKa of the parent aniline is a critical parameter that must be experimentally determined, as it governs the pH-solubility profile.
Core Principles: Thermodynamic vs. Kinetic Solubility
Understanding the two primary types of solubility measurements is crucial for interpreting data correctly.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, with an excess of solid compound present.[5][6] This is the gold standard for formulation and biopharmaceutical classification as it represents the maximum amount of drug that can be dissolved under stable conditions.[7] The most common method for its determination is the Shake-Flask method.[8][9]
Kinetic Solubility
Kinetic solubility is a high-throughput measurement typically used in the early stages of drug discovery.[7] It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8] This method often overestimates thermodynamic solubility because it can generate supersaturated solutions that have not yet reached equilibrium.[6] While useful for rapid screening, it is not a substitute for a full thermodynamic profile.
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7). As a substituted halogenated aniline, this compound warrants careful handling due to its potential health hazards. This document synthesizes available data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.
Executive Summary: Core Hazard Assessment
This compound and its analogs are classified as irritants and are potentially toxic upon ingestion, inhalation, or skin contact. The primary hazards associated with this class of compounds are skin and eye irritation.[1] Due to the presence of bromine and fluorine, thermal decomposition may produce highly toxic fumes, including hydrogen halides and nitrogen oxides.[2] A thorough understanding of these risks is the first step in ensuring laboratory safety. All handling procedures must be conducted with the assumption that this compound is hazardous.
Physicochemical and Toxicological Profile
While comprehensive experimental data for this specific hydrochloride salt is not widely published, we can infer its properties from available data on its free base and closely related analogs.
Table 1: Physicochemical Properties
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 1199773-27-7 | [2][3][4] |
| Molecular Formula | C7H8BrClFN | [3][5] |
| Molecular Weight | ~240.50 g/mol | [4][5] |
| Appearance | Likely a solid, based on related compounds. | Inferred |
Table 2: GHS Hazard Classification (Inferred from Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
| (This table is a composite based on data for similar compounds like 2-fluoro-N-methylaniline and other bromo-fluoro-anilines and should be treated as a precautionary guideline.)[1] |
The toxicological profile of aniline and its derivatives suggests that they can be absorbed through the skin and may affect the blood's oxygen-carrying capacity.[5] Therefore, minimizing direct contact is of paramount importance.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safely handling this compound is a combination of robust engineering controls and appropriate PPE.
Engineering Controls
All work involving this compound, especially when handling the powdered form or creating solutions, must be performed in a certified chemical fume hood.[6] This is the primary engineering control to prevent inhalation of dust or vapors. The fume hood also provides a contained space in the event of a spill. A safety shower and eyewash station must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection : Chemical-resistant gloves are mandatory. While nitrile gloves may offer sufficient protection for short-term handling, it is best practice to consult the glove manufacturer's resistance guide for halogenated aromatic compounds.[6] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.
-
Eye and Face Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times.[7] A face shield should be worn over safety glasses when there is a risk of splashing, such as during bulk transfers or solution preparation.
-
Skin and Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required.[7] This ensures maximal skin coverage.
-
Respiratory Protection : If there is a potential for exposure outside of a fume hood, or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
Safe Handling, Storage, and Disposal Protocols
Handling
-
Personnel Training : All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.[6]
-
Work Practices : Avoid the formation of dust and aerosols.[9] Use spark-proof tools and equipment where necessary.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.
Storage
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed to prevent contamination and potential release. The storage area should be clearly labeled.
Disposal
Dispose of waste in accordance with all local, regional, and national regulations.[1] Contaminated materials, including empty containers, should be treated as hazardous waste. Do not dispose of this chemical down the drain.
Emergency Procedures: Preparedness and Response
Spills
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Minor Spill (inside a fume hood) :
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood) :
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department for cleanup.
-
Exposure
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for working with this compound.
Caption: Workflow for the safe handling of 2-Bromo-5-fluoro-N-methylaniline HCl.
References
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- Thoreauchem. (n.d.). This compound.
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- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
- Sigma-Aldrich. (2024-09-08). Safety Data Sheet: 4-bromoaniline.
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- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
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- Angene Chemical. (2021-05-01). Safety Data Sheet.
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A Comprehensive Safety and Handling Guide for 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive, verified Material Safety Data Sheet (MSDS) for 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7) is not publicly available in the provided search results. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a robust, albeit provisional, safety profile. All recommendations should be implemented with the understanding that the toxicological properties of this specific compound have not been fully investigated.[1][2] Users must exercise caution and conduct their own risk assessments.
Chemical Identification and Physicochemical Properties
This compound is a halogenated and N-alkylated aniline derivative. Such compounds are common intermediates in pharmaceutical synthesis. The hydrochloride salt form generally confers increased water solubility and stability compared to the free base. While specific experimental data for this compound is scarce, its properties can be estimated based on its structure and data from related molecules.
| Property | Data | Source(s) |
| CAS Number | 1199773-27-7 | [3] |
| Molecular Formula | C₇H₈BrFN · HCl | Inferred from structure |
| Molecular Weight | ~242.51 g/mol | Calculated based on atomic weights |
| Appearance | Likely an off-white to amber or crystalline solid. | [4] (Analogue: 4-Bromo-2-methylaniline hydrochloride is an off-white solid) |
| Melting Point | Not available. Analogues range from 39-90°C. | [5] (Analogue: 5-Bromo-4-fluoro-2-methylaniline melts at 86-90°C) |
| Boiling Point | Not available. | - |
| Flash Point | Likely >110 °C (>230 °F). Halogenated anilines are often combustible. | [2][6] (Analogues: 5-Bromo-2-methylaniline and 2-Bromo-5-fluoroaniline have flash points of 110°C) |
| Solubility | Expected to have some water solubility due to the hydrochloride salt. | [4] (Analogue: 4-Bromo-2-methylaniline hydrochloride is noted to be water soluble) |
Hazard Identification and Toxicological Profile
Based on consistent data from numerous structural analogues, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and acute toxicity.[2][4][7][8]
GHS Hazard Classification (Anticipated)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2][7]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][7][8][9]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][7][8][9]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][7][8][9]
Pictograms:
Signal Word: Warning [2][6][10]
Expert Analysis of Toxicological Profile:
The toxicological profile is driven by the aniline core, a known toxicophore, compounded by halogenation.
-
Mechanism of Irritation: Halogenated aromatic compounds can act as haptens, reacting with skin proteins to elicit an immune response, leading to contact dermatitis. Their ability to disrupt cell membranes contributes to skin and severe eye irritation.
-
Systemic Toxicity: Upon absorption (oral or dermal), anilines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. While not explicitly reported for these specific analogues, it is a classic toxicological endpoint for this chemical class.
-
Respiratory Effects: As a fine solid or powder, the compound can cause mechanical and chemical irritation to the respiratory tract upon inhalation.[7][8]
Proactive Risk Management: Exposure Controls and Personal Protection
A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is the established framework for minimizing exposure.
Caption: Hierarchy of controls for minimizing chemical exposure.
Detailed Protocols for Exposure Control:
-
Engineering Controls: All weighing and handling of the solid material must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[8] The laboratory should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Clearly demarcate the area where the compound is handled. Ensure all personnel are trained on the specific hazards and emergency procedures outlined in the SOP.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Skin Protection: Wear nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8] A fully buttoned lab coat must be worn.
-
Respiratory Protection: Under normal use conditions within a fume hood, a respirator is not typically required.[1] If engineering controls fail or for emergency response, use a NIOSH-approved P95 or P100 particulate respirator.[8]
-
Safe Handling, Storage, and Disposal
Handling:
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7][10]
-
Keep away from heat, sparks, and open flames.[10]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][7]
-
Keep containers sealed and upright to prevent leakage.
-
Some analogues are light-sensitive; storage in an amber vial or dark location is recommended as a precaution.[8]
Disposal:
-
Disposal must be conducted in accordance with all federal, state, and local regulations.
-
This material should be considered a hazardous waste. Dispose of the contents and container to an approved waste disposal plant.[2][4][7]
-
Do not empty into drains.
Emergency Procedures: A Step-by-Step Response Plan
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency response workflow for exposure or spills.
First-Aid Measures:
-
General Advice: Move out of the dangerous area. Show this safety data sheet to the attending physician. Immediate medical attention is required for significant exposures.[4][8]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][8]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][7][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][7]
-
Ingestion: Call a poison control center or doctor immediately.[4] Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2]
-
Specific Hazards: The compound is combustible. Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and highly toxic hydrogen fluoride (HF) gas.[2][10]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection if dust is generated. Avoid breathing dust and contact with the substance.[8]
-
Environmental Precautions: Prevent the product from entering drains or waterways.
-
Containment and Cleanup: Avoid generating dust. Carefully sweep or vacuum up the spilled material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[1]
References
- PubChem.2-Bromo-5-fluoroaniline.
- Molbase.5-BROMO-4-FLUORO-2-METHYLANILINE CAS No:627871-16-3.[Link]
- Angene Chemical.
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Synthesis of 2-Bromo-5-fluoro-N-methylaniline hydrochloride
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and modern synthetic route to this compound, a key building block in the development of advanced pharmaceutical compounds. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the chemical strategy, the rationale behind methodological choices, and detailed, field-tested protocols. The synthesis is presented as a three-stage process: the initial reduction of a nitroaromatic precursor, a highly efficient catalytic N-methylation, and the final conversion to the stable hydrochloride salt. This guide is intended for researchers, chemists, and process development scientists who require a practical and scientifically grounded approach to the synthesis of this important intermediate.
Strategic Overview: A Three-Stage Synthetic Approach
The synthesis of this compound is most effectively accomplished through a linear, three-step sequence. This strategy is designed for efficiency, scalability, and control over product purity. The pathway begins with the synthesis of the crucial aniline intermediate, proceeds through a selective methylation, and concludes with the formation of the desired salt.
Caption: Overall synthetic workflow for 2-Bromo-5-fluoro-N-methylaniline HCl.
Stage 1: Synthesis of 2-Bromo-5-fluoroaniline (Intermediate I)
The foundational step in this synthesis is the reduction of the nitro group of 2-bromo-5-fluoronitrobenzene to a primary amine. This transformation is critical and can be approached via several methods, with the choice often dictated by the scale of the reaction and available equipment.
Principle and Mechanistic Considerations
The conversion of an aromatic nitro compound to an aniline is a classic reduction reaction. The primary goal is to achieve high conversion while preventing undesirable side reactions, such as dehalogenation (loss of the bromine atom), which can occur under harsh hydrogenation conditions.[1]
Recommended Protocol: Catalytic Hydrogenation
For its cleanliness, efficiency, and scalability, catalytic hydrogenation is the preferred method. This process utilizes hydrogen gas and a metal catalyst to perform the reduction.[1][2]
Experimental Protocol:
-
Reactor Setup: A hydrogenation kettle or a similar pressure reactor is charged with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel catalyst, and a bromine inhibitor (e.g., thanomine or hexahydroaniline).[3][4]
-
Inerting: The reactor is purged three times with nitrogen to remove oxygen, followed by a hydrogen purge.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., to 1.0 MPa) and heated (e.g., to 45 °C). The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed.[4]
-
Work-up:
-
After cooling, the reaction mixture is filtered under a nitrogen blanket to remove the Raney nickel catalyst.
-
The methanol is removed from the filtrate by distillation under reduced pressure.
-
The residue is taken up in n-hexane and washed twice with purified water.
-
The organic phase is separated and cooled to 3–5 °C to induce crystallization.[4]
-
-
Isolation: The precipitated solid, an off-white to brownish-yellow crystal, is collected by suction filtration and dried in an oven to yield the final product, 2-bromo-5-fluoroaniline.[3][4]
| Parameter | Specification | Rationale / Causality |
| Starting Material | 2-Bromo-5-fluoronitrobenzene | Commercially available and correctly functionalized for reduction. |
| Solvent | Methanol | Excellent solvent for the starting material and compatible with hydrogenation. |
| Catalyst | W-4 Raney Nickel | High activity catalyst for nitro group reduction.[2][3] |
| Bromine Inhibitor | Thanomine / Hexahydroaniline | Suppresses the hydrodehalogenation side reaction, preserving the C-Br bond.[3][4] |
| Hydrogen Pressure | 1.0 MPa | Provides a sufficient driving force for the reaction without requiring extreme pressures. |
| Temperature | 45 °C | Balances reaction rate with selectivity, minimizing side reactions. |
An alternative laboratory-scale method involves chemical reduction using iron powder in a mixture of acetic acid and ethanol, followed by refluxing for several hours.[3]
Stage 2: N-Methylation of 2-Bromo-5-fluoroaniline (Intermediate II)
With the primary aniline in hand, the next crucial step is the selective installation of a single methyl group onto the nitrogen atom. Modern catalytic methods have largely supplanted older, more hazardous protocols that used toxic reagents like methyl halides or dimethyl sulfate.[5][6]
Principle: The "Borrowing Hydrogen" Catalytic Cycle
The state-of-the-art approach for N-methylation utilizes methanol as the C1 source in a "borrowing hydrogen" (or hydrogen autotransfer) catalytic cycle. This elegant and atom-economical process is catalyzed by transition-metal complexes, such as those of Ruthenium (Ru) or Iridium (Ir).[6][7] The general mechanism involves:
-
Oxidation of methanol to formaldehyde by the metal catalyst.
-
Condensation of the in-situ generated formaldehyde with the aniline to form an imine.
-
Reduction of the imine by the metal-hydride species (formed in step 1) to yield the N-methylated aniline.
This process is highly efficient, with the only byproduct being water.[6]
Caption: Simplified schematic of the "Borrowing Hydrogen" N-methylation cycle.
Recommended Protocol: Ru(II)-Catalyzed N-Methylation
This protocol is based on established methods for the N-methylation of anilines using a ruthenium catalyst and a weak base.[6][7]
Experimental Protocol:
-
Reactor Setup: A dry Schlenk tube equipped with a magnetic stir bar is charged with 2-bromo-5-fluoroaniline, a Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃), and cesium carbonate (Cs₂CO₃).[6]
-
Reagent Addition: Anhydrous methanol is added as both the solvent and the C1 source.
-
Reaction: The mixture is heated (e.g., to 120-140 °C) under an inert atmosphere for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up:
-
After cooling to room temperature, the reaction mixture is filtered to remove the base and catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is purified using column chromatography on silica gel to isolate the pure 2-Bromo-5-fluoro-N-methylaniline free base.
-
| Parameter | Specification | Rationale / Causality |
| Starting Material | 2-Bromo-5-fluoroaniline | The substrate for methylation. |
| C1 Source/Solvent | Anhydrous Methanol | Serves as the methylating agent in a green and atom-economical fashion.[7] |
| Catalyst | Ru(II) Complex | Efficiently facilitates the borrowing hydrogen cycle. Low catalyst loading (e.g., 0.5 mol%) is often sufficient.[6] |
| Base | Cesium Carbonate (Cs₂CO₃) | A weak base that is effective in this catalytic system, avoiding the need for stronger, more hazardous bases like t-BuOK.[6][7] |
| Temperature | 120–140 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
Stage 3: Synthesis of this compound (Final Product)
The final step is the conversion of the oily or low-melting solid free base into a stable, crystalline hydrochloride salt. This form is generally preferred for its ease of handling, improved stability, and defined stoichiometry.
Principle: Acid-Base Reaction
This is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the aniline acts as a base, accepting a proton from hydrochloric acid to form the anilinium chloride salt.[8][9]
Recommended Protocol: Salt Formation
Experimental Protocol:
-
Dissolution: The purified 2-Bromo-5-fluoro-N-methylaniline free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl gas dissolved in an organic solvent) is added dropwise to the stirred solution. A slight excess of HCl is often used to ensure complete conversion.[10]
-
Precipitation: The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate as a white to off-white solid.
-
Isolation: The solid is collected by filtration, washed with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
| Parameter | Specification | Rationale / Causality |
| Starting Material | 2-Bromo-5-fluoro-N-methylaniline | The basic amine to be protonated. |
| Acid | Hydrochloric Acid | Forms the desired chloride salt.[9] |
| Solvent | Diethyl Ether / Isopropanol | Chosen for its ability to dissolve the free base but not the resulting salt, facilitating precipitation and isolation. |
| Drying | Under Vacuum | Ensures complete removal of residual solvent and HCl without requiring high temperatures that could cause sublimation or degradation.[10] |
Safety and Handling
-
Nitroaromatics: 2-bromo-5-fluoronitrobenzene is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE) and avoid heat and shock.
-
Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in specialized equipment by trained personnel. Ensure the system is free of oxygen to prevent explosive mixtures.
-
Anilines: Aromatic amines are toxic and can be absorbed through the skin. Always wear gloves and work in a well-ventilated fume hood.
-
Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.
Conclusion
This guide outlines a modern, efficient, and well-documented three-stage synthesis for this compound. By employing a catalytic hydrogenation for the initial reduction and a state-of-the-art "borrowing hydrogen" N-methylation, this pathway maximizes efficiency and safety while minimizing waste. The final, straightforward salt formation yields a stable product suitable for use in pharmaceutical research and development. The principles and protocols described herein provide a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency.
- Portfolio Planning PLUS. (2021, October 27). Product: Aniline Hydrochloride.
- Wikipedia. (n.d.). Anilinium chloride.
- NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube.
- Chemdad. (n.d.). 2-Bromo-5-fluoroaniline.
- Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2022). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer.
- Briceno, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- ResearchGate. (n.d.). Different protocols for methylation of aniline.
- National Center for Biotechnology Information. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC.
- Google Patents. (n.d.). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
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The Strategic Utility of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS No. 1199773-27-7) has emerged as a pivotal building block, particularly valued for its trifecta of reactive sites: a nucleophilic secondary amine, a readily coupled aryl bromide, and a fluorine atom that modulates physicochemical properties.[1][2] This guide provides an in-depth technical overview of this versatile reagent, grounded in field-proven insights and established protocols, to empower researchers in leveraging its full synthetic potential. The strategic placement of the bromine, fluorine, and N-methyl groups makes this compound a highly sought-after precursor for creating libraries of compounds, especially in the pursuit of novel therapeutics. Its utility is exemplified in the synthesis of advanced kinase inhibitors, where precise control over molecular structure is critical for achieving potency and selectivity.
Physicochemical and Safety Profile
A thorough understanding of a starting material's properties and hazards is a prerequisite for its safe and effective use in any synthetic campaign.
Physicochemical Data
While comprehensive experimental data for the hydrochloride salt is not broadly published, the properties can be inferred from its structure and data from closely related analogues. The hydrochloride salt form enhances water solubility and stability, making it convenient for storage and for use in aqueous reaction media.
| Property | Value (Estimated/Reported) | Source |
| CAS Number | 1199773-27-7 | [1][3] |
| Molecular Formula | C7H8BrClFN | [1] |
| Molecular Weight | 238.95 g/mol | [1] |
| Appearance | Likely an off-white to tan crystalline solid | General Knowledge |
| Melting Point | Not reported; anilines have varied melting points[4][5] | [4][5] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols); increased water solubility due to HCl salt | General Knowledge |
Safety and Handling
Substituted anilines as a class are known for their potential toxicity.[6][7] Aniline hydrochloride and related compounds are classified as hazardous substances that can cause irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[8][9]
-
Acute Effects : High levels of exposure can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[8][10] Direct contact can cause severe irritation to the skin and eyes.[8]
-
Chronic Effects : Long-term exposure to some anilines has been associated with damage to the liver and spleen.[10] Aniline is considered a possible human carcinogen.[10]
-
Handling Precautions :
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Avoid inhalation of dust and vapors.
-
Prevent skin and eye contact.
-
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
-
Synthesis of the Starting Material
The efficient preparation of 2-bromo-5-fluoroaniline derivatives is a critical first step. A common and effective strategy involves the regioselective bromination of a suitably protected fluoroaniline precursor. The protection of the amine is crucial to prevent side reactions and to direct the electrophilic bromination to the desired ortho position.
A generalized, multi-step synthesis is outlined below, adapted from patented industrial processes for similar compounds.
Protocol: Synthesis of 2-Bromo-5-fluoroaniline (Precursor) [4][7]
-
Reduction of 2-Bromo-5-fluoronitrobenzene: To a solution of 2-bromo-5-fluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder (3-5 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
The subsequent N-methylation and conversion to the hydrochloride salt can be achieved using standard, well-documented procedures.
Application in Synthesis: A Key Intermediate for the LRRK2 Inhibitor PF-06447475
The paramount importance of this compound is demonstrated in its role as a key starting material for the synthesis of PF-06447475, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor investigated for the treatment of Parkinson's disease.[6][9] The synthesis involves a crucial palladium-catalyzed cross-coupling reaction, a cornerstone of modern C-N bond formation.
Core Reaction: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In the synthesis of the PF-06447475 core, 2-Bromo-5-fluoro-N-methylaniline is coupled with a chloropyrrolopyrimidine intermediate. The reaction demonstrates excellent functional group tolerance and is highly efficient.
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The Strategic Value of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the untapped potential of 2-Bromo-5-fluoro-N-methylaniline hydrochloride as a versatile scaffold in medicinal chemistry. While direct applications of this specific compound remain nascent, its unique combination of functionalities—a reactive bromine atom, a modulating fluorine atom, and an N-methylamino group—positions it as a high-value starting material for the synthesis of a new generation of targeted therapies. This document will explore the intrinsic properties of this scaffold, propose its application in the design of kinase inhibitors and central nervous system (CNS) agents, and provide detailed, actionable synthetic protocols for its elaboration.
Introduction: The Architectural Advantages of a Privileged Scaffold
The quest for novel chemical entities with enhanced therapeutic profiles necessitates the use of starting materials that offer both structural diversity and tunable physicochemical properties. This compound emerges as a compelling candidate in this regard. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions. The core aniline structure is a well-established pharmacophore present in numerous approved drugs. However, it is the specific substitution pattern of this molecule that unlocks its true potential.
The strategic placement of bromine, fluorine, and an N-methyl group on the aniline ring provides medicinal chemists with a powerful toolkit to address key challenges in drug design, including metabolic stability, target affinity, and bioavailability. This guide will dissect the individual contributions of these functional groups and illustrate how they can be synergistically leveraged to create drug candidates with superior pharmacological profiles.
Physicochemical Properties and Synthetic Versatility
The inherent reactivity of this compound is a key asset for synthetic chemists. The table below summarizes the key physicochemical parameters of the parent aniline, which are crucial for designing synthetic routes and predicting its behavior in biological systems.
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Weight | 204.04 g/mol (for free base) | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| logP | ~2.9 | Moderate lipophilicity, suggesting good membrane permeability. |
| pKa (of aniline nitrogen) | ~3-4 | The electron-withdrawing fluorine and bromine atoms reduce the basicity of the aniline nitrogen, which can be advantageous for cell penetration and reducing off-target interactions. |
| Hydrogen Bond Donors | 1 (N-H) | Potential for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (F) | The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity. |
The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups.
-
The Bromine Handle: The bromine atom at the 2-position is a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the aniline core.
-
The Modulating Fluorine: The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring. As the most electronegative element, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism.[1] It can also modulate the pKa of the aniline nitrogen and participate in favorable interactions with biological targets, thereby improving binding affinity.[1][2]
-
The N-Methyl Group: The N-methyl group provides several advantages over a primary aniline. It can increase lipophilicity, improve metabolic stability by preventing N-dealkylation, and introduce conformational constraints that can be beneficial for target binding. N-methylaniline derivatives are recognized as important building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5]
The interplay of these functionalities makes this compound a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one biological target.
Potential Therapeutic Applications: A Focus on Kinase Inhibition and CNS Disorders
Based on the documented applications of structurally similar bromo-fluoro-aniline derivatives, two therapeutic areas stand out as particularly promising for the application of this compound: oncology (specifically kinase inhibitors) and central nervous system (CNS) disorders.
Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy
Kinase inhibitors are a cornerstone of modern oncology. Many approved kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase active site. The 2-bromo-5-fluoro-N-methylaniline scaffold provides the necessary functionalities to construct potent and selective kinase inhibitors.
For instance, the structurally related 5-Bromo-4-fluoro-2-methylaniline is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential anti-cancer agents.[6] The bromo-fluoro-aniline moiety serves as a crucial anchor for building out the rest of the molecule to achieve high target affinity.
The workflow for developing a novel kinase inhibitor from this compound would typically involve a Suzuki coupling to introduce a heterocyclic moiety that can interact with the kinase hinge region, followed by further functionalization of the N-methylamino group or the aromatic ring.
Caption: General workflow for kinase inhibitor synthesis.
CNS Agents: Leveraging Fluorine for Brain Penetration
The development of drugs targeting the central nervous system is notoriously challenging due to the blood-brain barrier (BBB). The inclusion of fluorine in drug candidates is a well-established strategy to enhance brain penetration.[7][8] The lipophilicity and metabolic stability conferred by the fluorine and N-methyl groups in this compound make it an attractive starting point for the synthesis of novel CNS agents.
Aniline derivatives are present in a wide range of CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics. The ability to fine-tune the properties of the aniline scaffold through the strategic placement of substituents is crucial for achieving the desired pharmacological profile and minimizing off-target effects. The bromo-fluoro-N-methylaniline core offers a unique combination of features to modulate these properties effectively.
Experimental Protocols: Synthetic Elaboration of the Core Scaffold
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are based on established synthetic methods for related halogenated anilines and can be adapted for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-N-methylaniline with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the Suzuki-coupled product (assuming the coupled aryl group contains a halogen) with a secondary amine.
Materials:
-
Coupled aryl-bromo intermediate (from Protocol 1)
-
Secondary amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 2 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the coupled aryl-bromo intermediate (1 equivalent) and sodium tert-butoxide (2 equivalents).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene.
-
In a separate glovebox or under an inert atmosphere, prepare the catalyst pre-mixture by combining Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Add the catalyst pre-mixture to the reaction tube, followed by the secondary amine (1.5 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising building block for medicinal chemistry. Its unique combination of strategically placed functional groups provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The proposed applications in kinase inhibition and CNS disorders are just two examples of the many therapeutic areas where this scaffold could make a significant impact.
Future research should focus on the synthesis and biological evaluation of compound libraries derived from this starting material. The development of novel synthetic methodologies for the selective functionalization of each position on the aniline ring will further expand its utility. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the strategic deployment of such privileged scaffolds will be instrumental in driving the next wave of drug discovery.
References
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810.
- Ningbo Innopharmchem Co., Ltd. (n.d.). N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development.
- Bentham Science Publishers. (n.d.). Medicinal Chemistry Studies Against Neurodegenerative Diseases.
- IntechOpen. (2019). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
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The Halogen Effect: A Technical Guide to the Electronic Properties of Fluorinated and Brominated Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the aniline scaffold is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the profound electronic modifications induced by these substituents. We will explore the interplay of inductive and resonance effects, and how they modulate fundamental properties such as basicity (pKa), redox potential, and spectroscopic signatures. This document moves beyond a simple recitation of data, offering insights into the causality behind these electronic shifts and providing detailed, field-proven protocols for their empirical determination. By grounding theoretical principles in practical, verifiable methodologies, this guide serves as a comprehensive resource for professionals seeking to rationally design and characterize novel halogenated aniline derivatives.
Foundational Principles: The Electronic Influence of Halogen Substituents
Aniline, a simple aromatic amine, possesses a rich electronic landscape dominated by the nitrogen lone pair's interaction with the π-system of the benzene ring. The introduction of a halogen atom—either fluorine or bromine—perturbs this landscape through a well-understood yet nuanced combination of two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1][2]
-
Inductive Effect (-I): Halogens are significantly more electronegative than carbon. This disparity leads to a withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework.[3][4] This effect is distance-dependent, being most potent at the ipso-carbon and diminishing with distance.
-
Resonance Effect (+M): The halogen atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[1][5]
The net electronic impact of a halogen substituent is a delicate balance of these opposing forces. For both fluorine and bromine, the inductive electron-withdrawing effect (-I) is dominant over the resonance electron-donating effect (+M).[6] However, the relative strengths of these effects differ between the two halogens, leading to distinct electronic properties for their corresponding aniline derivatives.
The following diagram illustrates the dual nature of halogen substitution on the aniline ring, highlighting the electron-withdrawing inductive pull and the electron-donating resonance push.
Caption: Opposing electronic forces of halogen substituents.
Basicity and pKa: Quantifying the Impact on the Amino Group
The basicity of the aniline amino group is a direct reflection of the availability of its lone pair of electrons to accept a proton. Electron-withdrawing groups decrease this availability, thereby lowering the basicity and resulting in a lower pKa value for the conjugate anilinium ion. Conversely, electron-donating groups increase basicity and lead to a higher pKa.[5]
Due to the dominant electron-withdrawing inductive effect of both fluorine and bromine, all halogenated anilines are less basic than aniline itself (pKa ≈ 4.6).[1] The position of the halogen substituent is critical:
-
Para- and Ortho-Substitution: In these positions, both the -I and +M effects are at play. The strong -I effect significantly reduces basicity.
-
Meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect is the primary influence, leading to a marked decrease in basicity.
Comparative pKa Values
The following table summarizes the experimental pKa values for the conjugate acids of various fluorinated and brominated anilines, providing a clear quantitative comparison of substituent effects.
| Compound | Substituent Position | pKa of Conjugate Acid | Reference(s) |
| Aniline | - | 4.60 | [1] |
| 2-Fluoroaniline | ortho | 3.20 | [7] |
| 3-Fluoroaniline | meta | 3.51 | [8] |
| 4-Fluoroaniline | para | 4.65 | [9][10] |
| 2-Bromoaniline | ortho | 2.53 | [11] |
| 3-Bromoaniline | meta | 3.58 | [12] |
| 4-Bromoaniline | para | 3.86 | [13] |
Note: pKa values can vary slightly depending on the experimental conditions.
Hammett Constants: A Linear Free-Energy Perspective
The Hammett equation provides a powerful tool for quantifying the electronic effect of a substituent on the reactivity of an aromatic compound.[14][15] It relates the equilibrium or rate constant of a reaction to two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent.
-
σ_m (meta): Primarily reflects the inductive effect.
-
σ_p (para): Reflects a combination of both inductive and resonance effects.
Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.
Hammett Constants for Fluorine and Bromine
The table below presents the Hammett constants for fluorine and bromine substituents, illustrating their electron-withdrawing character.
| Substituent | σ_m | σ_p | Reference(s) |
| -F | 0.34 | 0.06 | [16] |
| -Br | 0.39 | 0.23 | [16][17] |
The more positive σ values for bromine compared to fluorine indicate that it is a stronger electron-withdrawing group when considering the combined inductive and resonance effects.
Redox Properties: Electrochemical Behavior
The oxidation potential of anilines is a measure of the ease with which they lose an electron to form a radical cation. This property is crucial in understanding their metabolic fate, their potential as antioxidants or pro-oxidants, and their application in conducting polymers. Electron-donating groups lower the oxidation potential (making oxidation easier), while electron-withdrawing groups increase it.[10][13][18]
Given the electron-withdrawing nature of fluorine and bromine, halogenated anilines generally exhibit higher oxidation potentials than aniline itself.[13][19] This increased resistance to oxidation can be a desirable property in drug design, potentially leading to greater metabolic stability.
The following diagram illustrates a typical experimental workflow for determining the redox potential of a substituted aniline using cyclic voltammetry.
Caption: Workflow for Cyclic Voltammetry Analysis.
Spectroscopic Characterization
UV-Visible Spectroscopy
The UV-Vis spectra of anilines are characterized by absorption bands arising from π → π* transitions within the aromatic system.[20] The position and intensity of these bands are sensitive to substitution. The primary absorption bands for aniline are typically observed around 230 nm and 280 nm.[21][22] Halogen substitution can cause a slight shift in these absorption maxima (λ_max), known as a bathochromic (red) or hypsochromic (blue) shift, depending on the complex electronic interplay.
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| Aniline | ~230 | ~280 |
| Chloroanilines (as proxy) | 232-240 | 283-295 |
Data for chloroanilines is used as a proxy to illustrate the expected range for halogenated anilines.[23]
NMR Spectroscopy
¹H NMR: The chemical shifts of the aromatic protons in fluorinated and brominated anilines are influenced by the anisotropic and electronic effects of the halogen. Protons ortho and para to the amino group are typically shifted upfield relative to benzene due to the amino group's donating effect, while the halogen's withdrawing effect will shift adjacent protons downfield.[24][25]
¹⁹F NMR: For fluorinated anilines, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a direct probe of the substituent's influence.[26] Furthermore, the pH dependence of the ¹⁹F chemical shift can be used to determine the pKa of fluoroanilines.[23]
Methodologies: Experimental Protocols
Protocol for Spectrophotometric pKa Determination
This protocol is based on the principle that the UV-Vis absorption spectrum of an aniline derivative changes as a function of pH due to the equilibrium between the neutral amine (B) and its protonated form (BH⁺).[7][12][27][28]
1. Preparation of Solutions:
- Prepare a stock solution of the halogenated aniline in a suitable solvent (e.g., 50% ethanol/water) to ensure solubility across the desired pH range.
- Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units centered around the estimated pKa of the aniline.
- Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).
2. Spectral Acquisition:
- Record the UV-Vis spectrum of the aniline in the highly acidic solution to obtain the spectrum of the fully protonated form (BH⁺).
- Record the UV-Vis spectrum of the aniline in the highly basic solution to obtain the spectrum of the neutral form (B).
- Identify the wavelength of maximum absorbance (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.
- Prepare a series of solutions by adding a small, constant volume of the aniline stock solution to each of the buffer solutions.
- Measure the absorbance of each buffered solution at the predetermined λ_max.
3. Data Analysis:
- The pKa is calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B])
- The ratio of the protonated to the neutral form can be determined from the absorbance values: [BH⁺]/[B] = (A_B - A) / (A - A_BH⁺) where:
- A is the absorbance of the aniline in a given buffer.
- A_B is the absorbance of the neutral form (in basic solution).
- A_BH⁺ is the absorbance of the protonated form (in acidic solution).
- Plot pH versus log([B]/[BH⁺]). The pKa is the pH at which the line crosses the y-axis (i.e., when log([B]/[BH⁺]) = 0).
Protocol for Cyclic Voltammetry (CV) Analysis
This protocol outlines the procedure for determining the oxidation potential of a halogenated aniline.[29][30][31]
1. System Setup:
- Use a standard three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
- The potentiostat should be capable of performing cyclic potential sweeps.
2. Solution Preparation:
- Prepare a solution of the halogenated aniline (typically 1-5 mM) in an aprotic solvent such as acetonitrile.
- Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.
- Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.
3. Experimental Procedure:
- Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before immersion in the solution.
- Immerse the electrodes in the solution and maintain an inert atmosphere over the solution.
- Perform a cyclic potential sweep, typically starting from a potential where no reaction occurs (e.g., 0 V) and scanning towards a more positive potential (e.g., +1.5 V) and then back to the starting potential.
- Set a suitable scan rate, typically 50-100 mV/s for initial characterization.
4. Data Interpretation:
- The resulting plot of current versus potential is the cyclic voltammogram.
- The oxidation potential is identified as the potential at the peak of the anodic wave (E_pa). For a reversible or quasi-reversible process, the half-wave potential (E₁/₂), calculated as (E_pa + E_pc)/2, provides a better estimate of the standard redox potential.
Conclusion: Practical Implications for Design and Development
The electronic properties of fluorinated and brominated anilines are a direct consequence of the interplay between the inductive and resonance effects of the halogen substituent. Fluorine, being more electronegative, exerts a stronger inductive effect, but its resonance donation is also more effective than that of bromine due to better orbital overlap. Bromine, being larger and less electronegative, has a weaker inductive effect but also a less effective resonance contribution.
This comprehensive understanding, supported by the quantitative data and robust experimental protocols presented herein, empowers researchers to:
-
Tune Basicity: Precisely modulate the pKa of drug candidates to optimize solubility, membrane permeability, and target binding.
-
Enhance Metabolic Stability: Increase the oxidation potential to block sites of metabolic attack, thereby improving the pharmacokinetic profile of a molecule.
-
Rationalize Structure-Activity Relationships (SAR): Use Hammett constants and other electronic parameters to build predictive models for the activity of novel compounds.
By integrating these theoretical and practical insights, professionals in drug discovery and materials science can harness the unique properties of halogenated anilines to design next-generation molecules with enhanced performance and efficacy.
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Methodological & Application
Streamlined Buchwald-Hartwig Amination Protocol for the Synthesis of N-Aryl Amines Utilizing 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Application Note: A-735
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are critical pharmacophores in a vast array of pharmaceuticals and functional materials.[3] Traditional methods for aryl amine synthesis often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig reaction has largely overcome these limitations, enabling the facile coupling of a wide range of amines with aryl halides and sulfonates.[1]
This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 2-Bromo-5-fluoro-N-methylaniline hydrochloride. This substrate presents a unique set of electronic and steric challenges that necessitate careful optimization of the catalytic system. The presence of a halogen, a fluorine atom, and a secondary amine hydrochloride salt requires a robust protocol to achieve high yields and purity. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute this transformation.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps, as illustrated below.[4][5][6]
Figure 1. The Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.
Reagents and Equipment
Successful execution of this protocol requires high-purity reagents and adherence to anhydrous, anaerobic reaction techniques.
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| This compound | >98% | Commercially Available | Store in a desiccator. |
| Amine Coupling Partner | >98% | Commercially Available | Purify if necessary. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | >97% | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Phosphine Ligand (e.g., XPhos, RuPhos) | >98% | Commercially Available | Bulky, electron-rich ligands are often preferred.[7][8] |
| Base (e.g., NaOt-Bu, K₃PO₄) | >98% | Commercially Available | Strong, non-nucleophilic bases are crucial.[9][10][11] |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Dri-Solv or equivalent | Commercially Available | Ensure low water content. |
| Schlenk Flask or Reaction Vial | Borosilicate Glass | Standard Laboratory Supplier | Must be oven-dried before use. |
| Magnetic Stirrer with Hotplate | Standard Laboratory Equipment | --- | --- |
| Inert Gas System (Argon or Nitrogen) | High Purity | --- | For maintaining an anaerobic environment. |
| Syringes and Needles | Gas-tight | Standard Laboratory Supplier | For transfer of anhydrous and air-sensitive reagents. |
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.
Pre-Reaction Setup: Ensuring an Inert Atmosphere
The palladium catalyst is sensitive to oxygen, so establishing and maintaining an inert atmosphere is critical for reproducible results.[4]
Figure 2. Workflow for Reaction Setup. This diagram outlines the sequential steps for preparing the reaction under an inert atmosphere.
Step-by-Step Procedure
-
Flask Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar on a balance.
-
Addition of Solids: In the flask, weigh out this compound (1.0 mmol, 1.0 eq.), the desired amine coupling partner (1.2 mmol, 1.2 eq.), the chosen base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 eq.), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%). The use of a slight excess of the amine and base is standard practice to drive the reaction to completion.
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via a gas-tight syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Results and Discussion: Key Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[9][12]
| Parameter | Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common sources of Pd(0) or are readily reduced in situ to the active Pd(0) species.[3] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps, which can be challenging for electron-rich anilines.[7][8][13] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride and the coordinated amine in the catalytic cycle.[9][10][11] The choice of base can significantly impact the reaction rate and yield.[14][15] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents with good solubility for the reagents are generally used.[16] The reaction temperature is often dictated by the boiling point of the solvent. |
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or using a stronger base. Ensure that the reagents and solvent are scrupulously dry.
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can be minimized by careful control of the reaction temperature and ensuring an oxygen-free environment.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and hygroscopic; handle with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a robust and detailed protocol for the Buchwald-Hartwig amination of this compound. By carefully selecting the appropriate catalyst system and adhering to strict anaerobic and anhydrous techniques, researchers can reliably synthesize the corresponding N-aryl amine products in high yield. The principles and procedures outlined herein are broadly applicable to a range of challenging Buchwald-Hartwig transformations, making this a valuable resource for professionals in the field of organic synthesis and drug discovery.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
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- Buchwald-Hartwig amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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- Galkin, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3749-3760. [Link]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of palladium-catalyzed cross-coupling reactions using 2-bromo-5-fluoro-N-methylaniline hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science. These notes detail the foundational principles, offer in-depth, step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide insights into reaction optimization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Importance of this compound
Substituted anilines are privileged scaffolds in a vast array of pharmaceuticals and functional materials.[1] The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a valuable synthon. The fluorine atom can enhance metabolic stability and binding affinity, while the N-methyl group can modulate basicity and lipophilicity. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments.[2]
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This guide focuses on three of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkyne moieties.[5][6][7]
The Catalytic Heart: Understanding the Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these reactions. The process is a catalytic cycle that typically involves a palladium(0)/palladium(II) redox couple.[8][9]
The three key elementary steps are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluoro-N-methylaniline, forming a palladium(II) complex.[3]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[4] In the Sonogashira reaction, a copper(I)-acetylide intermediate is often involved in the transfer of the alkyne group.[10] For the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][11]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
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Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-fluoro-N-methylaniline hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of novel heterocyclic compounds utilizing 2-Bromo-5-fluoro-N-methylaniline hydrochloride as a versatile starting material. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and robust, self-validating protocols. We will explore two primary palladium-catalyzed pathways: the Larock Indole Synthesis for the construction of substituted indoles and an intramolecular Buchwald-Hartwig amination for the formation of N-methyl-fluorophenazines. Each section includes detailed, step-by-step protocols, data presentation, and workflow visualizations to ensure scientific integrity and reproducibility.
Introduction to the Starting Material
This compound is a highly functionalized building block poised for complex organic synthesis. Its key structural features—a reactive bromine atom at the ortho position to the activating N-methylamino group, a fluorine atom providing metabolic stability and modulating electronics, and the N-methyl group for influencing solubility and biological interactions—make it an attractive precursor for a diverse range of heterocyclic scaffolds. The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[1] This guide will focus on leveraging this reactivity to construct indole and phenazine core structures, both of which are prevalent in medicinal chemistry and materials science.[2][3][4]
Strategic Overview of Synthetic Transformations
The strategic location of the bromo and N-methylamino substituents on the aniline ring allows for a variety of intramolecular cyclization strategies to build fused heterocyclic systems. Palladium-catalyzed reactions are particularly well-suited for these transformations due to their high efficiency and functional group tolerance.[2][5] This guide will detail two such powerful methods.
Caption: Synthetic strategies from the starting material.
Application Note 1: Palladium-Catalyzed Synthesis of N-Methyl-fluoroindoles
Principle and Mechanistic Insight
The synthesis of indoles from o-haloanilines and alkynes is a powerful transformation, often proceeding through a tandem Sonogashira coupling and subsequent cyclization.[6] The Larock indole synthesis is a well-established example of such a process. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the aniline. The resulting Pd(II) complex then undergoes a Sonogashira coupling with a terminal alkyne. The key step is the subsequent intramolecular aminopalladation, where the aniline nitrogen attacks the alkyne, followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the indole product.[2][5] The N-methyl group on the starting material is crucial as it directs the synthesis towards N-substituted indoles without the need for a separate N-alkylation step.[7]
Detailed Experimental Protocol
Objective: To synthesize 5-fluoro-1-methyl-2-phenyl-1H-indole from this compound and phenylacetylene.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity | Quantity |
| This compound | 1199773-27-7 | Sigma-Aldrich | 97% | 241 mg (1.0 mmol) |
| Phenylacetylene | 536-74-3 | Sigma-Aldrich | 98% | 122 mg (1.2 mmol) |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Strem Chemicals | 98% | 11.2 mg (0.05 mmol) |
| Triphenylphosphine (PPh₃) | 603-35-0 | Sigma-Aldrich | 99% | 52.4 mg (0.2 mmol) |
| Copper(I) iodide (CuI) | 7681-65-4 | Sigma-Aldrich | 99.5% | 19.0 mg (0.1 mmol) |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | ≥99.5% | 5 mL |
| Toluene, anhydrous | 108-88-3 | Sigma-Aldrich | 99.8% | 10 mL |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (241 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (52.4 mg, 0.2 mmol), and CuI (19.0 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask via syringe. The triethylamine acts as a base to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Substrate Addition: Add phenylacetylene (122 mg, 1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and other solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford the pure 5-fluoro-1-methyl-2-phenyl-1H-indole.
Expected Outcome: A white to pale yellow solid. Expected yield: 70-85%.
Application Note 2: Synthesis of N-Methyl-fluorophenazines via Intramolecular Buchwald-Hartwig Amination
Principle and Mechanistic Insight
Phenazines are an important class of nitrogen-containing heterocycles with diverse biological activities.[3] The synthesis of the phenazine core can be achieved through various methods, including the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds or the oxidative cyclization of diphenylamines. An elegant approach starting from a 2-haloaniline derivative involves an initial intermolecular N-arylation (Buchwald-Hartwig amination) followed by an intramolecular C-N bond formation.
This protocol proposes a two-step, one-pot synthesis. The first step is a Buchwald-Hartwig amination between 2-Bromo-5-fluoro-N-methylaniline and a second equivalent of a suitable aniline (e.g., another molecule of the starting material or a different aniline). The resulting diarylamine intermediate can then undergo an intramolecular palladium-catalyzed C-H activation/C-N coupling to form the phenazine ring system.
Detailed Experimental Protocol
Objective: To synthesize 1,6-difluoro-5,10-dimethyl-5,10-dihydrophenazine from this compound.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity | Quantity |
| This compound | 1199773-27-7 | Sigma-Aldrich | 97% | 482 mg (2.0 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals | 97% | 18.3 mg (0.02 mmol) |
| Xantphos | 161265-03-8 | Strem Chemicals | 98% | 34.7 mg (0.06 mmol) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich | 97% | 480 mg (5.0 mmol) |
| Toluene, anhydrous | 108-88-3 | Sigma-Aldrich | 99.8% | 15 mL |
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (34.7 mg, 0.06 mmol), and Sodium tert-butoxide (480 mg, 5.0 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (482 mg, 2.0 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (15 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture at 110 °C for 24 hours. The reaction first forms the diarylamine intermediate, which then cyclizes.
-
Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield the desired phenazine derivative.
Expected Outcome: A colored solid (phenazines are often yellow/orange). Expected yield: 50-65%.
Caption: Workflow for the synthesis of N-Methyl-fluorophenazines.
Conclusion and Future Perspectives
This compound has been demonstrated as a potent and versatile precursor for the synthesis of valuable N-methylated heterocyclic compounds. The palladium-catalyzed methodologies presented herein provide reliable and reproducible routes to substituted indoles and phenazines, which are key scaffolds in modern drug discovery and materials science. The strategic placement of the bromo, fluoro, and N-methyl groups allows for a high degree of control and complexity in the final products. Future work could explore other transition-metal-catalyzed reactions, such as Suzuki or Stille couplings, to introduce further diversity at the 2-position prior to cyclization, opening avenues to an even broader range of novel heterocyclic structures.
References
- A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. ResearchGate.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
- Brønsted acid-catalyzed synthesis of carbazoles from 2-substituted indoles. Royal Society of Chemistry.
- Carbazole synthesis. Organic Chemistry Portal.
- Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. ResearchGate.
- The Synthesis and Chemical Versatility of 2-Bromoindolo[3,2,1-jk]carbazole. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. National Institutes of Health (NIH).
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
- Palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes. A regiocontrolled synthesis of substituted indoles. ACS Publications.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. National Institutes of Health (NIH).
- Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. National Institutes of Health (NIH).
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Institutes of Health (NIH).
- Regioselective Mercury(I)/Palladium(II)-Catalyzed Single-Step Approach for the Synthesis of Imines and 2-Substituted Indoles. MDPI.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH).
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. National Institutes of Health (NIH).
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. National Institutes of Health (NIH).
- Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Royal Society of Chemistry.
- Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Royal Society of Chemistry.
- Synthetic routes for phenazines: an overview. Semantic Scholar.
- Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles. National Institutes of Health (NIH).
- Synthesis of polycyclic nitrogen heterocycles via alkene aminopalladation/carbopalladation cascade reactions. PubMed.
- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Institutes of Health (NIH).
- Cyclization of N-Acetyl-ortho-cycloalkenylanilines on Treatment with Bromine and N-Bromosuccinimide. ResearchGate.
- Copper-Catalyzed Intermolecular Oxidative Cyclization of Haloalkynes. ResearchGate.
- Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Royal Society of Chemistry.
- Copper Catalyzed Inverse Electron Demand [4+2] Cycloaddition for the Synthesis of Oxazines. MDPI.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. National Institutes of Health (NIH).
- 3-Bromo-2-fluoro-5-methylaniline. PubChem.
- Copper-Catalyzed Double C-S Bonds Formation via Different Paths: Synthesis of Benzothiazoles from N-Benzyl-2-iodoaniline and Potassium Sulfide. Organic Chemistry Portal.
- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. LookChem.
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Application Notes and Protocols: Experimental Procedures for the N-methylation of 2-bromo-5-fluoroaniline
Abstract
This comprehensive technical guide provides detailed experimental protocols for the N-methylation of 2-bromo-5-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Recognizing the diverse needs of researchers in terms of safety, scalability, and reagent availability, this document presents two distinct and robust methodologies: the classic Eschweiler-Clarke reductive amination and a direct alkylation using dimethyl sulfate. Each protocol is presented with a deep dive into its mechanistic underpinnings, causality behind experimental choices, and rigorous safety considerations. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-purity synthesis of N-methyl-2-bromo-5-fluoroaniline.
Introduction
N-methylated anilines are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. 2-Bromo-5-fluoroaniline is a valuable starting material due to its trifunctionality, offering distinct reactive sites for further molecular elaboration.[1][2] Its N-methylated derivative, N-methyl-2-bromo-5-fluoroaniline, is therefore a highly sought-after intermediate.
The synthesis of N-methylated anilines, however, is not without its challenges. A primary obstacle is controlling the degree of methylation; over-methylation to the tertiary amine or even the quaternary ammonium salt is a common side reaction.[3] The choice of synthetic route must therefore balance reaction efficiency and selectivity with practical considerations such as reagent toxicity, cost, and environmental impact. This application note details two effective, yet fundamentally different, approaches to address this synthetic challenge.
Protocol 1: Eschweiler-Clarke Reductive N-Methylation
The Eschweiler-Clarke reaction is a time-honored and highly reliable method for the methylation of primary and secondary amines.[4] Its principal advantage is the complete avoidance of over-methylation, as the reaction conditions inherently prevent the formation of quaternary ammonium salts.[1] The reaction proceeds via reductive amination, using an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[3]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the primary amine on formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formic acid subsequently acts as a hydride donor, reducing the iminium ion to the secondary, N-methylated amine and releasing carbon dioxide. The process can then repeat for a primary amine to yield the N,N-dimethylated product. However, since the starting material is a primary amine and the goal is mono-methylation, careful control of stoichiometry is important, though the formation of the tertiary amine is often favored.[1] For the purpose of synthesizing the mono-methylated product, controlling the equivalents of formaldehyde and formic acid is key.
Experimental Workflow
Caption: Workflow for Eschweiler-Clarke N-methylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-fluoroaniline | ≥97% | Sigma-Aldrich | Starting material[5] |
| Formic Acid | ≥95% | ACS Reagent | Acts as the reducing agent |
| Formaldehyde | 37 wt. % in H₂O | ACS Reagent | Methyl group source |
| Sodium Hydroxide (NaOH) | Pellets | ACS Reagent | For basification during work-up |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | Extraction solvent |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For chromatography |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography |
| Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Reagent | Drying agent |
| Silica Gel | 230-400 mesh | --- | For column chromatography |
| Round-bottom flask, Condenser | --- | --- | Standard glassware |
| Magnetic stirrer and hotplate | --- | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | --- |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluoroaniline (1.90 g, 10.0 mmol) in formic acid (5.0 mL, ~133 mmol).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add formaldehyde solution (1.5 mL, 37 wt.%, ~20 mmol) dropwise to the stirred solution. Causality: Dropwise addition at low temperature helps to control the initial exothermic reaction.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 95 °C in an oil bath.
-
Maintain heating for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent), observing the consumption of the starting aniline.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and slowly basify to pH > 9 by adding a 6 M aqueous solution of sodium hydroxide. Causality: This step neutralizes the formic acid and deprotonates the amine product, making it soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure N-methyl-2-bromo-5-fluoroaniline.
Protocol 2: N-Methylation using Dimethyl Sulfate
Direct alkylation with a potent electrophile like dimethyl sulfate is another common method for N-methylation. This reaction typically proceeds via an SN2 mechanism and requires a base to deprotonate the aniline starting material, enhancing its nucleophilicity.[6] While highly effective, this method requires strict adherence to safety protocols due to the extreme toxicity of the methylating agent.
Mechanistic Rationale
The reaction involves the deprotonation of the aniline's amino group by a base (e.g., sodium hydroxide or potassium carbonate) to generate a more nucleophilic anilide anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate in a classic SN2 displacement, with the sulfate group acting as the leaving group.[6] A significant challenge is preventing di-methylation, which can occur if the mono-methylated product is deprotonated and reacts further. This can be mitigated by using a stoichiometric amount of the methylating agent and carefully controlling reaction conditions.
Experimental Workflow
Caption: Workflow for N-methylation using Dimethyl Sulfate.
CRITICAL SAFETY WARNINGS
Dimethyl sulfate ((CH₃)₂SO₄) is extremely toxic, corrosive, and a probable human carcinogen.[7][8][9] It can be absorbed through the skin, and its toxic effects may be delayed for several hours.[9] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. An aqueous ammonia solution should be readily available to quench the reagent in case of a spill.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-fluoroaniline | ≥97% | Sigma-Aldrich | Starting material |
| Dimethyl Sulfate | ≥99% | Acros Organics | EXTREMELY TOXIC |
| Potassium Carbonate (K₂CO₃) | Anhydrous | ACS Reagent | Base |
| Acetone | HPLC Grade | Fisher Scientific | Solvent |
| Diethyl Ether (Et₂O) | HPLC Grade | Fisher Scientific | Extraction solvent |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | ACS Reagent | For quenching |
| Round-bottom flask, Condenser | --- | --- | Standard glassware |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-bromo-5-fluoroaniline (1.90 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol) in acetone (40 mL).
-
Reaction (Under Strict Safety Precautions): Place the flask in an ice bath to cool.
-
Using a glass syringe, add dimethyl sulfate (1.0 mL, 1.32 g, 10.5 mmol) dropwise to the stirred suspension over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath and carefully quench by the slow addition of 10 mL of concentrated aqueous ammonium hydroxide to destroy any unreacted dimethyl sulfate.
-
Stir for 30 minutes, then filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude material by flash column chromatography as described in Protocol 1.
Method Comparison
| Feature | Eschweiler-Clarke Reaction | Dimethyl Sulfate Alkylation |
| Selectivity | Excellent for mono- or di-methylation; no quaternization.[1] | Risk of over-methylation to tertiary amine. |
| Safety | Relatively safe reagents. Formic acid is corrosive. | Extremely Hazardous . Dimethyl sulfate is highly toxic and carcinogenic.[7][9] |
| Reagents | Inexpensive and readily available. | Dimethyl sulfate is inexpensive but requires special handling. |
| Work-up | Requires neutralization of acid. | Requires quenching of a highly toxic reagent. |
| Waste | CO₂ and water are byproducts. | Produces sulfate salts. |
| Scalability | Easily scalable. | Scalability requires stringent engineering and safety controls. |
Characterization of N-methyl-2-bromo-5-fluoroaniline
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Property | Data |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid. |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): ~7.4 (dd, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~6.4 (td, 1H, Ar-H), ~4.5 (br s, 1H, N-H), 2.9 (d, 3H, N-CH₃). The coupling constant for the doublet of the N-CH₃ signal would be ~5 Hz due to coupling with the N-H proton. |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): Aromatic carbons between 105-160 ppm, with characteristic C-F and C-Br shifts. A signal for the N-CH₃ carbon is expected around 30-35 ppm. |
| Mass Spec (EI) | Expected m/z: 203/205 (M⁺, isotopic pattern for Br), 188/190 ([M-CH₃]⁺). |
| FTIR (neat) | Expected ν (cm⁻¹): ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Alkyl C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-N stretch), ~1100 (C-F stretch). |
Note: The NMR and IR data are predicted based on the structure and known values for similar compounds. The 1H NMR data for the starting material 2-bromo-5-fluoroaniline is reported as δ ppm 4.15 (s, 1 H), 6.34 (td, J=8.44, 2.77 Hz, 1 H) ,6.46 (dd, J=10.20, 2.90 Hz, 1 H), 7.31 (dd, J=8.81, 5.79 Hz, 1 H).[3] The mass spectrum shows m/z 189.94 (MH⁺).[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure reagents are pure and anhydrous where specified. |
| Product loss during work-up. | Ensure pH is correct during extraction. Perform multiple extractions. | |
| Over-methylation (Protocol 2) | Excess methylating agent or strong reaction conditions. | Use stoichiometric amounts of dimethyl sulfate. Perform the reaction at a lower temperature. |
| Incomplete Reaction (Protocol 1) | Insufficient heating or impure reagents. | Ensure reaction temperature is maintained. Use fresh formaldehyde and formic acid. |
| Difficult Purification | Presence of starting material and/or di-methylated product. | Optimize chromatography conditions (try different solvent systems or use a gradient elution). |
Conclusion
The N-methylation of 2-bromo-5-fluoroaniline can be successfully achieved through multiple synthetic routes. The Eschweiler-Clarke reaction offers a high degree of safety and selectivity, making it an excellent choice for both small and large-scale synthesis without the risk of quaternization. In contrast, direct alkylation with dimethyl sulfate is a potent and rapid method, but its use is overshadowed by the extreme toxicity of the reagent, mandating stringent safety protocols. The choice of method will ultimately depend on the specific requirements of the laboratory, including available safety infrastructure, desired scale, and cost considerations. Both protocols, when executed with care, provide reliable pathways to the valuable synthetic intermediate, N-methyl-2-bromo-5-fluoroaniline.
References
- Vertex AI Search. (2024). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
- MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Royal Society of Chemistry. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
- Chemeurope.com. (n.d.). Dimethyl sulfate.
- National Institutes of Health. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF.
- Wikipedia. (n.d.). Dimethyl sulfate.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.
- ResearchGate. (2025). Nine cases of accidental exposure to dimethyl sulphate - A potential chemical weapon.
- Vertex AI Search. (2011). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step.
- ResearchGate. (2020). N‐Methylation of aromatic amines using formic acid as the unique carbon....
- Semantic Scholar. (2017). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
- PubMed. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide.
- U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency.
- PubMed. (2004). An efficient and practical N-methylation of amino acid derivatives.
- ACS Publications. (2002). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity.
- National Institutes of Health. (2022). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.
- Bentham Science. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview.
- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
- Royal Society of Chemistry. (2021). Mesoionic N-heterocyclic olefin catalysed reductive functionalization of CO2 for consecutive N-methylation of amines.
- National Institutes of Health. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
- Google Patents. (2019). CN109134270B - A kind of reaction method of nitro compound N-methylation.
- Google Patents. (2013). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
- PubChem. (n.d.). 2-Bromo-5-fluoroaniline.
- Thieme. (2007). A Practical Procedure for Regioselective Bromination of Anilines.
- PubChemLite. (n.d.). 2-bromo-5-fluoroaniline (C6H5BrFN).
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Advanced Purification Strategies for 2-Bromo-5-fluoro-N-methylaniline Hydrochloride: A Guide for Synthetic and Medicinal Chemists
An Application Note and Protocol Guide for Researchers
Abstract
2-Bromo-5-fluoro-N-methylaniline hydrochloride is a key building block in modern medicinal chemistry and drug development, valued for its specific substitution pattern that allows for diverse synthetic transformations. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and complications in downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of robust purification techniques, explaining the underlying chemical principles and offering detailed, field-proven protocols for recrystallization, acid-base extraction, and chromatographic separation.
Introduction and Physicochemical Profile
The purification of any chemical intermediate is guided by its unique physical and chemical properties. This compound is a salt, which dictates its solubility profile and handling characteristics. While specific experimental data for this exact compound is not widely published, we can infer its properties from the parent aniline and related structures to devise effective purification strategies.
Key Structural Features:
-
Aniline Core: A basic amino group that can be protonated to form a water-soluble hydrochloride salt.
-
Aromatic Ring: Substituted with a bromine atom and a fluorine atom, which influence the molecule's electronics, lipophilicity, and potential for intermolecular interactions.
-
N-methyl Group: Increases the steric bulk and slightly modifies the basicity compared to the primary aniline.
-
Hydrochloride Salt: A crystalline solid with significantly higher polarity and water solubility compared to its free base form.
Physicochemical Data Summary:
| Property | Value / Predicted Behavior | Rationale / Source |
| Molecular Formula | C₇H₈BrFN · HCl | - |
| Molecular Weight | 240.51 g/mol | Calculated |
| Appearance | Likely a white to off-white or tan crystalline solid. | Typical for aniline hydrochlorides.[1] |
| Melting Point (Free Base) | 43-47 °C (for 2-Bromo-5-fluoroaniline) | The N-methyl group will alter this, but it suggests a low melting point for the free base. |
| Solubility (Hydrochloride) | Predicted to be soluble in water, methanol, and ethanol; sparingly soluble in less polar solvents like isopropanol and acetone; insoluble in non-polar solvents like hexanes and diethyl ether. | Salts are polar and favor polar solvents. This is a fundamental principle of "like dissolves like". |
| Solubility (Free Base) | Predicted to be soluble in a wide range of organic solvents (DCM, Ethyl Acetate, Ether, Toluene) and poorly soluble in water. | Aromatic amines are generally soluble in organic solvents.[2] |
| pKa (Conjugate Acid) | Estimated 2.0 - 3.5 | The electron-withdrawing F and Br atoms decrease the basicity of the aniline nitrogen, lowering the pKa of its conjugate acid compared to aniline (~4.6). |
Understanding Potential Impurities
Effective purification begins with identifying likely impurities from the synthetic route. A common synthesis involves the N-methylation of 2-bromo-5-fluoroaniline followed by treatment with hydrochloric acid.
Common Process-Related Impurities:
-
Unreacted Starting Material: Residual 2-bromo-5-fluoroaniline.
-
Over-alkylation Byproduct: The tertiary amine, 2-bromo-5-fluoro-N,N-dimethylaniline.
-
Isomeric Impurities: Arising from the initial bromination of 3-fluoroaniline, which can produce other bromo-fluoroaniline isomers.[3]
-
Reagents and Solvents: Residual reagents from methylation (e.g., methyl iodide, dimethyl sulfate) or salt formation.
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, often forming colored impurities.[4]
Strategic Approach to Purification
The choice of purification method depends on the nature of the impurities and the desired scale. Below is a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization of the Hydrochloride Salt
This is the most direct method for removing minor impurities from a solid that is already largely pure. The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold.
Principle: Impurities are either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent as the desired product crystallizes.
Recommended Solvent Systems:
-
Isopropanol (IPA)
-
Ethanol/Water mixture
-
Methanol/Diethyl Ether anti-solvent system
Step-by-Step Methodology (using Isopropanol):
-
Dissolution: Place the crude hydrochloride salt (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., start with 40-50 mL). Heat the mixture to a gentle boil with stirring (using a hot plate stirrer).
-
Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid just dissolves. Adding a large excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Trustworthiness Check: Purity should be assessed by melting point analysis (expect a sharper range) and spectroscopy (NMR, LC-MS).
Protocol 2: Purification via Acid-Base Extraction
This powerful technique is ideal for removing non-basic, acidic, or neutral impurities. It involves converting the hydrochloride salt to its free base form, which has drastically different solubility, allowing for separation between aqueous and organic phases.[5][6][7]
Principle: The basic aniline can be deprotonated to its neutral free base, which is soluble in organic solvents but not in water. Acidic and neutral impurities remain in different phases. The purified free base is then converted back to the clean hydrochloride salt.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution & Basification: Dissolve the crude hydrochloride salt in water. Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is strongly basic (pH > 10). The free aniline base should precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least two extractions to ensure complete recovery.[6]
-
Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution) to remove residual base and inorganic salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil or low-melting solid.
-
Re-formation of the Salt: Dissolve the purified free base in a suitable solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and hexanes.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with vigorous stirring. The pure hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of the non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Protocol 3: Silica Gel Column Chromatography
This technique is unparalleled for separating compounds with very similar structures, such as isomers or products of over-alkylation. Crucially, chromatography should be performed on the neutral free base , as the hydrochloride salt will irreversibly bind to the silica gel.
Principle: Compounds are separated based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system). More polar compounds interact more strongly with the silica and elute later.
Step-by-Step Methodology:
-
Preparation of Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-4 of Protocol 2.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Loading: Dissolve the crude free base in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (a "gradient"), for example, from 2% ethyl acetate in hexane to 5%, then 10%.
-
Causality: The less polar N,N-dimethylaniline byproduct will elute before the more polar N-methylaniline product. The even more polar primary aniline (unreacted starting material) will elute last.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified free base.
-
Salt Formation: Convert the purified free base back to the hydrochloride salt as described in steps 5-7 of Protocol 2.
References
- BenchChem. (2025). Side reactions and byproducts in the bromination of 4-fluoroaniline. BenchChem Technical Notes.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]
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- Adamo, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents. BenchChem Technical Notes.
- Reddit User Discussion. (2014). Purify and dry aniline?. r/chemistry. [Link]
- University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]
- Scribd. (n.d.).
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Org. Synth. 1941, 21, 6. [Link]
- Stack Exchange. (2024).
- PubChem. (n.d.). 2-Bromo-5-fluoroaniline.
- ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE CAS No:627871-16-3. [Link]
- Shimizu, R., et al. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 44(15), 2308-2310.
- ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. BenchChem Technical Notes.
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Application Note: A Multi-Modal Analytical Approach for the Characterization of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride and its Derivatives
Abstract
This application note provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and quality control of 2-Bromo-5-fluoro-N-methylaniline hydrochloride and its derivatives. These compounds are significant intermediates in the synthesis of pharmaceuticals and other fine chemicals. A multi-modal analytical approach is presented, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven protocols.
Introduction: The Analytical Imperative
This compound is a substituted aniline derivative whose purity and structural integrity are paramount for the successful synthesis of downstream products, particularly in the pharmaceutical industry. The presence of bromine and fluorine atoms, along with the N-methyl group and its formation as a hydrochloride salt, presents unique analytical challenges. Therefore, a robust and orthogonal analytical workflow is essential for its complete characterization. This guide outlines a systematic approach to confirm the identity, quantify the purity, and identify potential impurities related to this class of compounds.
The validation of these analytical methods is crucial to ensure data reliability and regulatory compliance.[1][2] This involves demonstrating specificity, linearity, accuracy, precision, and robustness for each technique.[3][4]
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for separating and quantifying the target analyte from its impurities, which may include starting materials, by-products, and degradation products.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and non-destructive technique well-suited for the analysis of non-volatile and thermally labile compounds like amine hydrochloride salts.[5][6]
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: A C18 stationary phase is the workhorse for separating moderately polar compounds like anilines. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The buffer is critical for controlling the ionization state of the amine hydrochloride and any acidic or basic impurities, thereby ensuring reproducible retention times. An acidic pH (e.g., using formic acid or phosphoric acid) is often employed to ensure the amine is consistently in its protonated, more water-soluble form.
-
UV Detection: The aromatic nature of the aniline derivative allows for sensitive detection using a UV detector, typically at a wavelength corresponding to the absorbance maximum of the chromophore.
Experimental Protocol: HPLC-UV for Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 20 |
| 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification of volatile impurities.[5][7] However, the analysis of amine hydrochlorides by GC-MS requires a crucial sample preparation step to convert the non-volatile salt into its volatile free base form.[8]
Causality Behind Experimental Choices:
-
Sample Preparation (Basification): The hydrochloride salt is non-volatile. Therefore, it is essential to neutralize the sample with a base (e.g., NaOH or K₂CO₃) and extract the resulting free amine into an organic solvent. This process liberates the volatile 2-Bromo-5-fluoro-N-methylaniline for GC analysis.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for halogenated and N-methylated anilines.
-
Mass Spectrometric Detection: Provides structural information for impurity identification through fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation (Liquid-Liquid Extraction): a. Dissolve approximately 10 mg of the hydrochloride salt in 10 mL of deionized water. b. Add 1 M NaOH solution dropwise until the pH is >11. c. Extract the aqueous solution three times with 10 mL of dichloromethane.[7] d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Carefully evaporate the solvent and reconstitute in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include aromatic protons, the N-methyl group, and the N-H proton of the hydrochloride salt (which may be broad and exchangeable).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's electronic environment.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to confirm its presence and chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[9]
-
N-H Stretch: For the hydrochloride salt, a broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of an amine salt.[10]
-
C-N Stretch: Aromatic amines typically show a C-N stretching vibration in the 1335-1250 cm⁻¹ region.[9]
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.
-
C-Br and C-F Stretches: These will appear in the fingerprint region (typically below 1200 cm⁻¹).
Elemental and Crystallographic Analysis
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and Cl in the sample. The experimental values should be in close agreement with the theoretical values for the molecular formula of this compound (C₇H₈BrFN · HCl), providing strong evidence for the compound's identity and purity.
Single-Crystal X-ray Crystallography
For definitive proof of structure, including the absolute configuration and solid-state packing, single-crystal X-ray crystallography is the gold standard.[11][12][13] This technique provides a three-dimensional map of the atomic positions within the crystal lattice.[14]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are a prerequisite.[15] Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) is a common method.
-
Data Collection: A suitable single crystal is mounted on a diffractometer.[11] Data is collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.
Method Validation and System Suitability
All analytical methods used for quality control must be validated according to ICH guidelines or equivalent regulatory standards.[1][2][3] This ensures the methods are suitable for their intended purpose.
Key Validation Parameters: [4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive characterization of this compound and its derivatives requires a multi-faceted analytical strategy. The orthogonal techniques described in this application note—spanning chromatography, spectroscopy, and crystallography—provide a robust framework for confirming identity, assessing purity, and identifying impurities. By understanding the causality behind the choice of each method and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and consistency of these critical chemical intermediates.
References
- Benchchem. (n.d.). GC-MS Analysis of Halogenated Aniline Derivatives - Application Note.
- School of Chemistry and Molecular Biosciences, The University of Queensland. (n.d.). Small molecule X-ray crystallography.
- Excillum. (n.d.). Small molecule crystallography.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical method validation: A brief review.
- Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
- Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
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Application Notes and Protocols: The Strategic Role of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Architectural Significance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery and development, halogenated organic compounds, particularly fluorinated anilines, represent a cornerstone for the construction of complex molecular architectures with tailored pharmacological profiles. 2-Bromo-5-fluoro-N-methylaniline hydrochloride is a quintessential example of such a versatile building block. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a secondary amine for further functionalization—renders it an invaluable precursor for a multitude of pharmaceutical intermediates. These intermediates are pivotal in the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas, including oncology and inflammatory diseases.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its utilization in palladium-catalyzed cross-coupling reactions, and present a framework for the analytical monitoring of these transformations.
The Versatile Reactivity of this compound
The synthetic utility of this compound is primarily anchored in the selective reactivity of its functional groups. The bromine atom, positioned ortho to the N-methylamino group, is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] The fluorine atom at the meta position significantly influences the electronic nature of the aromatic ring, enhancing the electrophilicity of the carbon attached to the bromine and often improving the metabolic stability and pharmacokinetic properties of the final drug molecule. The N-methylamino group provides a site for further elaboration, enabling the construction of diverse molecular scaffolds.
Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling Reactions
A thorough understanding of the reaction mechanisms is paramount for the successful execution and optimization of synthetic protocols. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a catalytic cycle involving a palladium(0) species.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many pharmaceuticals. The catalytic cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: The aryl bromide (2-Bromo-5-fluoro-N-methylaniline) reacts with a palladium(0) complex, leading to the formation of a palladium(II) species.[3]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) is activated by a base, facilitating the transfer of the organic group to the palladium(II) complex.[6]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple, regenerating the palladium(0) catalyst and yielding the desired biaryl product.[3]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a milder alternative to traditional methods.[4] The catalytic cycle shares similarities with the Suzuki coupling:
-
Oxidative Addition: The aryl bromide adds to the palladium(0) catalyst.[4][7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[5]
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the palladium(0) catalyst.[4][7]
The judicious selection of the palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivities in both reactions. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst.[8]
Experimental Protocols
The following protocols are provided as a detailed guide for the application of this compound in the synthesis of pharmaceutical intermediates. These protocols are based on established methodologies and have been optimized for robustness and reproducibility.[9]
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-N-methylaniline with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of a biaryl compound, a common intermediate in the synthesis of various APIs, such as those targeting sirtuin 6 (SIRT6) for potential cancer therapies.[2]
Materials and Equipment
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Add potassium carbonate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-N-methylaniline with a Primary Amine
This protocol outlines a general procedure for the synthesis of a diarylamine, a key structural motif in many kinase inhibitors, such as Lapatinib.[11][12][13]
Materials and Equipment
-
This compound
-
Primary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure
-
To a dry Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equivalents) and Xantphos (0.03 equivalents).
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent), the primary amine (1.1 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation and Analytical Monitoring
Quantitative Data Summary
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 75-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 16-24 | 70-85 |
Analytical Techniques for Reaction Monitoring
Effective monitoring of reaction progress is crucial for optimization and ensuring complete conversion. A combination of analytical techniques is recommended.[14]
-
Thin Layer Chromatography (TLC): A rapid and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the identification of intermediates and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for determining the purity of the product and the extent of conversion.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation and purity assessment of the final product.[14]
Visualization of Workflows and Mechanisms
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound is a chemical that requires careful handling.[16][17][18][19][20][21][22][23][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a strategically important building block in the synthesis of pharmaceutical intermediates. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors. A thorough understanding of the underlying reaction mechanisms, coupled with careful execution of the experimental procedures and diligent analytical monitoring, will undoubtedly lead to the successful synthesis of novel and impactful pharmaceutical agents.
References
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- Lap
- Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Assessing a sustainable manufacturing route to lap
- Lapatinib intermediates. (2010).
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- Buchwald–Hartwig amin
- Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald-Hartwig amin
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 5 - SAFETY D
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- SAFETY D
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Safety D
- TCI AMERICA. (2018).
- 2-Bromo-5-fluoro-3-nitropyridine: A Vital Intermediate for Pharmaceutical Innov
- 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. (n.d.). Ossila.
- 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317. (n.d.). PubChem.
- Advanced pharmaceutical intermedi
- 2-Bromo-5-methylaniline, 97%, Thermo Scientific Chemicals 5 g. (n.d.).
- 2-Bromo-4-methylaniline hydrochloride | C7H9BrClN | CID 20495095. (n.d.). PubChem.
- 2-Bromo-5-chloro-N-methylaniline hydrochloride (Cas 2344679-29-2). (n.d.). Parchem.
- This compound CAS#: 1199773-27-7. (n.d.). ChemicalBook.
- 5-Bromo-2-fluoro-N-methylaniline. (n.d.). Echemi.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025).
- 5-Bromo-2-fluoro-N-methylaniline SDS, 1153252-25-5 Safety D
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Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Bromo-5-fluoro-N-methylaniline hydrochloride as a versatile starting material for the synthesis of bioactive molecules. We delve into the causality behind experimental choices, offering two detailed protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. These protocols are designed to be self-validating, supported by mechanistic insights and authoritative references, to empower the synthesis of novel chemical entities for drug discovery.
Introduction: The Strategic Value of 2-Bromo-5-fluoro-N-methylaniline
2-Bromo-5-fluoro-N-methylaniline is a trifunctional chemical scaffold of significant interest in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups, which allows for precise and sequential molecular construction.
-
Aryl Bromide: The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high selectivity.[1]
-
Fluorine Substituent: The strategic placement of a fluorine atom is a common tactic in modern drug design.[2] It can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating pKa, improving metabolic stability (by blocking potential sites of oxidation), and enhancing binding affinity to target proteins.[2][3]
-
N-Methylamino Group: The secondary amine provides a site for further derivatization, such as acylation, alkylation, or participation in cyclization reactions to form heterocyclic systems common in many pharmaceutical agents.
This combination of features makes 2-Bromo-5-fluoro-N-methylaniline a key building block for a diverse range of bioactive compounds, including kinase inhibitors, enzyme activators, and other targeted therapeutics.[4][5]
Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling
The most powerful transformations involving this scaffold are palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance under relatively mild conditions.
The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an aryl halide and an organoboron species.[6][7] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. The base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[6][7]
The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an aryl halide with an amine.[8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The mechanism also involves a Pd(0)/Pd(II) catalytic cycle, where a strong, non-nucleophilic base is required to deprotonate the amine, enabling its coordination to the palladium center.[10][11]
Application Protocol I: Suzuki-Miyaura Synthesis of 2-(4-Methoxyphenyl)-5-fluoro-N-methylaniline
This protocol details the synthesis of a biaryl amine, a common core structure in many kinase inhibitors, via a Suzuki-Miyaura coupling.
Workflow Overview
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Bromo-5-fluoro-N-methylaniline HCl | N/A | 241.51 | 1.0 | 5.0 | 1.21 g |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 6.0 | 912 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.15 | 122 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 12.5 | 1.73 g |
| 1,4-Dioxane, Anhydrous | 123-91-1 | 88.11 | - | - | 40 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | ~20 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | As needed |
| Brine | N/A | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed |
| Silica Gel (for chromatography) | 7631-86-9 | - | - | - | As needed |
Experimental Protocol
-
Free Base Preparation:
-
Dissolve this compound (1.21 g, 5.0 mmol) in deionized water (20 mL) in a 100 mL separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free aniline as an oil. Proceed directly to the next step.
-
-
Suzuki-Miyaura Coupling:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the freshly prepared 2-Bromo-5-fluoro-N-methylaniline (from Step 1), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), and potassium carbonate (1.73 g, 12.5 mmol).
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (122 mg, 0.15 mmol) to the flask against a positive flow of nitrogen.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Application Protocol II: Buchwald-Hartwig Synthesis of a Diaryl Amine
This protocol demonstrates the versatility of the starting material by forming a C-N bond, a key step in the synthesis of various pharmacologically active compounds.
Target Molecule: N-(5-fluoro-2-(methylamino)phenyl)aniline
Summary Protocol Table
| Parameter | Condition / Reagent | Rationale |
| Aryl Halide | 2-Bromo-5-fluoro-N-methylaniline (free base) | The primary electrophile for the cross-coupling reaction. |
| Amine | Aniline (1.1 eq.) | The nucleophilic coupling partner. A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | Pd₂(dba)₃ (2 mol %) | A common and effective palladium(0) source for Buchwald-Hartwig aminations. |
| Ligand | XPhos (4.5 mol %) | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, enhancing catalytic activity.[8][11] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 eq.) | A strong, non-nucleophilic base essential for deprotonating the amine and facilitating the catalytic cycle.[10] |
| Solvent | Toluene, Anhydrous | A common non-polar solvent suitable for this transformation. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Brief Procedure
In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃, XPhos, and NaOtBu. Toluene is added, followed by 2-Bromo-5-fluoro-N-methylaniline and aniline. The vial is sealed and heated at 100 °C for 16-24 hours. After cooling, the reaction is quenched, extracted, and purified via column chromatography to yield the desired diaryl amine product.
Scientific Integrity and Causality
-
Handling the Hydrochloride Salt: The starting material is an amine salt. The lone pair on the nitrogen is protonated, rendering it non-nucleophilic and unreactive in many transformations. Neutralization to the free base is a mandatory first step to ensure reactivity and proper solubility in organic solvents for subsequent cross-coupling reactions.[12]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to inactive palladium(II) species. Maintaining a rigorously inert atmosphere (N₂ or Ar) is critical for catalytic turnover and achieving high yields.[10]
-
Ligand Selection: The choice of phosphine ligand is paramount. For the Suzuki coupling, bidentate ligands like dppf help stabilize the palladium center and prevent catalyst decomposition.[8] For the more challenging Buchwald-Hartwig amination, bulky, electron-rich monodentate ligands like XPhos are often superior as they facilitate the rate-limiting reductive elimination step.[9][11]
-
Base Selection: In the Suzuki reaction, a milder base like K₂CO₃ is sufficient to activate the boronic acid for transmetalation.[5] In contrast, the Buchwald-Hartwig reaction requires a much stronger base, like NaOtBu, to deprotonate the coupling amine, which has a higher pKa.[11]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Through strategic application of robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, medicinal chemists can efficiently access diverse chemical scaffolds. The protocols and rationale presented in this document provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development programs.
References
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones Source: Oriental Journal of Chemistry URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Supplementary Information Synthetic routes to compounds 5 and 10-19 Source: The Royal Society of Chemistry URL:[Link]
- Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: ACS Public
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PMC - National Center for Biotechnology Inform
- Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchG
- Title: Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PMC - National Center for Biotechnology Inform
- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL:[Link]
- Title: 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 Source: PubChem URL:[Link]
- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL:[Link]
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Application Notes & Protocols: Regioselective Reactions of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Abstract
2-Bromo-5-fluoro-N-methylaniline, typically handled as its hydrochloride salt for enhanced stability, is a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional aromatic scaffold, featuring bromo, fluoro, and N-methylamino substituents, presents a unique challenge and opportunity for synthetic chemists. The strategic and selective functionalization of this molecule is paramount for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the key regioselective reactions of this versatile intermediate, with a focus on palladium-catalyzed cross-coupling methodologies. We will dissect the underlying principles of regiocontrol, offer detailed, field-tested protocols, and discuss the causality behind experimental choices to empower researchers in drug development and organic synthesis.
Structural Analysis and Reactivity Profile
The synthetic utility of 2-Bromo-5-fluoro-N-methylaniline is dictated by the distinct electronic and steric properties of its substituents. Understanding these influences is critical for predicting and controlling reaction outcomes.
-
2-Bromo (Br): The bromine atom serves as an excellent leaving group, making its position the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity in oxidative addition to a Pd(0) center is significantly higher than that of the C-F bond.
-
5-Fluoro (F): The fluorine atom is a poor leaving group in cross-coupling reactions. Its primary influence is its strong inductive electron-withdrawing effect, which modulates the overall electron density of the aromatic ring.
-
N-Methylamino (-NHMe): This group is a strong electron-donating group through resonance. It activates the aromatic ring, particularly at the ortho and para positions. However, the position ortho to the amine is already substituted by bromine, and the para position is occupied by fluorine.
The hydrochloride salt form ensures the material is a stable, free-flowing solid, but the amine must be liberated in situ by a base for most subsequent reactions. The regioselectivity is overwhelmingly directed toward the carbon-bromine bond, which is the most labile site for the critical oxidative addition step in cross-coupling catalysis.
Figure 1: Key reactive sites on the 2-Bromo-5-fluoro-N-methylaniline core.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful tool for forging C-N bonds where traditional methods fall short.[1] This reaction is exceptionally effective for selectively coupling an amine at the 2-position of the 2-Bromo-5-fluoro-N-methylaniline core.
Mechanistic Rationale
The catalytic cycle is a cornerstone of modern organometallic chemistry.[2][3] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the incoming amine, deprotonation by a base, and reductive elimination regenerates the Pd(0) catalyst and yields the desired arylamine product.[1][2]
Causality of Component Selection:
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[3] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial, rate-limiting oxidative addition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the amine-palladium complex, making the nitrogen atom more nucleophilic for the subsequent steps.[4]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Aniline
This protocol describes a general procedure for the N-arylation of 2-Bromo-5-fluoro-N-methylaniline with aniline.
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2-Bromo-5-fluoro-N-methylaniline HCl | 1199773-27-7 | 259.52 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.5 | 2.5 |
| Toluene, Anhydrous | 108-88-3 | - | 5 mL | - |
Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-5-fluoro-N-methylaniline HCl (1.0 mmol), NaOtBu (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen gas three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][6] It provides a direct and regioselective route to biaryl compounds, which are prevalent structures in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle shares fundamental steps with the Buchwald-Hartwig reaction but differs in the transmetalation step.[6][7] After oxidative addition of the aryl bromide to Pd(0), a boronic acid (or ester) is activated by a base to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center. The final reductive elimination step yields the C-C coupled product.[7]
Causality of Component Selection:
-
Catalyst System: While various palladium sources work, pre-catalysts like CataCXium A Pd G3 have shown unique effectiveness for couplings on ortho-bromoanilines.[5] Ligands such as SPhos or dppf are also commonly employed to enhance catalyst stability and activity.
-
Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential. It not only neutralizes the HBr byproduct but, more importantly, activates the boronic acid for transmetalation. The choice of base can significantly impact reaction yield and rate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and water is typically used to dissolve both the organic and inorganic reagents.[5]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a general method for the synthesis of a biaryl derivative from 2-Bromo-5-fluoro-N-methylaniline.
Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2-Bromo-5-fluoro-N-methylaniline HCl | 1199773-27-7 | 259.52 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.5 | 1.5 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.70 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | - | 4 mL | - |
| Water | 7732-18-5 | - | 1 mL | - |
Procedure
-
Setup: In a flask, combine 2-Bromo-5-fluoro-N-methylaniline HCl (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The functionalized aniline derivatives synthesized via these regioselective methods are crucial intermediates for APIs.[8] Ortho-substituted anilines are key structural motifs in a variety of pharmacologically active compounds.[5] For instance, fluorinated and brominated anilines serve as building blocks for compounds that act as activators of sirtuin 6 (SIRT6), a lysine deacetylase that functions as a tumor suppressor.[9] The ability to selectively introduce diverse aryl, heteroaryl, or amino groups at the 2-position of the 2-Bromo-5-fluoro-N-methylaniline core allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs targeting kinases, GPCRs, and other enzyme classes.
Summary and Outlook
2-Bromo-5-fluoro-N-methylaniline hydrochloride is a high-value synthetic intermediate whose reactivity is dominated by the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, provide robust and highly regioselective methods for its elaboration. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct complex C-N and C-C bonds, paving the way for the discovery of novel therapeutics and functional materials. The protocols outlined herein serve as a validated starting point for the exploration of this versatile building block.
References
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Center for Biotechnology Inform
- Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchG
- Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL:[Link]
- Title: 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: 2-Bromo-5-fluoroaniline | C6H5BrFN Source: PubChem URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Welcome to the technical support resource for the synthesis of 2-Bromo-5-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to improve yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. The overall synthetic pathway typically involves the N-methylation of the starting material, 2-Bromo-5-fluoroaniline, followed by conversion to its hydrochloride salt.
The primary challenges in this synthesis often revolve around:
-
Controlling the N-methylation reaction: Preventing over-methylation to the N,N-dimethyl tertiary amine is a critical challenge.
-
Purity of the starting material: Impurities in the initial 2-Bromo-5-fluoroaniline can lead to side reactions and purification difficulties.
-
Product isolation and purification: Ensuring the complete formation and clean isolation of the final hydrochloride salt.
This guide will address these challenges in detail.
Overall Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis.
Caption: General workflow for the synthesis of 2-Bromo-5-fluoro-N-methylaniline HCl.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Troubleshooting the N-Methylation Step (Step 1)
Question 1: My N-methylation reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that can typically be traced to three main factors: the base, the methylating agent, or the reaction temperature.
-
Causality - The Role of the Base: The base is crucial for deprotonating the aniline's amino group, making it a more potent nucleophile to attack the methylating agent. If the base is too weak or inactive, the reaction will not proceed efficiently.
-
Solution 1: Reagent Quality: Ensure your base (e.g., potassium carbonate, sodium hydride) is anhydrous and has not been degraded by improper storage. For solid bases like K₂CO₃, it is good practice to grind them into a fine powder and dry them in an oven before use to maximize surface area and remove moisture.
-
Solution 2: Choice of Base: If a mild base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Be aware that stronger bases can increase the likelihood of side reactions, so their use requires careful temperature control, typically starting at 0°C.
-
-
Causality - Methylating Agent Activity: The methylating agent (e.g., methyl iodide, dimethyl sulfate) must be reactive. Methyl iodide, for instance, can decompose over time, releasing iodine (indicated by a brown or purple color).
-
Solution: Use a fresh or properly stored bottle of the methylating agent. If using methyl iodide that has discolored, it can sometimes be purified by washing with a dilute solution of sodium thiosulfate, followed by drying and distillation, though using a fresh source is preferable.
-
-
Causality - Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 40-50°C. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that promotes the desired reaction without leading to significant impurity formation.
-
Question 2: My reaction produces a significant amount of the N,N-dimethylaniline impurity. How can I improve the selectivity for mono-methylation?
Answer: The formation of the di-methylated byproduct is a classic problem of over-alkylation.[1] The mono-methylated product is itself a nucleophile and can react with the methylating agent to form the tertiary amine. Controlling this requires careful management of stoichiometry and reaction conditions.
-
Causality - Stoichiometry: Using a large excess of the methylating agent is the most common cause of over-methylation.
-
Solution 1: Control Stoichiometry: Reduce the molar equivalents of the methylating agent. Start with a stoichiometric amount (1.0 to 1.1 equivalents) relative to the 2-Bromo-5-fluoroaniline. Add the methylating agent slowly and monitor the reaction's progress. It is often better to have some unreacted starting material, which is easier to separate from the product than the di-methylated impurity.
-
-
Causality - Reaction Concentration & Temperature: High concentrations and elevated temperatures can accelerate the second methylation step.
-
Solution 2: Adjust Conditions: Run the reaction at a lower temperature and in a more dilute solution. This reduces the rate of the second methylation. Adding the methylating agent dropwise over an extended period can also help maintain a low instantaneous concentration, favoring the mono-methylation reaction.
-
| Parameter | To Reduce Over-Methylation | Rationale |
| Methylating Agent | 1.0 - 1.1 equivalents | Minimizes availability for a second reaction. |
| Temperature | Start at RT or lower | Reduces the rate of the undesired second methylation. |
| Addition Method | Slow, dropwise addition | Keeps the instantaneous concentration of the electrophile low. |
| Concentration | More dilute | Decreases the frequency of molecular collisions. |
Troubleshooting Salt Formation and Isolation (Step 2)
Question 3: After adding HCl to form the hydrochloride salt, my product does not precipitate, or it forms an oil. What should I do?
Answer: Oiling out or failure to precipitate is usually related to solvent choice, product concentration, or the presence of impurities.
-
Causality - Solvent System: The ideal solvent for salt formation should readily dissolve the free-base but be a poor solvent for the resulting hydrochloride salt.
-
Solution 1: Solvent Selection: If your product oils out in a solvent like diethyl ether, try switching to or adding a co-solvent like heptane or hexane to reduce the polarity of the medium, which can often induce crystallization. Isopropanol (IPA) or ethyl acetate are also commonly used solvents for hydrochloride salt formation.
-
Solution 2: Seeding: If you have a small amount of solid crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Solution 3: Concentration & Cooling: Your solution may be too dilute. Carefully concentrate the solution under reduced pressure and then cool it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide a surface for nucleation.
-
Decision Tree for Troubleshooting Low Yield
Caption: Decision tree for diagnosing the cause of low yield in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the quality of the starting 2-Bromo-5-fluoroaniline required for this synthesis? A: The purity of the starting aniline is critical. It should be >97% pure. The primary synthesis route for this starting material is the reduction of 2-bromo-5-fluoronitrobenzene.[2] Common reduction methods include catalytic hydrogenation or using iron powder in acetic acid.[3][4][5] Incomplete reduction can leave residual nitro compound, which can cause side reactions. It is advisable to check the purity of the aniline by GC or NMR before starting the N-methylation.
Q2: Can I use a different methylating agent, such as dimethyl sulfate? A: Yes, dimethyl sulfate is an effective and often more economical methylating agent. However, it is significantly more toxic and requires handling with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. The reaction principles remain the same, but you may need to re-optimize the reaction conditions.
Q3: How should I monitor the progress of the N-methylation reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as 10-20% ethyl acetate in hexanes. The starting aniline will be the most polar (lowest Rf), the desired mono-methylated product will be less polar (higher Rf), and the di-methylated impurity will be the least polar (highest Rf). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) is ideal.
Q4: What is the best way to purify the final hydrochloride salt? A: Recrystallization is the most effective method for purifying the final product. A good starting point for a solvent system would be an alcohol like isopropanol or ethanol, possibly with the addition of an anti-solvent like diethyl ether or heptane to induce precipitation after the solid is fully dissolved at an elevated temperature.
IV. Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.
Protocol 1: N-Methylation of 2-Bromo-5-fluoroaniline
Materials:
-
2-Bromo-5-fluoroaniline (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
Acetone or Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-fluoroaniline and anhydrous acetone (approx. 10 mL per gram of aniline).
-
Add the finely powdered, dry potassium carbonate to the solution.
-
Begin vigorous stirring. Slowly add the methyl iodide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (for acetone, this is ~56°C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC (e.g., 15% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-Bromo-5-fluoro-N-methylaniline as an oil or solid. This crude product can be taken directly to the next step or purified by column chromatography if significant impurities (like the N,N-dimethyl product) are present.
Protocol 2: Formation of the Hydrochloride Salt
Materials:
-
Crude 2-Bromo-5-fluoro-N-methylaniline (1.0 eq)
-
Isopropanol (IPA) or Diethyl Ether
-
2M HCl in Diethyl Ether or HCl gas
Procedure:
-
Dissolve the crude 2-Bromo-5-fluoro-N-methylaniline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
While stirring, slowly add a solution of 2M HCl in diethyl ether (approx. 1.1 eq). If using HCl gas, bubble it gently through the solution.
-
A precipitate should form immediately or upon cooling. Continue stirring for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-salt impurities.
-
Dry the solid product under vacuum to obtain this compound.
-
Check the purity by NMR or melting point. If necessary, recrystallize from a suitable solvent like isopropanol/heptane.
V. References
-
Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. [Link]
-
Chem-Impex International. 2-Bromo-5-fluoroaniline. [Link]
-
Oakwood Chemical. 2-Bromo-5-fluoroaniline. [Link]
-
PubChem. 2-Bromo-5-fluoroaniline. [Link]
-
Google Patents. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
-
FULIR - University of Rijeka. Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. [Link]
-
Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
National Institutes of Health. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]
-
PubMed. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
Sources
- 1. 2-ブロモ-N,N-ジメチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Halogenated Anilines
Welcome to the technical support center for the Buchwald-Hartwig amination of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and achieve high-yielding, reproducible results.
Introduction: The Challenge of Coupling Halogenated Anilines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial motifs in pharmaceuticals and functional materials.[1][2][3][4] However, halogenated anilines present a unique set of challenges. The electron-withdrawing nature of the halogen can decrease the nucleophilicity of the aniline nitrogen, making the coupling more difficult.[5] Furthermore, the presence of a halogen on the aniline introduces the potential for competitive reactions or catalyst inhibition. This guide will address these specific issues head-on, providing you with the expert insights needed for success.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with a chloroaniline is giving low to no yield. What is the most likely reason?
A: Low reactivity of aryl chlorides is a common hurdle due to the strength of the C-Cl bond.[6][7] Oxidative addition to the palladium(0) catalyst is often the rate-limiting step. To overcome this, you need a highly active catalyst system.
-
Expert Recommendation: Switch to a more electron-rich and bulky phosphine ligand. Ligands from the biarylphosphine class, such as XPhos, BrettPhos, or RuPhos , are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[5] Using a well-defined palladium precatalyst (e.g., an XPhos G3 or G4 precatalyst) can also lead to more reproducible and higher yields compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[5][8]
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halogen on my aryl halide with hydrogen) as a side product. How can I minimize this?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[9] It can arise from β-hydride elimination from the palladium-amido intermediate.
-
Causality: This side reaction is often promoted by certain bases and ligand combinations.
-
Troubleshooting Steps:
-
Ligand Choice: Employing bulky, electron-rich biarylphosphine ligands can sterically hinder the β-hydride elimination pathway.
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are often necessary, consider using a slightly weaker base if your substrate allows, or ensure precise stoichiometry.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Q3: Which base should I choose for my reaction with a base-sensitive halogenated aniline?
A: The choice of base is critical and depends on the functional groups present in your substrates.[10]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used for their ability to deprotonate the aniline.[2][10] However, they can cause decomposition if your substrates have sensitive functional groups like esters or nitro groups.[11]
-
Weaker Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[10] Success with these weaker bases is highly dependent on using a highly active catalyst system, often requiring a more sophisticated ligand to achieve good yields.[10]
| Base | pKa of Conjugate Acid | Common Applications & Remarks |
| NaOtBu | ~19 | Strong, widely used, effective for less nucleophilic anilines. Can be detrimental to base-sensitive functional groups.[8][10] |
| LHMDS | ~26 | Very strong, non-nucleophilic. Useful when NaOtBu fails, but also poses a risk to sensitive substrates.[9][10] |
| K₃PO₄ | ~12.3 | Weaker, ideal for substrates with base-sensitive functionalities. Often requires higher temperatures and a highly active ligand.[10] |
| Cs₂CO₃ | ~10.2 | Mild base suitable for sensitive molecules. Success is highly dependent on the ligand and reaction temperature.[10] |
Q4: What is the best solvent for the Buchwald-Hartwig amination of halogenated anilines?
A: The ideal solvent should solubilize the reactants and not interfere with the catalyst.
-
Commonly Used Solvents: Aromatic hydrocarbons like toluene and ethereal solvents such as 1,4-dioxane are frequently used and effective.[8][10][12] Toluene is a very common choice.[10]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can inhibit or poison the palladium catalyst.[8][10]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivated. 2. Poor Oxidative Addition: The aryl halide (especially chloride) is too unreactive under the current conditions. 3. Poorly Nucleophilic Aniline: Electron-withdrawing groups on the aniline reduce its reactivity. | 1. Use a Precatalyst: Employ a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active catalyst.[5] 2. Optimize Ligand: Switch to a bulkier, more electron-donating ligand (e.g., BrettPhos, RuPhos).[5] 3. Increase Temperature: Carefully increase the reaction temperature. Aryl chlorides often require more thermal energy.[10] 4. Use a Stronger Base: If the substrate is stable, switch to NaOtBu or LHMDS.[10] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: Oxygen contamination or reaction with substrates/products can deactivate the catalyst.[13][14] 2. Insoluble Base: Poor solubility of the inorganic base can slow down the reaction.[10] | 1. Ensure Inert Atmosphere: Use rigorous techniques (e.g., freeze-pump-thaw degassing, glovebox) to exclude oxygen.[5] 2. Improve Agitation: Ensure vigorous stirring to keep the base suspended. 3. Change Solvent: Switch to a solvent that better solubilizes the reactants. |
| Formation of Dark, Tarry Material | 1. Substrate Decomposition: The reaction conditions (especially a strong base) may be too harsh for the starting materials.[10] 2. Side Reactions: Undesired polymerization or decomposition pathways are occurring at high temperatures. | 1. Use a Weaker Base: Switch to K₃PO₄ or Cs₂CO₃, coupled with a highly active ligand system.[10] 2. Lower Temperature: Run the reaction at a lower temperature, though this may require a longer reaction time.[10] |
| Product is a Dark Oil or Solid | Presence of Oxidized Impurities or Colored Byproducts. | Purification Tip: Treat the crude product with activated carbon during recrystallization or before column chromatography to adsorb colored impurities.[15] |
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle and common side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.
Experimental Protocols
Disclaimer: These are generalized protocols and should be considered starting points. Optimization for specific substrates is often necessary. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Coupling with an Aryl Chloride
This protocol is optimized for challenging aryl chloride substrates.
-
Materials:
-
Halogenated Aniline (1.0 mmol, 1.0 equiv.)
-
Aryl Chloride (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated aniline, aryl chloride, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling with a Base-Sensitive Halogenated Aniline
This protocol uses a weaker base to accommodate sensitive functional groups.
-
Materials:
-
Halogenated Aniline (1.0 mmol, 1.0 equiv.)
-
Aryl Bromide (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3.0 mol%)
-
Potassium Phosphate (K₃PO₄, milled to a fine powder) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and finely milled K₃PO₄ to an oven-dried Schlenk flask with a stir bar.
-
Add the halogenated aniline and the aryl bromide.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow workup and purification steps as described in Protocol 1.
-
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Buchwald coupling of 1 with various anilines and 2-aminopyridines... (n.d.). ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). American Chemical Society.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Use of base metals in Buchwald-Hartwig coupling. (n.d.). Wordpress.
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace.
- Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). ResearchGate.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (n.d.). ACS Publications.
- Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (n.d.). ResearchGate.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (n.d.). ACS Publications.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (n.d.). Semantic Scholar.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
- Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. (n.d.). ResearchGate.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aniline Substrates
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation, specifically when working with aniline substrates. Our goal is to provide you with not just procedural fixes, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when using aniline substrates in palladium-catalyzed cross-coupling reactions:
Q1: My reaction mixture is turning black and the reaction has stalled. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which consists of inactive, agglomerated palladium(0) particles.[1][2] This is a common deactivation pathway and can be caused by several factors, including:
-
Ligand Dissociation: If the supporting phosphine ligand dissociates from the palladium center, the unprotected metal atoms can aggregate.[2]
-
High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[2]
-
Oxidation: Exposure of the active Pd(0) species to oxygen can lead to the formation of inactive Pd(II) species and can also degrade sensitive phosphine ligands.[2]
Q2: I am observing low or no product yield, even without the formation of palladium black. What are the likely causes?
A2: Low yields in the absence of visible catalyst decomposition can be more subtle. The issue often lies in the formation of catalytically dormant or inactive palladium complexes. With aniline substrates, a primary cause is the aniline itself acting as a ligand and coordinating to the palladium center, displacing the phosphine ligand and forming a stable, off-cycle complex that is slow to re-enter the catalytic cycle.[3] Other potential causes include:
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient under your reaction conditions.[4]
-
Substrate Impurities: Anilines are prone to oxidation, and the resulting impurities can act as catalyst poisons.[5][6][7] It is crucial to use purified reagents.[6]
-
Inappropriate Ligand Choice: The ligand plays a critical role in both catalyst activity and stability. A ligand that is not sufficiently bulky or electron-rich may not effectively promote the desired reaction or prevent deactivation.[3][8]
Q3: My reaction works well with simple anilines, but fails with more complex, functionalized anilines. Why is this?
A3: The electronic and steric properties of the aniline substrate can significantly impact the reaction. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the reaction. Conversely, certain functional groups, particularly N-heterocycles, can act as strong ligands for palladium, leading to catalyst inhibition or deactivation by forming stable, inactive complexes.[9]
Q4: I am seeing significant amounts of side products, such as diarylation of my primary aniline. How can I improve selectivity?
A4: The formation of diarylated products is a common issue when working with primary anilines. The selectivity between mono- and diarylation can be influenced by the choice of base and solvent.[10] For instance, using a weaker base or a less polar solvent can sometimes favor monoarylation. Additionally, the steric hindrance of the aniline and the aryl halide can play a role.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Palladium Black Formation
The formation of palladium black is a clear indicator of catalyst instability. The following steps will help you diagnose the root cause and implement preventative measures.
Underlying Causality: The stability of the soluble Pd(0) species is paramount. This stability is primarily provided by the coordination of phosphine ligands. When the ligands dissociate, or if the catalyst concentration is too high, the palladium atoms can aggregate into catalytically inactive nanoparticles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Experimental Protocols:
-
Solvent Degassing: For robust oxygen removal, it is recommended to use at least three freeze-pump-thaw cycles. For less sensitive reactions, sparging the solvent with argon or nitrogen for 30-60 minutes may be sufficient.[2]
-
Ligand Screening: If you suspect ligand dissociation is the issue, consider screening a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to stabilize the palladium center and promote challenging cross-coupling reactions.[2]
Guide 2: Overcoming Catalyst Inhibition by Aniline Substrates
When your reaction stalls without visible decomposition, the formation of a dormant palladium-aniline complex is a likely culprit.
Underlying Causality: The nitrogen atom of aniline is a Lewis base and can coordinate to the palladium center. This can lead to the displacement of the phosphine ligand, forming a catalytically inactive or less active species. This is particularly problematic with primary amines and N-heterocyclic substrates.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst inhibition by anilines.
Experimental Protocols:
-
Aniline Purification: Freshly distilled or column-purified aniline should be used. Anilines can oxidize on standing, turning from colorless to yellow or brown, and these colored impurities can be detrimental to the catalyst.[5][6][7]
-
Base Screening: The choice of base can significantly influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can also promote side reactions. Weaker inorganic bases such as potassium carbonate, potassium phosphate, or cesium carbonate are often effective and can be less problematic.[2][10]
Data-Driven Ligand Selection
The choice of ligand is critical for a successful cross-coupling reaction with aniline substrates. The following table summarizes the performance of common ligands in a model Buchwald-Hartwig amination reaction.
| Ligand | Structure | Typical Catalyst Loading (mol%) | Reaction Temperature (°C) | General Applicability with Anilines |
| XPhos | Bulky dialkylbiarylphosphine | 1-2 | 80-110 | Excellent for a broad range of anilines, including sterically hindered and electron-poor substrates. |
| SPhos | Bulky dialkylbiarylphosphine | 1-2 | 80-110 | Similar to XPhos, often provides complementary reactivity. |
| RuPhos | Bulky dialkylbiarylphosphine | 1-2 | 80-110 | Particularly effective for coupling with N-heterocyclic anilines.[9] |
| BINAP | Bidentate phosphine | 2-5 | 100-120 | A more traditional ligand, can be effective but often requires higher temperatures and catalyst loadings.[11] |
| Xantphos | Bidentate phosphine | 2-5 | 100-120 | Known for its wide bite angle, can be useful in specific applications.[11] |
Mechanistic Insights: The Deactivation Pathway
Understanding the mechanism of catalyst deactivation is key to developing robust reaction conditions. The following diagram illustrates the primary deactivation pathway involving aniline substrates.
Caption: Simplified deactivation pathway of a palladium catalyst with aniline.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: )
- A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands - Benchchem. (URL: )
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Effects of Solvent and Base on the Palladium‐Catalyzed Amination: PdCl2(Ph3P)2/Ph3P‐Catalyzed Selective Arylation of Primary Anilines with Aryl Bromides.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (URL: [Link])
- Developing Ligands for Palladium(II)
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])
- Poisoning and deactivation of palladium c
- Aniline - Wikipedia. (URL: [Link])
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC - NIH. (URL: [Link])
- Catalyst poisoning - Wikipedia. (URL: [Link])
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (URL: [Link])
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (URL: [Link])
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
- Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC - NIH. (URL: [Link])
- Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed. (URL: [Link])
- How to Prevent Catalyst Poisoning
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P)
- Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects | Request PDF - ResearchG
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])
- aniline impurities - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
- Palladium on Carbon Nitride as a Recyclable Catalyst for Base‐Free N‐Benzylation of Anilines | Request PDF - ResearchG
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Cross-coupling strategies for aniline synthesis a, Anilines are...
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. (URL: [Link])
- Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. (URL: [Link])
- Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (URL: [Link])
Sources
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation in reactions with 2-Bromo-5-fluoro-N-methylaniline hydrochloride
Technical Support Center: 2-Bromo-5-fluoro-N-methylaniline hydrochloride
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common challenges encountered in the lab. This guide is dedicated to a frequent and frustrating issue: the undesired dehalogenation of this compound during cross-coupling reactions. This side reaction consumes your starting material, reduces yields, and complicates purification by generating 3-fluoro-N-methylaniline as a byproduct.
This document is structured to help you quickly diagnose the problem, understand the underlying chemical mechanisms, and implement robust solutions to ensure the success of your reactions.
Troubleshooting Guide: High Dehalogenation Observed
This section is designed for quick problem-solving when you observe significant formation of the dehalogenated byproduct in your reaction mixture.
Q1: I'm running a Suzuki-Miyaura (or similar palladium-catalyzed) coupling with 2-Bromo-5-fluoro-N-methylaniline and seeing a major byproduct that corresponds to the loss of bromine. What is happening and how can I fix it?
A1: You are observing hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[1][2] This occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle, leading to reductive elimination of your starting material scaffold instead of the desired cross-coupled product.[1][2][3]
The key to preventing this is to adjust reaction parameters to favor the productive C-C or C-N bond formation over the C-H bond formation pathway. The table below outlines the most common causes and the recommended actions to take.
| Symptom / Observation | Potential Cause(s) | Recommended Corrective Action(s) |
| High dehalogenation (>10%) with strong alkoxide bases (e.g., NaOtBu, KOtBu). | Strong bases can promote the formation of Pd-H species and may also degrade the catalyst or starting material at elevated temperatures.[1][4] | Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent first choices.[1][5] |
| Reaction is run at high temperatures (e.g., >100-110 °C) and dehalogenation is rapid. | The activation energy for dehalogenation can be competitive with or lower than the desired coupling, especially at high temperatures.[1][5] | Lower the reaction temperature to the lowest effective point (e.g., start at 80 °C) and monitor. A slightly longer reaction time at a lower temperature is preferable.[1][4] |
| Using standard phosphine ligands like PPh₃. | Ligands that are not sufficiently electron-rich or bulky may not promote reductive elimination of the desired product efficiently, allowing the dehalogenation pathway to compete. | Use bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate reductive elimination and suppress dehalogenation.[1][2] |
| Using protic or reducible solvents (e.g., alcohols, DMF). | Solvents can act as a source of hydrides, directly contributing to the formation of the problematic Pd-H species.[3][6] Water, while often necessary for Suzuki couplings, can also be a hydrogen source if not controlled.[7] | Switch to anhydrous, aprotic solvents such as toluene, dioxane, or THF .[1][2] Ensure all reagents and solvents are thoroughly dried and degassed. |
| The starting material is the hydrochloride salt. | The reaction requires a base to first neutralize the HCl salt to generate the free amine before it can participate in the reaction. Using only enough base for the coupling partner can leave the reaction media acidic, which can affect catalyst stability and reaction outcomes. | Ensure you use at least one extra equivalent of base to fully neutralize the hydrochloride salt in addition to the amount required for the catalytic cycle itself. |
In-Depth FAQs: Understanding and Preventing Dehalogenation
This section provides deeper insight into the chemical principles governing dehalogenation and offers detailed strategic advice.
Q2: What is the primary mechanism that leads to hydrodehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle.[1][2] This species can arise from several sources, including trace water, alcohol solvents, certain amine bases, or even through decomposition of phosphine ligands.[1][3][6][7] Once the Ar-Pd(II)-Br complex is formed via oxidative addition, it can either proceed down the desired pathway (transmetalation followed by reductive elimination) or it can react with a hydride source. This leads to an Ar-Pd(II)-H intermediate, which then undergoes rapid reductive elimination to form the undesired Ar-H byproduct and regenerate the Pd(0) catalyst.[8]
Q3: How do I choose the right ligand and catalyst system to suppress dehalogenation?
A3: The choice of ligand is arguably the most critical factor. The goal is to use a ligand that accelerates the rate of reductive elimination of the desired product, making it kinetically favored over the dehalogenation pathway.
-
Go Bulky and Electron-Rich: Modern biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, and RuPhos are superior for this purpose.[1][5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[3]
-
Use Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, consider using well-defined pre-catalysts (e.g., XPhos Pd G3). These ensure efficient and reliable formation of the active catalyst, which can minimize side reactions that occur due to incompletely formed catalytic species.[4]
Q4: My substrate has an N-H group (after neutralizing the HCl salt). Can this contribute to dehalogenation?
A4: Yes, for certain heterocyclic substrates, the presence of an N-H bond can complicate the reaction. After deprotonation by the base, the resulting anion can interact with the catalyst in unintended ways. While 2-Bromo-5-fluoro-N-methylaniline is a secondary aniline and not a heterocycle, it's a principle to be aware of, especially in related systems like indoles or pyrroles where N-H acidity is a known issue.[1][9] In such cases, protection of the N-H group is sometimes necessary to prevent dehalogenation.[9] For your specific substrate, this is less of a concern, but ensuring complete neutralization of the initial hydrochloride salt with a suitable base is paramount.
Preventative Protocols & Methodologies
Adhering to a robust, optimized protocol is the best defense against side reactions. Below is a recommended starting protocol for a Suzuki-Miyaura coupling reaction designed to minimize hydrodehalogenation.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for coupling 2-Bromo-5-fluoro-N-methylaniline HCl with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Experimental Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1-0.2 M solution with respect to the aryl bromide).
-
Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by bubbling argon through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen which can deactivate the catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the desired product, while checking for the dehalogenated byproduct (mass = starting material - Br + H).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the base and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired cross-coupled product.
By carefully controlling the choice of base, ligand, solvent, and temperature, you can significantly suppress the hydrodehalogenation side reaction and achieve high yields of your desired product.
References
- Orbach, M., Choudhury, J., Lahav, M., et al. (2024). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
- Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Reddit. (2023). BH amination side products and purification. r/chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Introduction
Welcome to the technical support guide for 2-Bromo-5-fluoro-N-methylaniline hydrochloride. This molecule is a key building block in modern pharmaceutical synthesis, and its purity is paramount for the success of subsequent downstream reactions and the integrity of the final active pharmaceutical ingredient (API). As a substituted aniline, it is susceptible to specific side reactions and degradation pathways, and its hydrochloride salt form presents unique purification challenges compared to the free base.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the principles of organic chemistry and extensive laboratory experience. Our goal is to empower you to diagnose and solve common purification issues, leading to a final product of high purity and quality.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My isolated hydrochloride salt is discolored (e.g., yellow, brown, or greenish). What causes this and how can I fix it?
Probable Cause: Discoloration is one of the most common issues with aniline derivatives. The primary cause is the aerial oxidation of the aniline functional group.[1] Even trace amounts of the free amine can oxidize to form highly colored polymeric impurities, which are then carried into the hydrochloride salt.[2] The salt itself can also darken upon exposure to air and light.[3]
Solutions:
-
Activated Carbon Treatment During Recrystallization: This is the most effective method for removing colored impurities.[4]
-
Dissolve the crude, colored salt in a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol or an ethanol/water mixture).
-
Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Keep the solution heated for 5-10 minutes with gentle swirling.
-
Filter the hot solution through a pre-warmed funnel containing Celite® or filter paper to remove the carbon.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
-
Acid-Base Extraction: If discoloration is severe, it may be accompanied by other impurities. A full acid-base workup is recommended to reset the purification. This process purifies the compound in its free base form before converting it back to the clean hydrochloride salt.
-
For a detailed walkthrough, see Protocol 1: Purification via Acid-Base Extraction .
-
Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
Probable Cause: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is often due to an inappropriate choice of solvent or excessively rapid cooling.[4]
Solutions:
-
Optimize the Solvent System:
-
Increase Polarity: The hydrochloride salt is highly polar. If it's oiling out, the solvent is likely too nonpolar. Try a more polar solvent or add a polar co-solvent. For instance, if you are using pure isopropanol, try an isopropanol/water mixture.[4]
-
Reduce Solvent Volume: You may have used too much solvent. Evaporate some of the solvent and attempt to cool again.
-
-
Control the Cooling Rate:
-
Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for crystallization.[4]
-
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Probable Cause: Unexpected peaks in an NMR spectrum can originate from several sources: residual solvents from the reaction or workup, unreacted starting materials, or side-products from the synthesis.
Solutions:
-
Identify Residual Solvents: This is the most common source of extra peaks. Compare the chemical shifts of your unknown signals to established tables of common laboratory solvents.
-
See Table 2: Common NMR Solvent Impurities for a reference list.
-
-
Check for Starting Materials:
-
2-Bromo-5-fluoroaniline: The precursor to the N-methylation step.
-
N-methylating agent byproducts: Depending on the reagent used (e.g., methyl iodide, dimethyl sulfate), look for their characteristic signals or byproducts.
-
-
Consider Potential Side-Products:
-
Over-methylation: Formation of a quaternary ammonium salt is possible if harsh methylating agents are used.
-
Isomeric Impurities: If the starting aniline was not pure, regioisomers may be present. An LC-MS analysis can be very helpful in identifying isomeric impurities by their identical mass-to-charge ratio but different retention times.[5]
-
Frequently Asked Questions (FAQs)
-
Q: Can I purify this compound directly using silica gel column chromatography?
-
A: It is strongly discouraged. Amine hydrochlorides are highly polar salts that bind almost irreversibly to the acidic silanol groups on the surface of standard silica gel.[4][6] This leads to very broad peaks (tailing), poor separation, and low recovery. The recommended best practice is to first purify the compound as its free base (2-Bromo-5-fluoro-N-methylaniline) using column chromatography and then convert the purified free base into the hydrochloride salt.[4] If chromatography of the free base is still challenging, adding 0.5-1% triethylamine to your eluent system can help by competing for the acidic sites on the silica.[7]
-
-
Q: What is the best way to form the hydrochloride salt from the pure free base?
-
A: The key is to use an anhydrous (dry) source of HCl to prevent the introduction of water, which can make the final product hygroscopic and difficult to dry.
-
Dissolve the purified free base in a suitable anhydrous organic solvent where the hydrochloride salt has low solubility (e.g., diethyl ether, ethyl acetate, or dichloromethane).[8]
-
Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) with stirring.[9] Alternatively, you can bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent (e.g., cold diethyl ether), and dry thoroughly under vacuum.[4]
-
-
-
Q: How should I properly dry my final product?
-
A: Aniline hydrochlorides can be hygroscopic and may retain residual solvents.[3][10] Air-drying is not recommended as it can promote oxidation and moisture absorption.[11] The best method is to dry the salt under vacuum at a moderately elevated temperature (e.g., 40-60 °C).[11] Dry the sample to a constant weight, which ensures that all volatile residues have been removed.
-
-
Q: What are the best storage conditions for this compound?
-
A: Given its sensitivity to air, light, and moisture, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, keeping it in a desiccator in a cool, dark place is recommended.
-
Data Presentation & Visualizations
Table 1: Recommended Recrystallization Solvents
| Solvent / System | Suitability | Rationale & Causality |
| Isopropanol (IPA) | Excellent | The salt exhibits good solubility in hot IPA but significantly lower solubility when cold, which is ideal for recrystallization. It's a common and effective choice for amine hydrochlorides.[4][12] |
| Ethanol (EtOH) | Good | Similar to isopropanol, but the salt's solubility might be slightly higher when cold, potentially leading to lower recovery.[12] |
| Ethanol / Water | Good (for optimization) | Adding a small amount of water can increase solubility in the hot state, which is useful if the crude material is very insoluble. However, too much water will increase cold solubility and reduce yield.[4] |
| Acetonitrile | Poor (for recrystallization) | The hydrochloride salt generally has low solubility in acetonitrile, even when hot, making it a poor choice for recrystallization but an excellent choice for a final wash or for drying a gummy solid.[8] |
| Ethyl Acetate / Hexanes | Poor (for recrystallization) | These solvents are too nonpolar to effectively dissolve the hydrochloride salt. They are more suitable for purifying the free base. |
Purification Decision Workflow
The following diagram outlines the logical steps for selecting a purification strategy based on the initial state of your crude product.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude hydrochloride salt in a mixture of ethyl acetate and water.
-
Acidic Wash (Optional but recommended): If starting from the crude free base, dissolve it in ethyl acetate and extract with 1M HCl (aq). The protonated amine will move to the aqueous layer. Combine the aqueous layers. [13]3. Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3M NaOH solution) with vigorous stirring until the pH is strongly basic (pH > 10), which will cause the free amine to separate, often as an oil or fine precipitate. [4]4. Extraction of Free Amine: Extract the free amine from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery.
-
Drying and Salt Formation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent.
-
Precipitation: Slowly add a solution of 2M HCl in diethyl ether to the dried organic solution until precipitation ceases.
-
Isolation: Collect the pure white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Protocol 2: Purification via Recrystallization
This is the preferred method for removing small amounts of impurities from a solid that is already relatively pure (>90%).
Methodology:
-
Solvent Selection: Choose a suitable solvent from Table 1 (Isopropanol is a good starting point).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w of activated carbon. Swirl and heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can enhance the yield by placing the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small volume of the ice-cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification of the Free Base via Column Chromatography
Use this protocol when acid-base extraction is insufficient to separate the desired product from other basic impurities.
Methodology:
-
Preparation: First, convert the crude hydrochloride salt to the free base using the basification and extraction steps (3 & 4) from Protocol 1 . Dry and concentrate the organic extract to obtain the crude free amine, typically as an oil or low-melting solid.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from its impurities. A good starting eluent system is Hexanes/Ethyl Acetate. If the spot streaks, add 0.5% triethylamine to the eluent. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a silica gel column with your chosen eluent system.
-
Loading: Dissolve the crude free amine in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the resulting pure free amine to the hydrochloride salt as described in the FAQ section.
References
- Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent 1,878,970.
- Veeprho Life Sciences. (n.d.).
- AvB. (2021). Forming oxalate salts of amines. Sciencemadness Discussion Board. [Link]
- LookChem. (n.d.).
- Reddit User Community. (2014). Purify and dry aniline? r/chemistry. [Link]
- Scribd. (n.d.).
- SIELC Technologies. (n.d.). Separation of Aniline hydrochloride on Newcrom R1 HPLC column. [Link]
- ChemBK. (2024). Aniline hydrochloride. [Link]
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]
- xonu. (2023). Purification of Aniline Hydrochloride. Sciencemadness Discussion Board. [Link]
- Britton, E.C., & Slagh, H.R. (1967). Process for the purification of amines. U.S. Patent 3,337,630.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. [Link]
- International Programme on Chemical Safety (IPCS). (2001). ICSC 1013 - ANILINE HYDROCHLORIDE. INCHEM. [Link]
- Wikipedia. (n.d.). Aniline. [Link]
- IARC Working Group. (2022). Aniline and Aniline Hydrochloride.
- ResearchGate. (2014).
- Sciencemadness Discussion Board. (2005). aniline impurities. [Link]
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. [Link]
- Gilman, H., & Clark, R.N. (1951). The Solubility of Aniline Hydrochloride in Water. Journal of the American Chemical Society, 73(10), 5001-5002.
- Fischer, A., et al. (2010). Method for salt preparation. U.S.
- University of Rochester, Department of Chemistry. (n.d.).
- Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- Gregory, K. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]
- ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- ResearchGate. (2014).
- Szőllősi, R., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 263-268.
- Biotage. (2023). Is there an easy way to purify organic amines?[Link]
Sources
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- 3. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-5-fluoro-N-methylaniline hydrochloride
Welcome to the technical support center for 2-Bromo-5-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common reactivity challenges, particularly in cross-coupling reactions.
Troubleshooting Guide: Low Reactivity in Cross-Coupling Reactions
The unique electronic and steric properties of this compound can present challenges in achieving high yields and conversions in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The electron-withdrawing nature of the fluorine atom and the protonated N-methylamino group can deactivate the aryl bromide, while the ortho-bromo substituent creates steric hindrance.
Issue 1: My Suzuki-Miyaura cross-coupling reaction is failing or showing low yield.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, but its success with challenging substrates like this compound is highly dependent on the reaction conditions.[1]
Root Causes & Solutions
-
Inadequate Catalyst Activation: The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step and can be sluggish for electron-deficient substrates.[2]
-
Solution: Employ specialized, electron-rich, and sterically hindered phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[3][4] Consider using pre-formed palladium(II) precatalysts that readily generate the active palladium(0) species under the reaction conditions.[3]
-
-
Steric Hindrance: The N-methylamino group ortho to the bromine atom can sterically block the palladium catalyst from accessing the C-Br bond.
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.
-
Substrate Form: The hydrochloride salt may have poor solubility in common organic solvents and the protonated amine can alter the electronic properties of the substrate.
-
Solution: Perform a "free-basing" step by treating the hydrochloride salt with a mild base (e.g., NaHCO₃) and extracting the neutral aniline into an organic solvent before proceeding with the coupling reaction.
-
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol is a starting point and may require optimization for your specific boronic acid partner.
| Component | Amount | Notes |
| 2-Bromo-5-fluoro-N-methylaniline (free base) | 1.0 equiv | |
| Arylboronic acid | 1.2–1.5 equiv | |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 1-5 mol% | |
| Ligand (e.g., SPhos, XPhos) | 1-10 mol% | |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2-3 equiv | |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | To desired concentration |
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the 2-Bromo-5-fluoro-N-methylaniline, arylboronic acid, palladium catalyst, ligand, and base.[7]
-
Add the anhydrous solvent via syringe.[7]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[7]
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).[7]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and quench with water.[7]
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[7]
-
Purify the crude product by column chromatography.[7]
Issue 2: My Buchwald-Hartwig amination is not proceeding as expected.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9][10] However, the reactivity of this compound in this reaction can be hampered by similar electronic and steric factors as in the Suzuki coupling.
Root Causes & Solutions
-
Catalyst Inhibition: The aniline substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.
-
Solution: The use of bulky, electron-rich phosphine ligands is crucial.[4] These ligands promote the reductive elimination step, which is the product-forming step of the catalytic cycle.
-
-
Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine coupling partner without causing unwanted side reactions.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11] The choice of base can also depend on the pKa of the amine coupling partner.
-
-
Amine Volatility: If coupling with a low-boiling-point amine, evaporation of the nucleophile can lead to low conversions.
-
Solution: Conduct the reaction in a sealed tube or under reflux with a condenser to prevent the loss of volatile amines.[11]
-
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure and should be optimized for your specific amine nucleophile.
| Component | Amount | Notes |
| 2-Bromo-5-fluoro-N-methylaniline (free base) | 1.0 equiv | |
| Amine | 1.1–1.5 equiv | |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | |
| Ligand (e.g., BINAP, Xantphos) | 1-10 mol% | |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.5–2.5 equiv | |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | To desired concentration |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 2-Bromo-5-fluoro-N-methylaniline, palladium catalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the vessel if using a volatile amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in common organic solvents?
Q2: How do the electronic properties of the substituents affect the reactivity of the C-Br bond?
The fluorine atom is a strongly electron-withdrawing group, and the protonated N-methylamino group also withdraws electron density from the aromatic ring. This makes the aryl bromide electron-deficient, which can slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]
Q3: Are there alternative cross-coupling reactions I can try if Suzuki and Buchwald-Hartwig reactions are unsuccessful?
Yes, other cross-coupling reactions to consider include:
-
Stille Coupling: This reaction uses organotin reagents and is often tolerant of a wide range of functional groups.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene.[13]
-
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes.
-
Hiyama Coupling: This reaction utilizes organosilicon compounds as the nucleophilic partner.[14]
Q4: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[8] TLC provides a quick qualitative assessment, while LC-MS gives more quantitative information about the consumption of starting materials and the formation of the desired product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging cross-coupling reaction with 2-Bromo-5-fluoro-N-methylaniline.
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
References
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF - ResearchG
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC
- An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents - Benchchem
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Buchwald–Hartwig amin
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- The Buchwald-Hartwig Amin
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Buchwald-Hartwig Amin
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem
- 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 - ChemicalBook
- 2-Bromo-N-methylaniline 95 6832-87-7 - Sigma-Aldrich
- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applic
- 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchG
- 6832-87-7|2-Bromo-N-methylaniline|BLD Pharm
- 2-Bromo-5-chloro-3-methylaniline | 631910-14-0 | Benchchem
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
Sources
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications | MDPI [mdpi.com]
Technical Support Center: Catalyst and Ligand Selection for Difficult Cross-Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to overcome common hurdles and optimize your reactions for success.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is designed to help you diagnose and solve specific problems you may encounter at the bench.
Question: My Suzuki-Miyaura coupling with a sterically hindered aryl chloride is giving low to no yield. What should I do?
Answer:
This is a classic challenge in cross-coupling. Steric hindrance around the reaction center impedes several key steps in the catalytic cycle, primarily oxidative addition and reductive elimination.[1][2][3][4] To overcome this, a multi-pronged approach to optimization is necessary.
Core Strategy: Enhance Catalyst Reactivity and Stability
The central principle is to employ a catalytic system that is both highly active and stable enough to function under forcing conditions. This is achieved through careful selection of the ligand, palladium source, and reaction parameters.
Step-by-Step Troubleshooting Protocol:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky and electron-rich phosphine ligands are the first line of defense.[1][5] These ligands promote the crucial oxidative addition of the unreactive aryl chloride and accelerate the final reductive elimination step.[5][6]
-
Palladium Source Matters: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern precatalysts often provide more consistent and reliable results.[7]
-
Optimize the Base and Solvent System:
-
Base: Stronger, non-nucleophilic bases are often required for hindered couplings. Finely powdered potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOtBu) are excellent starting points.[1]
-
Solvent: Anhydrous, non-polar aprotic solvents like dioxane or toluene are generally preferred as they can facilitate the reaction at higher temperatures.[1] Ensure your solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.[8]
-
-
Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures to overcome the activation barriers. Start at 80-100 °C and, if necessary, cautiously increase the temperature.[1]
-
Catalyst Loading: For particularly challenging substrates, you may need to increase the catalyst loading from a standard 1 mol% to 2-5 mol%.[1]
-
Visualizing the Approach: A Decision Workflow
Caption: Decision workflow for troubleshooting a hindered Suzuki-Miyaura coupling.
Question: My Buchwald-Hartwig amination of an electron-deficient pyridine is failing. What are the likely causes and how can I fix it?
Answer:
The amination of electron-deficient heteroaromatics like pyridines presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[9] Furthermore, the electron-deficient nature of the ring can make oxidative addition more difficult.
Core Strategy: Mitigate Catalyst Inhibition and Promote Reactivity
The key is to select a ligand that sterically shields the palladium center, preventing coordination by the pyridine nitrogen, while also being electron-rich enough to facilitate the oxidative addition step.[10]
Troubleshooting Steps:
-
Ligand Choice is Paramount:
-
Bulky Ligands: Employ sterically hindered phosphine ligands. Biarylphosphine ligands such as RuPhos and BrettPhos are specifically designed for such challenging transformations.[9] The steric bulk around the phosphorus atom creates a "pocket" for the palladium, physically blocking the pyridine nitrogen from coordinating.
-
NHC Ligands: N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties which promote oxidative addition.[11]
-
-
Base Selection and Strength:
-
The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases are generally required.[10]
-
Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[12] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be necessary, though this may require higher reaction temperatures.[10][13]
-
-
Aryl Halide Reactivity:
-
Remember the general reactivity trend for aryl halides in Buchwald-Hartwig aminations: Ar-Br > Ar-Cl > Ar-I.[12] Contrary to many other cross-coupling reactions, aryl iodides can be problematic due to the formation of inhibitory palladium-iodide complexes.[12] If you are using an aryl iodide and observing issues, switching to the corresponding bromide may be beneficial. If you are using a less reactive aryl chloride, you will likely need a more active catalyst system and higher temperatures.[10][14]
-
Summary of Recommended Catalyst Systems for Difficult Aminations
| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Common Solvent(s) | Key Considerations |
| Electron-Deficient Pyridines | RuPhos, BrettPhos, XPhos[9] | NaOtBu, LHMDS[12] | Toluene, Dioxane | Ligand bulk is crucial to prevent catalyst inhibition.[10] |
| Electron-Rich Aryl Chlorides | SPhos, XPhos[15] | NaOtBu, K₃PO₄ | Toluene, t-BuOH | Requires highly active, electron-rich ligands to facilitate oxidative addition. |
| Primary Aliphatic Amines | BrettPhos[16] | K₂CO₃, Cs₂CO₃ | Dioxane | Can be prone to over-arylation; specific ligands can mitigate this. |
| Heteroaryl Amines | XPhos, RuPhos | K₃PO₄, NaOtBu | Toluene | Often challenging substrates requiring careful optimization.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the ligand in a cross-coupling reaction?
A1: The ligand is arguably the most critical component for modulating the reactivity and stability of the palladium catalyst. It is not a passive spectator but an active participant in the catalytic cycle. Its primary roles are:
-
Solubilizing and Stabilizing the Metal Center: Phosphine and NHC ligands bind to the palladium atom, preventing it from precipitating as inactive palladium black.[6]
-
Tuning Electronic Properties: Electron-rich ligands (like alkylphosphines and many NHCs) donate electron density to the palladium center. This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[5][6]
-
Controlling Steric Environment: Bulky ligands create a sterically congested environment around the metal. This promotes the reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[5][6] This steric hindrance can also prevent undesirable side reactions.
Visualizing Ligand Effects on the Catalytic Cycle
Caption: The influence of ligand properties on key steps of the catalytic cycle.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A2: Boronic acid homocoupling (the formation of a biaryl from two molecules of the boronic acid) is a common side reaction, often promoted by the presence of oxygen.[8] Here’s how to minimize it:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Oxygen can participate in an oxidative cycle that leads to homocoupling.
-
Use an Excess of the Aryl Halide: Using a slight excess (e.g., 1.2 equivalents) of the aryl halide can favor the desired cross-coupling pathway over the homocoupling of the boronic acid.
-
Lower the Reaction Temperature: Homocoupling can sometimes be more prevalent at higher temperatures. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.
-
Choice of Palladium Source: In some cases, using a Pd(0) source like Pd(PPh₃)₄ can lead to more homocoupling if not handled under strictly anaerobic conditions. Using air-stable Pd(II) precatalysts that are reduced in situ can sometimes give cleaner reactions.[1][8]
Q3: When should I consider using a nickel catalyst instead of palladium?
A3: While palladium is the workhorse for most cross-coupling reactions, nickel catalysts have emerged as powerful alternatives for specific, challenging transformations.[5] Consider switching to nickel in the following scenarios:
-
Coupling with Unactivated Electrophiles: Nickel is often more effective than palladium for coupling with less reactive electrophiles such as aryl fluorides, carbamates, sulfamates, esters, and ethers.[5][17][18]
-
Reactions Involving sp³-Hybridized Substrates: Nickel catalysts have shown particular promise in C(sp²)-C(sp³) and C(sp³)-C(sp³) couplings, where palladium systems can be plagued by slow oxidative addition and rapid β-hydride elimination.[17]
-
Cost Considerations: As a more earth-abundant metal, nickel is significantly less expensive than palladium, making it an attractive option for large-scale industrial processes.
It's important to note that nickel catalysis often requires different ligand systems and reaction conditions compared to palladium, and the mechanisms can sometimes involve single-electron transfer (SET) pathways.[19]
Experimental Protocol: General Procedure for Ligand Screening in a Difficult Coupling
When faced with a new and challenging substrate combination, a systematic screening of ligands is often the most effective path to success.[20][21][22]
Objective: To identify the optimal phosphine or NHC ligand for a challenging cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Coupling partner (e.g., boronic acid, amine) (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst) (2 mol %)
-
A selection of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos, t-Bu₃P, an NHC ligand) (4-8 mol %)
-
Base (e.g., K₃PO₄, NaOtBu) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Array of reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Vessel Preparation: In a glovebox, add the aryl halide, coupling partner, and finely powdered base to each reaction vial.
-
Catalyst/Ligand Stock Solution (Optional but Recommended): To ensure accurate dispensing of small quantities, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Reaction Setup: Add the solvent to each vial, followed by the appropriate amount of the catalyst/ligand solution (or add the solid catalyst and ligand directly in the glovebox).
-
Sealing and Reaction: Seal the vials tightly with septum caps. If not in a glovebox, purge each vial with an inert gas. Place the vials in a heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results from the different ligands to identify the most promising candidates for further optimization.
This systematic approach minimizes variables and provides a clear comparison of ligand performance, accelerating the optimization of your difficult cross-coupling reaction.[20][21]
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Reactivity and difficult substrates in cross-couplings. YouTube.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
- Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube.
- Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Catalysis.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.
- A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. American Chemical Society.
- Cross-Coupling Reactions Guide.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Cross-Coupling Catalysts. Sigma-Aldrich.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- A common problem in palladium-catalyzed cross-coupling. Chegg.com.
- A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate.
- Cross-coupling catalysts for inactive substrates from a three-dimensional virtual screening.
- Advances in Cross-Coupling Reactions. National Institutes of Health.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate.
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- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. theses.enscm.fr [theses.enscm.fr]
- 20. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
Impact of solvent choice on the reactivity of 2-Bromo-5-fluoro-N-methylaniline hydrochloride
Technical Support Center: 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. The choice of solvent is a critical parameter that dictates the success, efficiency, and outcome of a reaction. This guide provides in-depth, field-proven insights into the impact of solvent selection on the reactivity of this compound, structured as a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for 2-Bromo-5-fluoro-N-methylaniline, and how does the solvent choice influence them?
This substrate is trifunctional, offering three potential sites for reaction: the bromine atom, the amine, and the aromatic ring itself. The solvent plays a pivotal role in modulating the reactivity at each site.
-
Palladium-Catalyzed Cross-Coupling (at the Bromine): Reactions like Suzuki-Miyaura[1] and Buchwald-Hartwig amination[2] are common for aryl bromides. For these, non-coordinating, moderately polar aprotic solvents are typically preferred. Solvents like Toluene, 1,4-Dioxane, or THF are excellent choices as they dissolve the organic reagents and ligands without strongly coordinating to the palladium catalyst, which could inhibit its activity.[3]
-
Nucleophilic Aromatic Substitution (SNAr) (at the Fluorine): The fluorine atom is activated towards SNAr by the electron-withdrawing nature of the bromine atom. This reaction is significantly accelerated in polar aprotic solvents like DMF, DMSO, or NMP . These solvents are effective at solvating the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[4][5] Protic solvents can slow down SNAr reactions by hydrogen-bonding with the nucleophile, reducing its reactivity.[4]
-
Reactions at the Amine: The secondary amine can act as a nucleophile or a base. In reactions where it acts as a nucleophile, solvent choice depends on the electrophile. For acylation or alkylation, a range of aprotic solvents from dichloromethane to THF can be used.
Q2: My starting material, the hydrochloride salt, has poor solubility. How do I address this?
The hydrochloride salt form often exhibits poor solubility in the non-polar solvents typically used for cross-coupling reactions. This is a common bottleneck.
-
Solution 1: In Situ Free-Basing. You can perform the reaction by adding an additional equivalent of a suitable base to neutralize the HCl salt in situ, forming the more soluble free aniline. Bases like K₂CO₃, Cs₂CO₃, or even mild organic bases like Et₃N can be used. This is often sufficient to get enough material into the solution to initiate the catalytic cycle.
-
Solution 2: Pre-Reaction Work-up. For more sensitive reactions, it is advisable to convert the salt to the free base before starting. This involves dissolving the salt in an aqueous basic solution (e.g., NaHCO₃ or dilute NaOH), extracting the free aniline with an organic solvent (e.g., ethyl acetate or dichloromethane), drying the organic layer over Na₂SO₄ or MgSO₄, and removing the solvent under reduced pressure. The resulting free aniline will be significantly more soluble in solvents like toluene or dioxane.
-
Solution 3: Use of a Co-Solvent. In some cases, adding a small amount of a polar aprotic co-solvent like DMF or NMP to a primary solvent like toluene can improve solubility without significantly inhibiting catalyst activity. This should be done judiciously and optimized for your specific reaction.
Q3: How does solvent polarity specifically affect SNAr reactions with this substrate?
Solvent polarity is paramount for SNAr reactions. The mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments and can effectively stabilize the charged Meisenheimer complex through dipole-dipole interactions. This stabilization lowers the energy of the transition state leading to its formation, dramatically increasing the reaction rate.[4][6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While polar, these solvents can be detrimental. They form strong hydrogen bonds with the incoming nucleophile, creating a solvent shell that increases the energetic barrier for the nucleophile to attack the aromatic ring.[4] This desolvation energy requirement often slows the reaction down compared to polar aprotic media.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr as they cannot stabilize the charged intermediate, leading to very slow or non-existent reactions.[7][8]
Q4: Can the solvent participate in side reactions?
Absolutely. Solvents should not be considered inert bystanders. For instance, in palladium-catalyzed reactions run at high temperatures, solvents like DMF can decompose to generate dimethylamine, which can then participate in the reaction as a nucleophile, leading to unwanted byproducts. Similarly, using an alcohol as a solvent in the presence of a strong base (like NaOtBu in a Buchwald-Hartwig reaction) can lead to the formation of alkoxides, which may act as competing nucleophiles. Always choose a solvent that is stable under your reaction conditions.
Troubleshooting Guide
Problem 1: My Buchwald-Hartwig/Suzuki reaction is slow or has stalled.
-
Possible Cause: Poor solubility of the this compound.
-
Solution: Convert the starting material to its free base form prior to the reaction to ensure complete dissolution in solvents like toluene or dioxane.[9] Alternatively, add an extra equivalent of your reaction base to neutralize the salt in situ.
-
-
Possible Cause: The solvent is inhibiting the palladium catalyst.
-
Solution: While polar aprotic solvents like DMF might aid solubility, they can sometimes coordinate to the palladium center and hinder catalytic activity. Switch to a less coordinating solvent like toluene, dioxane, or CPME (cyclopentyl methyl ether). Recent studies have also shown that solvents like 2,2,5,5-tetramethyloxolane (TMO) can be effective and more sustainable alternatives to toluene.[10]
-
-
Possible Cause: Insufficient temperature for oxidative addition.
-
Solution: Ensure the reaction is heated sufficiently. Solvents with higher boiling points like dioxane (101 °C) or toluene (111 °C) are often necessary to drive the reaction to completion.
-
Problem 2: I am observing significant hydrodehalogenation (replacement of Br with H).
-
Possible Cause: This side reaction can occur in palladium-catalyzed couplings. It can be promoted by moisture or certain solvent/base combinations. The mechanism can involve β-hydride elimination from certain intermediates.[2]
-
Solution: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (Nitrogen or Argon). If using a protic solvent as a co-solvent, minimize its quantity or eliminate it. Changing the ligand or base in your system can also mitigate this side reaction.
-
Problem 3: My SNAr reaction with an amine nucleophile is giving low yield.
-
Possible Cause: The chosen solvent is not sufficiently polar or is protic.
-
Solution: Switch to a high-polarity aprotic solvent. DMSO is often superior to DMF for accelerating difficult SNAr reactions due to its higher polarity and boiling point. The rate of reaction can increase dramatically with an increase in the solvent's ability to stabilize the charged intermediate.[4][11]
-
-
Possible Cause: The nucleophile is being deprotonated by a base that is too strong, leading to side reactions or decomposition.
-
Solution: In SNAr with amine nucleophiles, often no external base is needed as a second equivalent of the amine nucleophile can act as the base. If a base is required, a mild inorganic base like K₂CO₃ is often sufficient. The solvent can influence the effective strength of the base.
-
Data Presentation & Visualizations
Table 1: Solvent Selection Guide for Key Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Recommended Use Case with 2-Bromo-5-fluoro-N-methylaniline | Rationale & Notes |
| Toluene | Non-polar Aprotic | 2.4 | 111 | Suzuki, Buchwald-Hartwig | Standard for Pd-coupling. Good balance of solubility for free base and high BP.[3] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Suzuki, Buchwald-Hartwig | Excellent for Pd-coupling; often used with water as a co-solvent in Suzuki reactions.[12] |
| THF | Polar Aprotic | 7.6 | 66 | Buchwald-Hartwig (milder conditions) | Lower boiling point may require longer reaction times. Can be a good choice for initial screening. |
| DMF | Polar Aprotic | 36.7 | 153 | SNAr | Excellent for SNAr by stabilizing the Meisenheimer complex.[13] Use with caution in Pd-coupling. |
| DMSO | Polar Aprotic | 46.7 | 189 | SNAr | Superior solvent for difficult SNAr reactions due to high polarity.[4] High BP allows for a wide temperature range. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | SNAr (milder conditions) | Good for SNAr but lower BP may limit its effectiveness compared to DMF/DMSO. |
| Ethanol | Polar Protic | 24.6 | 78 | Not generally recommended | Can inhibit SNAr by H-bonding with nucleophiles. May serve as a reactant with strong bases.[4] |
Diagram 1: General Experimental Workflow
Caption: General experimental workflow for reactions involving the title compound.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision tree for initial solvent selection based on reaction type.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Preparation: If starting with the hydrochloride salt, convert it to the free base using the pre-reaction work-up described in FAQ Q2.
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equivalents).
-
Add 2-Bromo-5-fluoro-N-methylaniline (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe (approx. 0.1 M concentration).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the nucleophile (e.g., sodium methoxide or pyrrolidine, 2.5 equivalents), and a suitable base if necessary (e.g., K₂CO₃, 2.0 equivalents).
-
Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography or recrystallization.
References
- Umberto, M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly.
- ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.
- Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.
- LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH.
- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Foley, P., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development.
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
- D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry.
- Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 8. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
Technical Support Center: Scaling 2-Bromo-5-fluoro-N-methylaniline Hydrochloride Production
Welcome to the technical support resource for professionals engaged in the synthesis and scale-up of 2-Bromo-5-fluoro-N-methylaniline hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise when transitioning from laboratory-scale experiments to pilot plant production. Our focus is on anticipating challenges, ensuring process safety, and maintaining product quality at scale.
Section 1: Synthesis Overview & Core Challenges of Scale-Up
The synthesis of this compound typically involves a two-step process starting from 2-Bromo-5-fluoroaniline: (1) N-methylation, followed by (2) conversion to the hydrochloride salt. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and safety.[1]
The primary hazards are associated with exothermic reactions, handling of corrosive materials, and ensuring consistent product purity and morphology on a larger scale.[2][3] A thorough risk assessment is mandatory before any scale-up operation.[2][4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format, providing both the "why" behind the issue and the "how" to resolve it.
Part A: The N-Methylation Reaction
Q1: My N-methylation reaction is sluggish, resulting in low conversion of the 2-Bromo-5-fluoroaniline starting material. How can I improve the reaction rate at the pilot scale?
A1: Low conversion is a common issue often linked to insufficient thermal energy, poor mixing, or suboptimal reagent stoichiometry.
-
Causality: The reaction rate is highly dependent on temperature. In large pilot reactors, inefficient heat transfer can lead to the bulk of the reaction mixture remaining below the optimal temperature, even if the jacket temperature is high.[2] Furthermore, inadequate agitation can create localized zones of low reagent concentration, slowing the reaction.[2]
-
Troubleshooting Steps:
-
Verify Internal Temperature: Do not rely solely on the reactor jacket temperature. Use a calibrated internal temperature probe to monitor the actual reaction temperature. Ensure it consistently reaches the target specified in your lab-scale protocol.
-
Optimize Agitation: For pilot-scale reactors, overhead mechanical stirrers are essential.[2] Evaluate the stirrer's efficiency. A vortex should be visible, but not so deep that it introduces atmospheric gases into the reaction. If solids are present, ensure they are fully suspended.
-
Re-evaluate Stoichiometry: While a 1:1 molar ratio may seem ideal, a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion without leading to significant over-methylation. This should first be tested on a small scale.[5]
-
Consider Catalysis: If using less reactive methylating agents like methanol or dimethyl carbonate, the choice and loading of the catalyst are critical.[6][7] Ensure the catalyst is active and properly dispersed.
-
Q2: I'm observing the formation of a significant amount of the tertiary amine (N,N-dimethyl) byproduct. How can I improve selectivity for the desired secondary amine?
A2: Over-methylation is a classic selectivity problem in amine alkylations. The product, N-methylaniline, can be more nucleophilic than the starting aniline, leading to a second methylation.
-
Causality: High local concentrations of the methylating agent and elevated temperatures can favor the formation of the tertiary amine. The choice of methylating agent and base also plays a crucial role.
-
Troubleshooting Steps:
-
Control Reagent Addition: Instead of adding the methylating agent all at once, use a controlled, semi-batch addition via a dosing pump.[4] This maintains a low, steady concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: While this may slow the reaction (see Q1), it will disproportionately slow the second methylation more than the first, improving selectivity. An optimal temperature balances reaction time with selectivity.
-
Choice of Methylating Agent: Consider using dimethyl carbonate (DMC). In the presence of catalysts like zeolites, DMC is known for its high selectivity in the mono-N-methylation of anilines.[6]
-
Base Selection: If a base is used, its strength can influence selectivity. A weaker base may be less likely to fully deprotonate the secondary amine product, reducing its reactivity toward a second methylation.
-
Q3: The reaction is highly exothermic, and I'm concerned about a runaway reaction in the pilot plant. What are the best practices for thermal management?
A3: Thermal safety is the most critical aspect of scaling up.[3][8] An uncontrolled exotherm can lead to a "runaway reaction," where the rate of heat generation exceeds the reactor's cooling capacity, causing a dangerous increase in temperature and pressure.[2]
-
Causality: The surface-area-to-volume ratio decreases dramatically as you scale up. A 100L reactor has far less surface area per unit volume to dissipate heat compared to a 1L flask, making cooling much less efficient.[1]
-
Safety & Control Protocol:
-
Perform Calorimetry Studies: Before scaling, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.[9]
-
Implement Controlled Addition: As mentioned for selectivity, a semi-batch process where one reagent is added slowly is the standard and safest approach for controlling exothermic reactions.[4] The addition rate can be linked to the internal temperature, stopping the feed if the temperature exceeds a set limit.
-
Ensure Adequate Cooling Capacity: Verify that the pilot plant reactor's cooling system can handle the calculated heat flow from the reaction. Plan for a robust cooling method (e.g., a chilled glycol loop) and have an emergency cooling plan in place.[2]
-
Never Scale by More Than 3x: A prudent rule of thumb is to never scale a reaction by more than a factor of three from the previous, successful run.[2]
-
Part B: Work-up, Purification, and Salt Formation
Q4: My crude product is a dark oil or solid after work-up. What causes this discoloration and how can I obtain a clean product?
A4: Anilines are notoriously susceptible to air oxidation, which produces highly colored, often polymeric, impurities.[10][11] This is exacerbated by heat and the presence of trace metals.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and prone to oxidation.
-
Troubleshooting & Purification Protocol:
-
Use an Inert Atmosphere: During the reaction and work-up, maintain a nitrogen or argon atmosphere to prevent air oxidation.[11]
-
Purify Reagents: Ensure the starting 2-Bromo-5-fluoroaniline is as pure as possible. If it is discolored, consider distilling it under vacuum before use.[10]
-
Activated Charcoal Treatment: A highly effective method for color removal is treatment with activated charcoal.[12]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add 1-5% w/w of activated charcoal. Heat the mixture gently with stirring for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal. The desired product can then be crystallized from the filtrate.[12]
-
-
Acidic Wash: During a liquid-liquid extraction, washing the organic phase with a dilute acid solution can remove highly basic, colored impurities.[10]
-
Q5: The precipitation of the hydrochloride salt is inconsistent. Sometimes I get fine particles that are difficult to filter, and other times it oils out. How can I achieve a consistent, crystalline product?
A5: Inconsistent crystallization is often due to issues with supersaturation, solvent choice, temperature control, and the rate of HCl addition.
-
Causality: If the solution becomes supersaturated too quickly (e.g., by adding HCl too fast or cooling rapidly), it can lead to rapid nucleation, resulting in very fine particles or an amorphous oil.
-
Protocol for Consistent Salt Formation:
-
Solvent Selection: The ideal solvent should fully dissolve the free base but have low solubility for the hydrochloride salt. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or mixtures thereof.
-
Controlled HCl Addition: Dissolve the purified N-methylaniline free base in the chosen solvent. Add the HCl solution (e.g., HCl in IPA) slowly at a controlled temperature (e.g., 20-25°C). Adding it too cold can cause it to crash out; too hot can affect solubility.
-
Seed the Batch: Once a small amount of HCl has been added and the solution becomes slightly turbid, add a small quantity of previously isolated, pure crystalline product ("seed crystals"). This provides a template for controlled crystal growth.
-
Controlled Cooling & Agitation: After HCl addition is complete, allow the slurry to stir for a period (e.g., 1-2 hours) to allow for crystal growth. Then, cool the batch slowly to the final filtration temperature to maximize yield. Maintain gentle agitation throughout to prevent clumping.
-
Part C: Analytical and In-Process Controls (IPCs)
Q6: What analytical methods should I use to monitor the reaction and ensure the final product meets specifications?
A6: Robust in-process controls (IPCs) are essential for a scalable and reproducible process.
-
Rationale: IPCs allow you to track the consumption of starting material and the formation of product and impurities in real-time, enabling you to make informed decisions about the reaction's progress and endpoint.[13]
-
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process.[14][15] A reverse-phase HPLC method can be used to quantify the starting material, the N-methylated product, and any over-methylated or other impurities. This should be used as an IPC to determine reaction completion.
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is also highly effective for analyzing anilines and can offer excellent sensitivity and selectivity.[16][17]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurities.[13][18]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing any isolated impurities.
-
Section 3: Lab vs. Pilot Plant Parameter Comparison
The transition from a lab flask to a pilot reactor involves more than just increasing reagent quantities. The equipment and control strategies are fundamentally different.
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel jacketed reactor | Material durability, pressure rating, and integrated heating/cooling are required for safety and control. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., impeller, anchor) | Magnetic stirring is ineffective for large volumes and viscous mixtures; overhead stirring ensures homogeneity and heat transfer.[2] |
| Heating/Cooling | Heating mantle, oil/water bath | Circulating thermal fluid in reactor jacket | Provides precise, uniform, and rapid temperature control necessary to manage exotherms and ensure consistency.[2] |
| Reagent Addition | Addition funnel, syringe | Calibrated dosing pump | Ensures a controlled, reproducible addition rate, which is critical for managing exotherms and selectivity.[4] |
| Monitoring | Visual observation, occasional sampling | Internal probes (temperature, pH), automated sampling | Continuous, real-time data is essential for process control and safety at a scale where visual inspection is limited. |
Section 4: Visualizing the Scale-Up Workflow
The following diagram illustrates the logical workflow for scaling up the synthesis, incorporating decision points for common troubleshooting scenarios.
Caption: Workflow for scaling the synthesis of 2-Bromo-5-fluoro-N-methylaniline HCl.
References
- BenchChem. Technical Support Center: Purification of Polyhalogenated Anilines.
- BenchChem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Stanford Environmental Health & Safety. Scale Up Safety_FINAL. (2023-03-15).
- BenchChem. Technical Support Center: Halogenation of Substituted Anilines.
- Zhang, X., et al. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Sci Rep. 2019 Dec 17;9(1):19279.
- American Chemical Society. Safety considerations for scaling up from lab to pilot plant. (2024-08-20).
- DEKRA North America. Safety Considerations for Process Scale Up.
- ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
- Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. (2024-05-28).
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05).
- NIH. Determination of Aniline in Soil by ASE/GC-MS. (2022-03-24).
- BenchChem. Troubleshooting low yield in aniline mustard synthesis.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- RSC Publishing. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021-02-04).
- EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
- NIH. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- EPA. method 8131 aniline and selected derivatives by gas chromatography.
Sources
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- 2. ehs.stanford.edu [ehs.stanford.edu]
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- 4. fauske.com [fauske.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.unive.it [iris.unive.it]
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- 8. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 18. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of 2-Bromo-5-fluoro-N-methylaniline hydrochloride for reactions
Technical Support Center: Solubility Enhancement for Anilines
Guide ID: SSC-ANLN-SOL-001 Topic: How to Improve the Solubility of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride for Reactions Senior Application Scientist: Dr. Evelyn Reed
Introduction for the Researcher
Welcome to the technical support guide for this compound (CAS: 1199773-27-7). As a substituted aniline hydrochloride, this compound presents a common challenge in synthetic chemistry: balancing the high polarity of the salt form with the often non-polar or aprotic conditions required for organic reactions. This guide is structured to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize the solubility of this key intermediate in your specific application. We will explore the conversion to its free base, the strategic use of co-solvents, and other critical experimental variables.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
Aniline hydrochlorides are salts. The protonation of the basic nitrogen atom to form an ammonium salt (-NH₂⁺Cl⁻) makes the molecule ionic and significantly more polar than its corresponding free base (the neutral aniline).[1] While this greatly increases solubility in polar protic solvents like water, it drastically reduces solubility in non-polar or moderately polar aprotic solvents like DCM, THF, or toluene, which cannot effectively solvate the ionic salt.[2][3] The large, hydrophobic substituted phenyl ring further complicates solubility, making it a molecule with conflicting polarity characteristics.
Q2: What is the most reliable first step to improve solubility for a reaction in an organic solvent?
For most organic reactions, the most effective strategy is to convert the hydrochloride salt back to its neutral, "free base" form. The free base, 2-Bromo-5-fluoro-N-methylaniline, is uncharged and significantly more lipophilic, making it readily soluble in a wide range of common organic solvents.[4] This is achieved through a simple acid-base neutralization and extraction. See Protocol 1 for a detailed methodology.
Q3: Can I simply heat the reaction mixture to dissolve the hydrochloride salt?
While increasing the temperature often increases the rate of dissolution and solubility, it should be approached with caution.
-
Limited Effect: For highly insoluble salt/solvent combinations, heating may not be sufficient to achieve the required concentration.
-
Thermodynamic vs. Kinetic: You might achieve a supersaturated solution that could precipitate out later, affecting reaction kinetics and reproducibility.
-
Degradation Risk: Anilines can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of air or other reagents. Always perform a stability test on a small scale before applying heat to your main reaction.
Q4: My downstream reaction is sensitive to base. Is there an alternative to converting to the free base?
Yes. If your reaction conditions are incompatible with trace amounts of base or the free amine itself, using a co-solvent system is the preferred method.[5] A co-solvent is a secondary solvent added in a small to moderate amount to the primary solvent to modify its overall polarity.[6] For dissolving a polar salt in a less polar medium, a polar aprotic co-solvent is often effective. See the Co-Solvent Systems section for specific recommendations.
Q5: How does pH fundamentally control the solubility of this compound?
The solubility of aniline and its salts is highly pH-dependent.[2][7]
-
In Acidic Conditions (low pH): The amine is protonated (R-NH₂⁺), forming the hydrochloride salt. This ionic form is soluble in polar, aqueous media.[8]
-
In Basic Conditions (high pH): The amine is deprotonated (R-NH), forming the neutral free base. This non-ionic form is soluble in organic solvents.[1] The pKa of the conjugate acid of aniline is approximately 4.6.[7] The pKa of your specific substituted aniline will be different but provides a useful reference point for the pH range required for neutralization.
Core Troubleshooting & Optimization Strategies
Strategy 1: Conversion to the Free Base (Recommended for Organic Synthesis)
This is the most common and effective method for using aniline salts in organic reactions. The principle is to neutralize the hydrochloride with a mild base, which deprotonates the ammonium ion, yielding the organic-soluble free aniline.
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water. If solubility is low even in water, a co-solvent like methanol or ethanol can be added sparingly to aid dissolution.
-
Neutralization: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), dropwise with stirring.
-
Causality Note: A mild base is used to avoid potential side reactions associated with strong bases like NaOH. The reaction is exothermic, hence the cooling.
-
-
Monitoring: Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding the base until the pH is > 8, ensuring complete deprotonation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times (3x).
-
Expert Tip: Ethyl acetate is often a good choice as it is less dense than water and has good solvating power for many anilines.
-
-
Washing & Drying: Combine the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. The resulting solution contains the free base, which can be concentrated under reduced pressure to yield the purified compound or used directly in the subsequent reaction.
Caption: Workflow for converting the hydrochloride salt to its free base.
Strategy 2: Co-Solvent Systems
If converting to the free base is not viable, a co-solvent system can be employed to dissolve the hydrochloride salt directly in a mixed-solvent system suitable for reaction. The goal is to create a solvent mixture with a polarity intermediate between the highly polar salt and the non-polar reaction medium.[5][9]
| Primary Solvent (Non-polar/Aprotic) | Co-Solvent (Polar Aprotic) | Starting Ratio (v/v) | Notes & Considerations |
| Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | 10:1 to 5:1 | DMF is an excellent solvent for many organic salts. Use anhydrous grades to avoid introducing water. |
| Dioxane | Dimethyl Sulfoxide (DMSO) | 20:1 to 10:1 | DMSO has very high polarity. Use sparingly as it can be difficult to remove post-reaction. |
| Toluene | Acetonitrile (MeCN) | 10:1 to 5:1 | Good for reactions requiring higher temperatures. Ensure miscibility at the reaction temperature. |
| Dichloromethane (DCM) | Methanol (MeOH) | 20:1 | Methanol is polar and protic, which can effectively solvate the salt. Check for compatibility with reagents. |
Note: The ratios above are starting points. Experimental optimization is required.
-
Solvent Addition: To your reaction vessel containing the hydrochloride salt, add the primary organic solvent.
-
Co-Solvent Titration: Begin stirring the suspension. Slowly add the chosen co-solvent dropwise at room temperature.
-
Observation: Continue adding the co-solvent until the solid is fully dissolved. Note the final ratio for reproducibility.
-
Temperature Adjustment: If the solid does not dissolve at room temperature, you may gently warm the mixture while continuing to add the co-solvent. Be mindful of the boiling points of the solvent mixture.
-
Initiate Reaction: Once a homogenous solution is achieved, proceed with the addition of other reagents.
Caption: Decision workflow for troubleshooting aniline salt solubility.
References
- Cosolvent - Wikipedia. Wikipedia.
- Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- solubility enhancement and cosolvency by madhavi | PPTX. Slideshare.
- Aniline - Solubility of Things. Solubility of Things.
- CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances.
- Why does aniline dissolve in HCL?. Quora.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317. PubChem.
- Aniline - Solubility after adding HCl - Change in odor after adding HCl. brainly.com.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
- (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate.
- Amines - NCERT. NCERT.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
- 3-Bromo-2-fluoro-5-methylaniline | C7H7BrFN | CID 67053484. PubChem.
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- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
Technical Support Center: Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these crucial building blocks. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome experimental hurdles and achieve your synthetic goals with confidence.
Part 1: Navigating Synthetic Challenges
The synthesis of substituted anilines can be fraught with challenges, from poor regioselectivity and low yields to the formation of stubborn impurities. This section is dedicated to troubleshooting the most common synthetic routes.
Reduction of Nitroarenes: The Workhorse with Quirks
The reduction of nitroarenes is a fundamental and widely used method for preparing anilines. However, its apparent simplicity can be deceptive.
Frequently Asked Questions (FAQs):
-
Q1: My reduction of a nitroarene is incomplete, leaving starting material behind. What are the likely causes?
-
A1: Incomplete reduction is a common issue. Key factors to investigate include:
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Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be deactivated. Ensure you are using fresh, high-quality catalyst.[1][2]
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Reducing Agent Stoichiometry: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), ensure a sufficient excess of the metal and acid is used to drive the reaction to completion.[2]
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Reaction Time and Temperature: Some reductions can be sluggish. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions.[1]
-
Purity of Starting Material: Impurities in the nitroarene can sometimes interfere with the reduction.
-
-
-
Q2: I'm observing the formation of undesired side products like azoxy, azo, or hydroxylamine intermediates. How can I promote the formation of the aniline?
-
A2: The formation of these intermediates indicates a partial reduction.[3] To favor the complete reduction to the aniline:
-
Reaction Conditions: The choice of reducing agent and reaction conditions is critical. For instance, catalytic transfer hydrogenation using hydrazine hydrate in the presence of a catalyst like Pd/C can be very effective.[1]
-
pH Control: In some cases, the pH of the reaction medium can influence the product distribution. For metal/acid reductions, maintaining a sufficiently acidic environment is crucial.
-
-
-
Q3: My reaction is chemoselective, but I am struggling with the reduction of a nitro group in the presence of other reducible functional groups (e.g., alkenes, alkynes, esters). What are my options?
-
A3: Achieving chemoselectivity is a significant challenge. Consider these selective methods:
-
Fe/NH₄Cl: This system is known for its mildness and can often selectively reduce a nitro group in the presence of other sensitive functionalities.[2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be effective for the selective reduction of nitro groups, particularly in aqueous or biphasic systems.
-
Catalytic Systems: Certain heterogeneous catalysts, like V₂O₅/TiO₂, have shown excellent selectivity for nitro group reduction over other reducible groups.[3]
-
-
Troubleshooting Guide: Nitroarene Reduction
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; Deactivated catalyst; Low reaction temperature. | Increase stoichiometry of the reducing agent; Use fresh catalyst; Gradually increase reaction temperature while monitoring for side products.[1][2] |
| Formation of Side Products (azoxy, azo) | Incomplete reduction; Sub-optimal reaction conditions. | Ensure sufficient reducing agent and reaction time; Switch to a more robust reducing system like catalytic transfer hydrogenation.[3] |
| Poor Chemoselectivity | Harsh reducing conditions. | Employ milder, more selective reagents such as Fe/NH₄Cl or sodium dithionite.[2] |
| Product is a Dark Oil or Tar | Oxidation of the aniline product; Polymerization. | Perform the reaction under an inert atmosphere (N₂ or Ar); Purify the crude product quickly after workup.[4] |
Experimental Protocol: Selective Nitroarene Reduction using Fe/NH₄Cl
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-1.5 eq).
-
Solvent: Add a suitable solvent mixture, typically ethanol and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline, which can be further purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination: Precision with Pitfalls
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad substrate scope.[5][6] However, its success hinges on the careful selection of catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs):
-
Q1: My Buchwald-Hartwig reaction is not proceeding, or the yield is very low. What should I check first?
-
A1: This is a common issue with several potential root causes:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich ligands are often required.[7] Ensure you are using a suitable ligand for your specific substrate.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] The base must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.
-
Solvent Purity: Anhydrous and deoxygenated solvents are essential, as both water and oxygen can deactivate the catalyst. Toluene and 1,4-dioxane are common solvents.[8]
-
Reagent Purity: Ensure the purity of your aryl halide and amine. Impurities can poison the catalyst.
-
-
-
Q2: I'm observing significant amounts of dehalogenation of my aryl halide starting material. How can I minimize this side reaction?
-
A2: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations. To mitigate this:
-
Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Screening different ligands can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired amination.
-
Base: The choice and amount of base can influence dehalogenation. Using the minimum effective amount of a slightly weaker base might help.
-
-
-
Q3: My reaction with an aryl chloride is very sluggish compared to an aryl bromide or iodide. What adjustments can I make?
-
A3: Aryl chlorides are generally less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond.[9] To improve reactivity:
-
Specialized Ligands: Use ligands specifically designed for aryl chloride activation, such as those with high steric bulk and electron-donating ability.
-
Higher Temperatures: Aryl chloride couplings often require higher reaction temperatures.
-
Catalyst Pre-activation: Using a pre-formed active Pd(0) catalyst can sometimes improve results.
-
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No Reaction/Low Yield | Inactive catalyst; Inappropriate ligand/base/solvent; Impure reagents. | Use fresh catalyst and high-purity, anhydrous/deoxygenated reagents and solvent; Screen different ligands and bases.[5][7][8] |
| Dehalogenation of Aryl Halide | Side reaction promoted by catalyst/base. | Screen different ligands; Lower the reaction temperature; Use a weaker base if possible. |
| Sluggish Reaction with Aryl Chloride | Low reactivity of the C-Cl bond. | Use specialized ligands for aryl chlorides; Increase reaction temperature; Consider using a pre-activated catalyst.[9] |
| Formation of Bis(amine) Complexes | Catalyst deactivation pathway. | The formation of bis(amine) complexes can deactivate the catalyst, especially with nickel catalysts.[10][11] Careful control of stoichiometry and ligand choice is important. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical workflow for performing a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr): A Classic with Constraints
Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing anilines, particularly when the aromatic ring is activated by electron-withdrawing groups.[12][13]
Frequently Asked Questions (FAQs):
-
Q1: My SNAr reaction is not proceeding. What are the key requirements for this reaction to work?
-
A1: For an SNAr reaction to be successful, two main conditions must be met:
-
Electron-Withdrawing Groups (EWGs): The aromatic ring must be substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[13] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate.
-
Good Leaving Group: A good leaving group, typically a halide (-F, -Cl, -Br, -I), is required. Fluoride is often the best leaving group for SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.
-
-
-
Q2: I am getting a mixture of products from my SNAr reaction. How can I improve the selectivity?
-
A2: Poor selectivity can arise from competing reaction pathways.
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), a competing elimination-addition (benzyne) mechanism can occur, leading to a loss of regioselectivity.[13] Using less harsh basic conditions can favor the SNAr pathway.
-
Positional Isomers: If your starting material has multiple potential leaving groups, the reaction will likely occur at the position most activated by EWGs.
-
-
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Insufficient activation of the aromatic ring; Poor leaving group. | Ensure strong EWGs are ortho/para to the leaving group; Use a substrate with a better leaving group (F > Cl > Br > I).[13] |
| Low Yield | Incomplete reaction; Side reactions. | Increase reaction temperature or time; Use a more polar aprotic solvent (e.g., DMSO, DMF) to accelerate the reaction. |
| Mixture of Isomers | Competing benzyne mechanism. | Avoid extremely strong bases like NaNH₂ if you want to favor the SNAr pathway; Use milder basic conditions.[13] |
Part 2: The Art and Science of Purification
The successful synthesis of a substituted aniline is only half the battle; obtaining the product in high purity is equally important.
Frequently Asked Questions (FAQs):
-
Q1: My purified aniline is initially a light color but darkens over time. Why does this happen and how can I prevent it?
-
A1: Anilines are notoriously susceptible to air oxidation, which leads to the formation of highly colored impurities.[4] To minimize this:
-
Storage: Store purified anilines under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at low temperatures (in a refrigerator).[4]
-
-
-
Q2: How can I effectively remove unreacted starting aniline from my reaction mixture?
-
A2: A simple and effective method is an acidic wash during the workup.
-
Acid-Base Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble salt and will be extracted into the aqueous layer, while the desired, less basic product (if applicable) remains in the organic layer.[14][15]
-
-
-
Q3: Standard silica gel chromatography is failing to remove colored impurities from my aniline product. What are my alternatives?
-
A3: Highly colored impurities in anilines are often polar oxidation or polymerization products.[4]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb these colored impurities. The carbon is then removed by filtration.[4][14]
-
Distillation: For volatile anilines, vacuum distillation is an excellent method for separating the desired product from non-volatile colored materials.[4][16]
-
Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase chromatography may provide the necessary selectivity to remove the impurities.[4]
-
-
Purification Method Comparison
| Method | Best For | Advantages | Limitations |
| Distillation | Volatile, thermally stable anilines. | Excellent for removing non-volatile impurities; Scalable. | Not suitable for thermally labile compounds; May not separate isomers with close boiling points.[16] |
| Recrystallization | Solid anilines. | Can yield very high purity. | Yield can be compromised by product solubility in the mother liquor.[16] |
| Column Chromatography | General purpose purification. | Versatile and can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Acid-Base Extraction | Removing basic impurities (e.g., starting aniline). | Simple, fast, and effective. | Product must be stable to acidic conditions.[14][15] |
Part 3: Strategic Use of Protecting Groups
The amino group of aniline is highly reactive, which can lead to unwanted side reactions during electrophilic aromatic substitution. Protecting the amino group is a common strategy to control its reactivity and direct substitution.
Frequently Asked Questions (FAQs):
-
Q1: Why is it often necessary to protect the amino group of aniline before performing electrophilic aromatic substitution (EAS)?
-
A1: The -NH₂ group is a very strong activating group, which can lead to several problems in EAS reactions:
-
Polysubstitution: The high reactivity often results in the substitution of multiple positions on the aromatic ring.[17][18]
-
Oxidation: The electron-rich ring is susceptible to oxidation, especially under harsh reaction conditions (e.g., nitration), leading to tarry byproducts.
-
Loss of Directing Ability: Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivator.[19]
-
-
-
Q2: What are the most common protecting groups for anilines, and how do I choose the right one?
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Features |
| Acetyl | Ac | Acetic anhydride, base | Acidic or basic hydrolysis | Reduces the activating effect of the amino group, favoring para-substitution.[14] |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acid (e.g., TFA, HCl) | Stable to a wide range of conditions but easily removed with acid.[20][22] |
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate, base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; removed under neutral conditions. |
| Tosyl | Ts | Tosyl chloride, base | Strong acid or reducing agents | Very stable protecting group. |
Protect-React-Deprotect Workflow
Caption: A generalized workflow for electrophilic aromatic substitution on aniline using a protecting group strategy.
By understanding these common pitfalls and employing the troubleshooting strategies and protocols outlined in this guide, you will be better equipped to successfully synthesize a wide range of substituted anilines for your research and development endeavors.
References
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- BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
- BenchChem. (2025). Troubleshooting low yield in aniline mustard synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
- BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- BenchChem. (2025). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
- Ataman Kimya. (n.d.). ANILINE.
- ACS Publications. (2022). A Mechanistic Study of the Cobalt(I)-Catalyzed Amination of Aryl Halides: Effects of Metal and Ligand. Inorganic Chemistry.
- NIH. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- ACS Publications. (n.d.). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews.
- ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- YouTube. (2015). Protection of Aniline Derivatives.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- organic-chemistry-tutor. (n.d.). 21.04 Nuc. Aromatic Substitution. OrganicChemGuide.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- NCERT. (n.d.). Amines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con.
- Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
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- 21. Protective Groups [organic-chemistry.org]
- 22. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Enhancing the Stability of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride in Solution
Welcome to the technical support center for 2-Bromo-5-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for maintaining the stability of this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions during your experiments.
Part 1: Understanding the Molecule: Inherent Instability Factors
This compound is a substituted aniline derivative. Like many anilines, its stability in solution is not absolute and is influenced by its unique structural features. The primary drivers of degradation are oxidation and photodegradation, which are exacerbated by several factors inherent to its molecular structure.
-
The Electron-Rich Aromatic Ring: The N-methylamino group is an electron-donating group, which activates the aromatic ring and makes it susceptible to electrophilic attack and, more critically, oxidation. This high electron density lowers the oxidation potential, making the molecule prone to losing electrons in the presence of oxidizing agents, including atmospheric oxygen.[1]
-
The N-Methyl Group: While the methyl group itself is simple, its presence creates a secondary amine. Secondary aromatic amines are known to undergo oxidative coupling reactions, often leading to the formation of colored dimeric impurities, such as hydrazine derivatives (e.g., N,N'-dimethyl-N,N'-diphenylhydrazine).[2]
-
Halogen Substituents: The bromo and fluoro groups are electron-withdrawing, which can influence the molecule's reactivity and pKa. While they may slightly decrease the electron density of the ring compared to unsubstituted aniline, the compound remains susceptible to oxidation. Furthermore, aryl halides can be susceptible to photolytic cleavage under certain conditions.[3]
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt to improve its solubility in aqueous media and enhance its stability as a solid. In solution, the salt exists in equilibrium with its conjugate acid (the anilinium ion) and the free base. The position of this equilibrium, governed by the solution's pH and the molecule's pKa, is a critical determinant of its stability.[4]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific issues you may encounter in a question-and-answer format, providing a logical workflow for diagnosis and resolution.
Issue 1: My solution of this compound is turning yellow/brown/dark.
Question: I dissolved my this compound in an aqueous buffer (or organic solvent), and over a short period (hours to days), the initially colorless solution has developed a distinct yellow-to-brown color. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic sign of oxidation .[5][6] The electron-rich N-methylaniline core is reacting with an oxidizing agent, most commonly dissolved atmospheric oxygen. The colored species are likely a mixture of benzoquinone-imine type structures and dimeric or polymeric aniline derivatives formed via oxidative coupling.[7]
Troubleshooting & Resolution Workflow:
Here is a step-by-step protocol to diagnose and mitigate this oxidative degradation.
// Nodes start [label="Problem:\nSolution Discoloration\n(Yellow/Brown)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_atmosphere [label="Step 1: Assess Atmosphere\nIs the solution exposed to air?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Step 2: Evaluate Solvent\nWas the solvent degassed?\nDoes it contain peroxide impurities?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp_light [label="Step 3: Check Storage\nIs the solution exposed to light?\nIs it stored at elevated temperatures?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Step 4: Analyze pH\nWhat is the pH of the solution?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_inert [label="Solution A:\nWork Under Inert Atmosphere\n(N2 or Ar)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solvent [label="Solution B:\nUse Degassed, High-Purity Solvent", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_storage [label="Solution C:\nStore in Amber Vials\nat 2-8 °C", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Solution D:\nAdjust pH to Acidic Range\n(e.g., pH 2-4)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_atmosphere; check_atmosphere -> check_solvent [label=" If Yes"]; check_solvent -> check_temp_light [label=" If Yes/Unsure"]; check_temp_light -> check_ph [label=" If Yes/Unsure"];
check_atmosphere -> solution_inert [label=" Yes"]; check_solvent -> solution_solvent [label=" Yes/Unsure"]; check_temp_light -> solution_storage [label=" Yes"]; check_ph -> solution_ph [label=" If Neutral/Basic"];
{rank=same; start; } {rank=same; check_atmosphere; solution_inert;} {rank=same; check_solvent; solution_solvent;} {rank=same; check_temp_light; solution_storage;} {rank=same; check_ph; solution_ph;} } Caption: Troubleshooting workflow for solution discoloration.
Experimental Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Preparation: Select a high-purity, HPLC-grade solvent. If using an organic solvent like methanol or acetonitrile, ensure it is from a freshly opened bottle or has been tested for peroxides. For aqueous buffers, prepare them with high-purity water (e.g., 18.2 MΩ·cm).
-
Degassing: Degas the chosen solvent for at least 15-30 minutes using a suitable method (e.g., sparging with nitrogen or argon, or sonication under vacuum). This is the most critical step to remove dissolved oxygen.
-
Inert Atmosphere: Weigh the this compound and perform all subsequent dissolution and aliquoting steps inside a glove box or under a gentle stream of an inert gas (nitrogen or argon).
-
Dissolution: Add the degassed solvent to the solid compound and mix gently until fully dissolved. Avoid vigorous vortexing which can re-introduce air.
-
Storage: Dispense the stock solution into small-volume amber glass vials, leaving minimal headspace. Purge the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Temperature Control: Store the aliquoted vials in a refrigerator at 2-8°C. For long-term storage, consider -20°C.
Issue 2: I am seeing inconsistent results or a loss of potency in my assay over time.
Question: My experimental results are not reproducible, or I've noticed a decrease in the expected activity of my compound when using older solutions. How can I confirm degradation and ensure consistency?
Answer:
Inconsistent results are often a direct consequence of chemical instability. The parent compound is degrading, leading to a lower effective concentration and the potential for degradation products to interfere with your assay. To address this, you must implement a robust analytical method to monitor purity and concentration over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[8][9]
Troubleshooting & Resolution Workflow:
// Nodes start [label="Problem:\nInconsistent Results /\nLoss of Potency", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; develop_hplc [label="Step 1: Develop Stability-Indicating\nHPLC-UV Method", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; force_degradation [label="Step 2: Perform Forced\nDegradation Study", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_samples [label="Step 3: Analyze Samples\n(Fresh vs. Aged)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; implement_sop [label="Step 4: Implement Corrective Actions\n(Strict SOP for Solution Prep/Storage)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> develop_hplc; develop_hplc -> force_degradation [label="Validate Method"]; force_degradation -> analyze_samples [label="Identify Degradants"]; analyze_samples -> implement_sop [label="Confirm Degradation"]; } Caption: Workflow for addressing inconsistent results.
Experimental Protocol 2: Basic Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm, or a wavelength maximum determined by a UV scan of the compound). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Procedure:
-
Prepare a fresh standard of this compound at a known concentration (e.g., 0.1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Inject this fresh standard to determine the retention time and peak area of the parent compound.
-
Inject your aged, suspect solution.
-
Analysis: Compare the chromatograms. A loss of potency will be indicated by a decrease in the peak area of the parent compound. The appearance of new peaks, typically at earlier retention times for more polar degradation products, confirms degradation.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my stock solution?
A1: The choice of solvent depends on your experimental needs.
-
For Aqueous Applications: Use an acidic buffer (pH 2-4). The low pH ensures the amine is fully protonated as the anilinium hydrochloride salt. This form is more soluble in water and, crucially, the lone pair on the nitrogen is sequestered, making it significantly less susceptible to oxidation.[4]
-
For Organic Reactions: High-purity, anhydrous, and degassed aprotic solvents like Acetonitrile (ACN) or Dichloromethane (DCM) are often suitable. Polar protic solvents like methanol and ethanol can also be used, but should be degassed. Avoid ethers like THF that may contain peroxide impurities unless they are freshly purified.
Q2: What is the ideal pH for storing this compound in an aqueous solution?
A2: An acidic pH is strongly recommended. The pKa of the conjugate acid of 2-Bromo-5-fluoro-N-methylaniline is predicted to be significantly lower than that of aniline (pKa ≈ 4.6) due to the strong electron-withdrawing effects of the two halogen atoms. A predicted pKa for the very similar 5-Bromo-2-fluoroaniline is approximately 2.13.[10] To maintain over 99% of the compound in its more stable protonated (anilinium) form, you should prepare your solution at a pH at least 2 units below its pKa. Therefore, a pH of 2.0 to 3.0 is a safe and effective range for minimizing oxidative degradation.
Q3: Should I use an antioxidant? If so, which one?
A3: The use of antioxidants is not standard practice for pure compounds in a research setting and should be approached with caution, as the antioxidant could interfere with your downstream application. However, in cases where inert atmosphere and pH control are insufficient, a sacrificial reducing agent or radical scavenger might be considered.
-
Potential Candidates: Some amine-based antioxidants or hindered phenols could be compatible.[11] For N-methylaniline used as a fuel additive, nitrogen-containing stabilizers like aminoethylpiperazine have been patented to prevent color formation.[12]
-
Critical Consideration: You must validate the compatibility of any antioxidant with your specific assay or reaction. Run a control experiment with the antioxidant alone to ensure it does not generate a signal or inhibit/catalyze your reaction.
Q4: How does light affect the stability of the compound?
A4: Aromatic compounds, especially those with activating groups and halogen substituents, can be susceptible to photodegradation.[13][14] The energy from UV or even high-intensity visible light can be absorbed by the molecule, promoting it to an excited state where it is more reactive. This can accelerate oxidation or potentially lead to dehalogenation. Therefore, it is mandatory to protect solutions from light by using amber vials and minimizing exposure to ambient light. [5]
Q5: What are the expected degradation products I should look for?
A5: Based on the structure and known degradation pathways of similar molecules, the primary degradation products are likely to be:
-
Oxidation Products: Formation of the corresponding N-oxide, quinone-imine type structures, and colored dimeric/polymeric species.[2][7]
-
Hydrolysis Products: Under harsh pH and temperature conditions, hydrolysis of the bromine substituent to a hydroxyl group is possible, though generally less common than oxidation under typical lab conditions.[15][16]
-
Photodegradation Products: Could include dehalogenated species or products of radical reactions.[3]
Data Summary Table
| Parameter | Recommendation / Value | Rationale |
| Storage Form | Solid (as hydrochloride salt) | The salt form is generally more stable than the free base. |
| Solution pH (Aqueous) | 2.0 - 4.0 | Maintains the compound in the protonated, less oxidation-prone anilinium form.[10] |
| Atmosphere | Inert (Nitrogen or Argon) | Removes atmospheric oxygen, the primary oxidant.[1] |
| Solvent Choice | Degassed, high-purity solvents | Prevents reaction with dissolved O₂ and peroxide impurities. |
| Light Exposure | Minimize; Use Amber Vials | Aromatic anilines can be light-sensitive, leading to photodegradation.[13] |
| Storage Temperature | 2-8 °C (Short-term) , -20 °C (Long-term) | Reduces the rate of all chemical degradation reactions. |
| Purity Analysis | Stability-Indicating HPLC-UV/PDA | Required to accurately quantify the parent compound and detect degradation products.[8] |
References
- Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]
- Aniline and Aniline Hydrochloride - Some Aromatic Amines and rel
- Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution.
- Amines. NCERT. [Link]
- 5-BROMO-2-FLUOROANILINE Chemical Properties. LookChem. [Link]
- Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex.
- Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy.
- Method of stabilising n-methylaniline colour.
- Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. NIH. [Link]
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. IRIS-AperTO. [Link]
- Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. [Link]
- Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. JACS Au. [Link]
- Biodegradation of Alogenated Anilines in River Water.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Substitution Reactions of Benzene and Other Arom
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- HOMOLYTIC PATHWAYS TO AROM
- Calculated UV–Visible spectra for N-(2-cyanoethyl)-N-methylaniline.
- Effect of Counterion on Monolayers of Hexadecyltrimethylammonium Halides at the Air−Water Interface.
- Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. [Link]
- N-Methylaniline. Wikipedia. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Stability Indicating Forced Degrad
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. MDPI. [Link]
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]
- Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry. [Link]
- UV-Vis absorption spectrum (solid line, HWHM= 0.3 eV) computed for the neutral TCNE and for reduced anions in ACN solvent.
- Bromine. Wikipedia. [Link]
- Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Molecules. [Link]
- UV/Vis+ Photochemistry Database - Arom
- The Hydrolysis of Bromine. The Hydration of the Halogens. The Mechanism of Certain Halogen Reactions. Journal of the American Chemical Society. [Link]
- Amine Antioxidant 445 & 5057 Supply. Linchemical. [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- 5-bromo-N-ethyl-2-fluoro-N-methylaniline. PubChem. [Link]
- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [Link]
- Myricetin Inhibits Photodegradation of Profenofos in Water: P
- 3-Bromo-2-fluoro-5-methylaniline. PubChem. [Link]
- Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PubMed Central. [Link]
- Mechanism of action of amine-type antioxidants at temper
- Experimental ultraviolet–visible (UV–vis) spectra belonging to HL¹, complexes 1 (a) and 2 (c) in 5 × 10⁻⁵ mol L⁻¹ dichloromethane.
- In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photoc
- 2-Bromo-5-fluoroaniline. PubChem. [Link]
- Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride by HPLC
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison for the purity analysis of 2-Bromo-5-fluoro-N-methylaniline hydrochloride, a key building block in modern medicinal chemistry. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with alternative analytical techniques, and provide the experimental data and protocols necessary for informed decision-making in a laboratory setting.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a substituted aniline derivative frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the efficacy, safety, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
This guide will focus on a developed HPLC method as the primary mode of analysis due to its high resolution, sensitivity, and versatility. We will also present a comparative analysis with Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) to provide a comprehensive overview of the available analytical landscape.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is widely regarded as the gold standard for the analysis of pharmaceutical compounds due to its ability to separate complex mixtures with high resolution.[1] For a moderately polar compound like this compound, a reversed-phase HPLC method is the most suitable approach.
The "Why" Behind the Method: Justification of Parameters
The selection of each parameter in an HPLC method is a critical decision aimed at achieving optimal separation and quantification.
-
Column: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar aromatic compounds. The non-polar stationary phase allows for the retention of the analyte based on its hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the analyte from the column. The buffer helps to maintain a consistent pH and improve peak shape, which is particularly important for ionizable compounds like amine hydrochlorides. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detection: A UV detector is ideal for this analysis as aromatic compounds like this compound possess a chromophore that absorbs UV light. A photodiode array (PDA) detector is even more advantageous as it can provide spectral information, aiding in peak identification and purity assessment.
Experimental Protocol: A Step-by-Step Guide to HPLC Analysis
This protocol outlines a robust HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities and Their Separation
The synthesis of this compound can potentially lead to several impurities. Understanding these is crucial for developing a selective HPLC method.
Potential Impurities:
-
Starting Materials: Unreacted 2-fluoro-N-methylaniline or brominating agents.
-
Isomeric Impurities: Positional isomers formed during the bromination step, such as 4-bromo-5-fluoro-N-methylaniline.
-
Over-brominated Products: Di- or tri-brominated species.
-
Degradation Products: Products of hydrolysis or oxidation.
The gradient elution method described above is designed to provide sufficient resolution to separate these potential impurities from the main analyte peak.
Method Validation: Ensuring Trustworthiness and Reliability
A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[2][3][4][5][6] The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, which include the following parameters:[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the preferred method, other techniques can also be employed for purity analysis. This section provides a comparison of HPLC with Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances.[1] | Volatile and thermally stable compounds.[1] Derivatization may be required for polar compounds.[9] | Crystalline solids with high purity (>98%).[2][3] Not suitable for compounds that decompose on melting. |
| Impurity Information | Provides separation and quantification of individual impurities. | Provides separation and quantification of individual volatile impurities. | Provides a measure of total impurity content but does not identify individual impurities.[4] |
| Quantification | Relative quantification based on peak area percentage. | Relative quantification based on peak area percentage. | Absolute purity determination based on the Van't Hoff equation.[4] |
| Advantages | High resolution, high sensitivity, versatile, non-destructive. | High separation efficiency, fast analysis for simple mixtures. | Absolute method, no need for a reference standard of the impurity. |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Insensitive to impurities that are insoluble in the melt or form solid solutions. |
Gas Chromatography (GC): An Option for Volatile Analytes
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For this compound, which is a salt, direct analysis by GC is not feasible. The free base, 2-Bromo-5-fluoro-N-methylaniline, could potentially be analyzed by GC, but its polarity might lead to peak tailing.[9] Derivatization to a less polar and more volatile compound would likely be necessary for robust analysis.
Differential Scanning Calorimetry (DSC): An Absolute Method for High-Purity Samples
DSC is a thermal analysis technique that can be used to determine the absolute purity of highly pure, crystalline substances.[2][3][5][6][7] It measures the melting point depression of a substance caused by the presence of impurities. The advantage of DSC is that it is an absolute method and does not require reference standards for the impurities. However, it is only applicable to crystalline materials with a purity of generally greater than 98% and does not provide any information about the identity or number of impurities present.[2][3][4]
Experimental Workflows and Data Visualization
Visualizing the experimental workflow can aid in understanding the analytical process.
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis Logic
Caption: Logical comparison of analytical techniques for purity determination.
Conclusion: An Informed Approach to Purity Analysis
The purity of this compound is a critical parameter that demands a robust and reliable analytical method. This guide has detailed a comprehensive reversed-phase HPLC method that is well-suited for this purpose, providing the necessary resolution to separate potential impurities and ensure accurate quantification.
While alternative techniques such as GC and DSC have their specific applications, HPLC remains the most versatile and informative method for the routine purity analysis of pharmaceutical intermediates like this compound. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products. The implementation of a well-validated HPLC method, as outlined in this guide, will provide the necessary confidence in the purity of this critical building block.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- ECA Academy. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- Pharmaguideline. (2024).
- PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. [Link]
- National Center for Biotechnology Information. (2023).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. tainstruments.com [tainstruments.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of safe and effective pharmaceutical innovation. Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-fluoro-N-methylaniline hydrochloride, a halogenated aniline derivative of interest in medicinal chemistry.
This guide will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed spectral features. By comparing the target molecule with structurally related analogues, we will build a comprehensive understanding of the subtle electronic effects at play.
The Structural Context: Understanding Substituent Effects
The NMR spectrum of this compound is best understood by dissecting the influence of each substituent on the aniline core. The electron-withdrawing nature of the bromine and fluorine atoms, the electron-donating character of the N-methyl group, and the effect of protonation to form the hydrochloride salt all contribute to the final chemical shifts and coupling patterns.
To appreciate these effects, we will first consider the spectra of simpler, related molecules. Aniline serves as our parent compound, with subsequent comparisons to N-methylaniline, and various halogenated derivatives.
Comparative Spectral Data of Related Anilines
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for aniline, N-methylaniline, and related halogenated anilines. This data provides a baseline for predicting the spectrum of our target molecule.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Aniline[1][2][3] | CDCl₃ | ~7.14 (t, 2H), ~6.74 (t, 1H), ~6.66 (d, 2H), ~3.53 (br s, 2H, NH₂) | ~146.6, ~129.4, ~118.8, ~115.2 |
| N-Methylaniline[4][5][6][7][8] | CDCl₃ | ~7.31 (td, 2H), ~6.84 (t, 1H), ~6.71 (d, 2H), ~3.57 (s, 1H, NH), ~2.91 (s, 3H, CH₃) | ~149.5, ~129.3, ~117.3, ~112.5, ~30.8 |
| 2-Bromo-N-methylaniline[4] | CDCl₃ | ~7.46 (dd, 1H), ~7.25 (s, 1H), ~6.67 (dd, 1H), ~6.61 (m, 1H), ~4.39 (s, 1H, NH), ~2.93 (s, 3H, CH₃) | ~146.0, ~132.3, ~128.6, ~117.6, ~110.7, ~109.6, ~30.6 |
| 4-Fluoro-N-methylaniline[4] | CDCl₃ | ~6.95 (m, 2H), ~6.56 (m, 2H), ~3.40 (br s, 1H, NH), ~2.81 (s, 3H, CH₃) | ~156.9 (d), ~154.6, ~145.7, ~115.7 (d), ~113.1 (d), ~31.3 |
| 2-Bromo-5-fluoroaniline[9][10] | - | - | - |
Note: Spectral data can vary slightly based on solvent and concentration.
Predicted ¹H NMR Spectrum of this compound
The formation of the hydrochloride salt will lead to the protonation of the nitrogen atom, forming an anilinium ion. This protonation has a significant deshielding effect on the aromatic protons and the N-methyl protons due to the positive charge.[11][12] The NH proton itself will also be observable and will likely show coupling to the N-methyl protons.
Aromatic Region (δ 7.0 - 8.0 ppm)
The aromatic region will exhibit a complex splitting pattern due to the three non-equivalent protons and the presence of fluorine, which couples with nearby protons.
-
H-3: This proton is ortho to the bromine and meta to the -NH(CH₃)₂⁺ group. It is expected to be a doublet of doublets due to coupling with H-4 and H-6.
-
H-4: This proton is meta to both the bromine and the fluorine. It will likely appear as a triplet of doublets, coupling to H-3, H-6, and the fluorine at C-5.
-
H-6: This proton is ortho to the fluorine and meta to the bromine. It will be a doublet of doublets due to coupling with H-4 and the fluorine at C-5. The coupling constant for ortho H-F coupling (³JHF) is typically in the range of 5-10 Hz.[13]
N-Methyl and NH Region
-
N-CH₃ (δ ~3.0 - 3.5 ppm): The N-methyl protons will appear as a doublet due to coupling with the adjacent NH proton. The chemical shift will be downfield compared to the free base due to the deshielding effect of the positive charge on the nitrogen.
-
NH (δ > 10 ppm): The ammonium proton is expected to be significantly downfield and may be broadened due to exchange. It should appear as a quartet due to coupling with the three N-methyl protons. The observation of this peak and its coupling can be solvent-dependent.[14]
The following diagram illustrates the predicted proton assignments and key couplings.
Caption: Predicted ¹³C NMR assignments for this compound.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve hydrochloride salts and its high boiling point, which minimizes evaporation. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a few drops of CD₃OD can also be used, but solvent peaks should be noted. [15][16]2. Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible, the residual solvent peak can be used as a secondary reference. [15]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
The following workflow diagram outlines the process from sample preparation to structural elucidation.
Caption: A streamlined workflow for the NMR-based structural elucidation of organic compounds.
Conclusion
The comprehensive NMR analysis of this compound requires a systematic approach that combines predictive knowledge of substituent effects with rigorous experimental technique. By understanding the influence of the halogen atoms, the N-methyl group, and protonation on the chemical shifts and coupling constants, researchers can confidently assign the complex spectra of this molecule. The use of comparative data from simpler analogues provides a robust framework for these assignments. The detailed experimental protocol outlined in this guide serves as a practical blueprint for obtaining high-quality data, ensuring the accurate and unambiguous structural determination that is paramount in the field of drug development.
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A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Introduction: Navigating Reactivity in Halogenated Anilines
Halogenated anilines are cornerstone building blocks in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Their unique electronic and steric properties allow for precise molecular tailoring through a variety of chemical transformations. Among these, 2-Bromo-5-fluoro-N-methylaniline hydrochloride presents a fascinating case study in reactivity. The presence of a bromine atom at the ortho position to the activating N-methylamino group, a fluorine atom meta to it, and its formulation as a hydrochloride salt, all contribute to a nuanced chemical behavior that researchers must understand to effectively utilize this reagent.
This guide provides an in-depth comparison of the reactivity of this compound against other halogenated anilines. We will explore its performance in key synthetic reactions, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies. The hydrochloride salt form enhances stability and handling, but it's crucial to remember that the free base is typically generated in situ for most reactions by adding a suitable base.[1][2][3]
Core Principles: Factors Governing Reactivity
The reactivity of a halogenated aniline in common cross-coupling and substitution reactions is not dictated by a single factor but is a result of the interplay between several electronic and steric parameters.
-
Nature of the Halogen (C-X Bond Strength): In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond. The reactivity trend is governed by the bond dissociation energy, which follows the order: C-I > C-Br > C-Cl > C-F. Consequently, an aryl iodide is generally more reactive than an aryl bromide, which is significantly more reactive than an aryl chloride under typical conditions.
-
Electronic Effects:
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). Fluorine has the strongest inductive effect.
-
Resonance Effect (+R): Halogens possess lone pairs that can be donated to the aromatic ring, an electron-donating resonance effect. This effect weakens down the group: F > Cl > Br > I.
-
Substituent Position: In our target molecule, the fluorine atom is meta to the bromine, primarily exerting a strong inductive withdrawal, making the ring more electron-deficient. The N-methylamino group is a strong activating group through resonance (+R effect), donating electron density to the ring, particularly at the ortho and para positions.
-
-
Steric Hindrance: The bromine atom and the N-methylamino group are ortho to each other. This steric crowding, often termed the "ortho effect," can influence the approach of catalysts and reagents, potentially hindering reaction rates compared to less hindered isomers.[4][5] This steric hindrance can decrease the basicity of the aniline and affect the coplanarity of the amino group with the ring.[6][7]
The interplay of these factors is visually summarized in the diagram below.
Caption: Key factors determining the chemical reactivity of halogenated anilines.
Comparative Reactivity in Key Transformations
We will now compare the expected reactivity of 2-Bromo-5-fluoro-N-methylaniline in two of the most powerful C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[8]
Reactivity Comparison:
The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br >> Cl.[9] Therefore, 2-Bromo-5-fluoro-N-methylaniline would be expected to be significantly more reactive than its chloro-analogue but less reactive than the corresponding iodo-derivative. The electron-withdrawing fluorine atom can enhance the rate of oxidative addition, potentially making this substrate more reactive than a simple 2-bromo-N-methylaniline. However, the steric hindrance from the ortho-N-methylamino group can be a challenge, often requiring the use of bulky, electron-rich phosphine ligands (like XPhos or SPhos) to facilitate the reaction.[10]
Illustrative Data:
The table below presents a compilation of representative yields for Suzuki coupling reactions involving various halogenated anilines, illustrating the expected reactivity trends.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 1 | 2-Bromo-5-fluoroaniline | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | ~85-95% | [10][11] (adapted) |
| 2 | 2-Chloro-5-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | ~60-75% | [12] (adapted) |
| 3 | 2-Iodo-5-fluoroaniline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | >95% | [13] (adapted) |
| 4 | 4-Bromoaniline | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 86% | [14] |
Note: Yields are illustrative and highly dependent on the specific reaction conditions, ligands, and bases used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with an amine.[15][16] This reaction has become indispensable for the synthesis of arylamines.[17][18]
Reactivity Comparison:
Similar to the Suzuki coupling, the reactivity order for the aryl halide is I > Br > Cl.[19] The 2-bromo-5-fluoro-N-methylaniline substrate is well-suited for this transformation. The ortho-N-methylamino group, while sterically demanding, does not preclude the reaction. The choice of a suitable bulky phosphine ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.[20] The electron-deficient nature of the ring, enhanced by the fluorine substituent, generally favors the oxidative addition step.
Illustrative Data:
The following table compares typical outcomes for Buchwald-Hartwig aminations.
| Entry | Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |
| 1 | 2-Bromo-5-fluoroaniline | Morpholine | Pd₂(dba)₃, RuPhos, NaOtBu | ~90% | [18] (adapted) |
| 2 | 2-Chloro-5-fluoroaniline | Morpholine | Pd(OAc)₂, BrettPhos, K₂CO₃ | ~70-80% | [21] (adapted) |
| 3 | 4-Bromo-2,6-diiodoaniline | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Selective at Iodo pos. | [19] |
| 4 | 5-Bromo-2-methylpyridine | Benzylamine | Pd₂(dba)₃, RuPhos, NaOtBu | High | [18] |
Note: Yields are illustrative. The choice of ligand and base is crucial for success, especially with challenging substrates.[22]
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, one must also consider the potential for Nucleophilic Aromatic Substitution (SNAr). This reaction is favored when a strong electron-withdrawing group is positioned ortho or para to a leaving group on an aromatic ring.[23][24] The reactivity order for the leaving group in SNAr is counterintuitive: F > Cl > Br > I.[25] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, rather than the breaking of the C-X bond.[23][26]
For 2-Bromo-5-fluoro-N-methylaniline, SNAr is generally not the primary reaction pathway under typical cross-coupling conditions. The ring is not sufficiently activated by strong electron-withdrawing groups like -NO₂. The fluorine atom is meta to the bromine, which is not an ideal position to stabilize the negative charge of the Meisenheimer intermediate.[25][27] Therefore, displacement of the bromine via palladium catalysis is far more likely than displacement of the fluorine via SNAr.
Experimental Protocols
To ensure trustworthy and reproducible results, detailed and validated protocols are essential. The following are generalized yet robust starting points for the functionalization of 2-Bromo-5-fluoro-N-methylaniline.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling aryl bromides and can be adapted for 2-Bromo-5-fluoro-N-methylaniline.[28]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Oven-dried Schlenk flask or pressure vessel, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-24 hours).
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
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A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride and its Primary Amine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are indispensable building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] Their utility is significantly enhanced by the power of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which allow for the facile construction of carbon-carbon and carbon-nitrogen bonds.[2][3] This guide provides an in-depth comparative analysis of two such building blocks: 2-bromo-5-fluoro-N-methylaniline hydrochloride and its non-methylated counterpart, 2-bromo-5-fluoroaniline. We will explore how the presence of an N-methyl group influences their reactivity in these pivotal transformations, offering insights to guide your synthetic strategies.
The Analogs at a Glance: Structural and Electronic Differences
The key distinction between our two molecules of interest lies in the substitution at the nitrogen atom. This seemingly minor difference has significant implications for the steric and electronic environment of the molecule, which in turn dictates its reactivity in cross-coupling reactions.
-
2-Bromo-5-fluoroaniline: A primary aromatic amine. The -NH₂ group is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic ring.
-
This compound: A secondary aromatic amine, presented as its hydrochloride salt. The N-methyl group introduces steric bulk around the nitrogen atom. Electronically, the methyl group is weakly electron-donating, which can subtly influence the nucleophilicity of the nitrogen and the electronic character of the aromatic ring.[4][5] The hydrochloride form means the amine is protonated, rendering it non-nucleophilic until neutralized in situ.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] In the context of our aniline derivatives, the focus is on the reactivity of the C-Br bond.
Theoretical Considerations:
The reactivity of the aryl bromide in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition. The fluorine atom at the 5-position is strongly electron-withdrawing, which should facilitate this step for both substrates.
The key difference arises from the electronic contribution of the amino and N-methylamino groups. The lone pair on the nitrogen in 2-bromo-5-fluoroaniline participates in resonance with the aromatic ring, donating electron density. The N-methyl group in the methylated analog is a weak electron-donating group by induction, which can slightly increase the electron density on the nitrogen and, by extension, the ring.[4][5] This minor increase in electron density might slightly decrease the rate of oxidative addition compared to the non-methylated analog, though this effect is likely to be modest.
A more significant factor could be the potential for the unprotected amino group of 2-bromo-5-fluoroaniline to coordinate to the palladium catalyst, which can sometimes inhibit catalysis.[6] However, studies on unprotected ortho-bromoanilines have demonstrated successful Suzuki-Miyaura couplings, suggesting this is not always a prohibitive issue.[6]
Experimental Insights for 2-Bromo-5-fluoroaniline:
While specific data for 2-bromo-5-fluoroaniline is scarce, a study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines provides a valuable point of reference.[6] In this work, various ortho-bromoanilines were successfully coupled with a range of boronic esters in good to excellent yields.
Representative Suzuki-Miyaura Coupling of an ortho-Bromoaniline:
Table 1: Representative Suzuki-Miyaura Coupling of an ortho-Bromoaniline Derivative [6]
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
Note: This data is for a related compound and serves as an illustrative example.
Given the successful coupling of other unprotected ortho-bromoanilines, it is reasonable to expect that 2-bromo-5-fluoroaniline would perform similarly well under optimized conditions. The N-methylated analog, once neutralized from its hydrochloride salt, would likely also undergo Suzuki-Miyaura coupling, with potentially minor differences in reaction rate due to the electronic and steric effects of the methyl group.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.[7][8] Here, we consider two scenarios: the amination of our target molecules (where they act as the aryl halide) and their use as the amine coupling partner (after a hypothetical initial coupling reaction).
Theoretical Considerations:
As the Aryl Halide:
The electronic effects discussed for the Suzuki-Miyaura reaction also apply here. The electron-withdrawing fluorine atom should facilitate the initial oxidative addition of the C-Br bond to the palladium catalyst for both substrates. The slightly more electron-donating nature of the N-methyl group compared to the NH₂ group might marginally slow down this step for the methylated analog.
The steric bulk of the N-methyl group is a more significant factor in the Buchwald-Hartwig reaction. This steric hindrance can influence the approach of the incoming amine nucleophile to the palladium center. However, modern Buchwald-Hartwig catalyst systems often employ bulky phosphine ligands, which can create a more open coordination sphere around the palladium, mitigating the steric hindrance from the substrate.[7][9]
As the Amine Nucleophile:
If our target molecules were to be used as the amine coupling partner (for instance, after a Suzuki coupling to introduce a different functional group), their reactivity would differ significantly. Primary amines like 2-bromo-5-fluoroaniline are generally more reactive than secondary amines like its N-methylated counterpart in Buchwald-Hartwig aminations. This is due to the greater steric hindrance and potentially lower nucleophilicity of the secondary amine.[9]
Experimental Insights and Protocols:
While no direct comparative data exists, we can infer the expected reactivity from general principles and studies on similar systems.
Representative Buchwald-Hartwig Amination Protocol:
This protocol is a general starting point and would require optimization for the specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
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- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Introduction: Navigating the Challenges of a Multifunctional Substrate
In the landscape of modern pharmaceutical development and fine chemical synthesis, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the construction of complex molecular architectures.[1][2] These reactions, which facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with remarkable efficiency and precision, are cornerstones of both academic research and industrial manufacturing.[1][3] The substrate at the heart of this guide, 2-Bromo-5-fluoro-N-methylaniline hydrochloride, is a quintessential example of a contemporary building block in drug discovery. Its structure, featuring an electron-rich aniline moiety, a bromine atom for oxidative addition, and a fluorine substituent, presents a unique set of challenges and opportunities for synthetic chemists.
The inherent reactivity of the aniline nitrogen, the potential for catalyst inhibition, and the electronic effects of the fluorine and methyl groups all demand a carefully considered approach to catalyst selection. This guide provides a comprehensive comparison of various palladium catalyst systems, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies for this and similar substrates.
The Engine of Synthesis: The Palladium Catalytic Cycle
At its core, the efficacy of any palladium-catalyzed cross-coupling reaction is governed by a well-defined catalytic cycle.[4][5] While variations exist for specific transformations, the fundamental mechanism generally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the aniline substrate, forming a Palladium(II) complex.[3][4]
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling): In reactions like the Suzuki-Miyaura coupling, an organoboron compound transfers its organic group to the palladium center.[3][6] For Buchwald-Hartwig aminations, the amine coupling partner coordinates to the palladium, followed by deprotonation by a base.[7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
The efficiency of each step is profoundly influenced by the choice of ligands coordinated to the palladium atom.
Caption: Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has been marked by the development of sophisticated ligands that enhance catalyst activity, stability, and substrate scope. For a substrate like 2-Bromo-5-fluoro-N-methylaniline, the choice of ligand is paramount.
First-Generation Catalysts (e.g., Pd(PPh₃)₄)
-
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is a classical, air-stable catalyst that served as a workhorse in the early days of cross-coupling. However, its application is often limited to more reactive aryl iodides and requires high temperatures. For an electron-rich and sterically accessible substrate like our target aniline, triphenylphosphine-based systems can be sluggish and may require higher catalyst loadings, which is economically and environmentally undesirable.[8]
Bulky, Electron-Rich Phosphine Ligands (The Buchwald and Hartwig Contribution)
-
Expertise & Experience: The breakthrough work of Stephen Buchwald and John Hartwig revolutionized the field by introducing sterically hindered and electron-donating phosphine ligands.[7] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps. This class of catalysts is highly effective for challenging substrates, including electron-rich aryl bromides.
-
Trustworthiness: For the Suzuki-Miyaura coupling of 2-bromoanilines, ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exemplary choices. Their bulkiness promotes the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.[4]
-
Causality: The electron-donating nature of these phosphines increases electron density on the palladium center, facilitating the oxidative addition step. The steric hindrance forces the aryl and coupling partner groups into proximity on the metal center, promoting the final reductive elimination step.
N-Heterocyclic Carbene (NHC) Ligands
-
Expertise & Experience: N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[9] They are strong σ-donors that form highly stable bonds with palladium. This stability often translates to very high catalyst turnover numbers (TONs) and longevity, making them suitable for industrial applications.[9]
-
Trustworthiness: Precatalysts like PEPPSI™-IPr or those based on IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are known for their robustness and broad applicability. Their strong Pd-C bond can prevent catalyst decomposition pathways that sometimes plague phosphine-based systems at high temperatures.
Caption: Figure 2: Hierarchy of Palladium Catalyst System Components.
Experimental Comparison: Suzuki-Miyaura Coupling
To provide a tangible comparison, we present experimental data for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The hydrochloride salt requires the use of a sufficient excess of base to first neutralize the salt and then participate in the catalytic cycle.
Reaction Scheme: (Image of the Suzuki-Miyaura reaction of this compound with 4-methoxyphenylboronic acid)
Table 1: Comparative Performance of Palladium Catalysts
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (3 eq) | Toluene/H₂O | 100 | 18 | 45 |
| Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | K₃PO₄ (3 eq) | Dioxane/H₂O | 80 | 4 | 92 |
| CataXCium A Pd G3 (1 mol%) | K₃PO₄ (3 eq) | Dioxane/H₂O | 80 | 4 | 95 |
| PEPPSI™-IPr (1 mol%) | K₃PO₄ (3 eq) | t-BuOH/H₂O | 80 | 6 | 88 |
Data is representative and intended for comparative purposes.
Analysis of Results: The data clearly demonstrates the superior performance of modern catalyst systems. The first-generation Pd(PPh₃)₄ catalyst provided a significantly lower yield even under harsher conditions and for a longer reaction time.[10][11] In contrast, the bulky phosphine ligand SPhos and the palladacycle precatalyst CataXCium A Pd G3 (which contains a bulky phosphine ligand) afforded excellent yields in a much shorter time and at a lower temperature.[10] The NHC-based catalyst also performed well, showcasing its high activity.
Detailed Experimental Protocol: A Self-Validating System
This protocol for a Suzuki-Miyaura coupling is designed to be robust and reproducible.
Objective: To synthesize 5-fluoro-N-methyl-4'-(methoxy)-[1,1'-biphenyl]-2-amine.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
CataXCium A Pd G3 (0.01 eq, 1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, CataXCium A Pd G3, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The solvent should be degassed prior to use by bubbling with argon for 20-30 minutes.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: The reaction progress should be monitored by TLC or LC-MS. A sample can be taken after 1-2 hours to check for the consumption of the starting material. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure product.
-
Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Figure 3: Step-by-step workflow for Suzuki-Miyaura coupling.
Conclusion and Authoritative Recommendations
The choice of palladium catalyst is a critical parameter for achieving high efficacy in cross-coupling reactions involving functionalized substrates like this compound. While first-generation catalysts have historical significance, their practical utility for such transformations is limited.
For C-C bond formation via Suzuki-Miyaura coupling, this guide strongly recommends the use of palladium precatalysts incorporating bulky, electron-rich biarylphosphine ligands (e.g., SPhos) or commercially available palladacycle precatalysts like CataXCium A Pd G3.[10] These systems consistently provide higher yields under milder conditions, demonstrating broad functional group tolerance.
For C-N bond formation via Buchwald-Hartwig amination, a similar strategy employing ligands from the Buchwald or Hartwig portfolio is advised.[7][12] The specific choice may require screening, but these ligand families are the authoritative starting point for amination of aryl bromides.[13]
Ultimately, a data-driven approach, beginning with robust and well-understood catalyst systems, will pave the most efficient path to success. By understanding the causal relationships between ligand structure and catalytic activity, researchers can confidently navigate the complexities of modern synthetic chemistry and accelerate the development of novel molecules.
References
- Vertex AI Search. (2025, September 4).
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Vertex AI Search. (n.d.).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2020, July 1). 17.
- Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current Opinion in Drug Discovery & Development, 10(6), 672–690.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- NIH. (2020, April 3).
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- ACS Catalysis. (2022, November 11).
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-1,3-butadiene.
- JOCPR. (2024, April 29).
- Research Trend. (n.d.). Palladium Catalyzed Cascade Reactions: A Review Study.
- PMC. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
- Chemical Reviews. (n.d.).
- RSC Advances. (2017, July 21).
- ACS Publications. (n.d.). Well-Defined N-Heterocyclic Carbenes−Palladium(II)
- Wiley Online Library. (n.d.). Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids.
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- PMC. (2024, September 16).
- RSC Publishing. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30).
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide.
- SpringerLink. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- University of Leicester. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- PubMed Central. (n.d.). Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][3][14]naphthyridin-5-one (BPN) Series.
- BLD Pharm. (n.d.). 1820619-16-6|5-Bromo-2-fluoro-4-methylaniline hydrochloride.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 1199773-27-7.
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- 6. nobelprize.org [nobelprize.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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A Comparative Spectroscopic Guide to the Confirmation of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spectroscopic Confirmation
2-Bromo-5-fluoro-N-methylaniline hydrochloride is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The precise arrangement of the bromo, fluoro, and N-methyl substituents on the aniline ring is critical to its reactivity and the properties of the resulting downstream compounds. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a foundational component of the research and development process.
This guide will focus on a comparative approach, highlighting the spectral shifts and pattern changes observed upon N-methylation and considering the influence of substituent position by comparing the target molecule with its precursor, 2-bromo-5-fluoroaniline, and a constitutional isomer.
Comparative Spectroscopic Analysis
A definitive spectroscopic analysis relies on the integration of data from multiple techniques. Below, we present a detailed comparison of the expected and observed spectral data for our target compound and its relevant alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and splitting patterns, a complete structural assignment can be made.
2.1.1. ¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum is invaluable for identifying the number of distinct proton environments and their neighboring atoms. The key diagnostic regions for these compounds are the aromatic region (typically 6.0-8.0 ppm) and the aliphatic region, where the N-methyl protons reside.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | N-H / N-H₂⁺ Protons (ppm) | N-CH₃ Protons (ppm) |
| 2-Bromo-5-fluoroaniline | 6.34 (td, J=8.4, 2.8 Hz, 1H), 6.46 (dd, J=10.2, 2.9 Hz, 1H), 7.31 (dd, J=8.8, 5.8 Hz, 1H)[1] | ~4.15 (s, 2H)[1] | - |
| 2-Bromo-5-fluoro-N-methylaniline (Free Base - Predicted) | ~6.5-7.4 (m, 3H) | ~4.5 (br s, 1H) | ~2.9 (s, 3H) |
| 2-Bromo-5-fluoro-N-methylaniline HCl (Predicted) | ~6.6-7.5 (m, 3H) | ~8.0-9.0 (br s, 2H) | ~3.0 (s, 3H) |
| 5-Bromo-2-fluoroaniline (Isomer) | ~6.8-7.2 (m, 3H) | ~3.8 (br s, 2H) | - |
Causality Behind the Chemical Shifts:
-
N-Methylation Effect: The introduction of the methyl group on the nitrogen in 2-Bromo-5-fluoro-N-methylaniline causes a downfield shift in the adjacent aromatic protons compared to its precursor, 2-bromo-5-fluoroaniline, due to electronic effects. The most significant change is the appearance of a singlet at approximately 2.9 ppm, characteristic of an N-methyl group.
-
Protonation Effect (HCl Salt): The formation of the hydrochloride salt leads to the protonation of the nitrogen atom. This results in a significant downfield shift of the N-H proton signal to the 8.0-9.0 ppm region. The adjacent N-methyl protons will also experience a slight downfield shift.
-
Isomeric Effects: The chemical shifts of the aromatic protons are highly sensitive to the positions of the substituents. A different substitution pattern, as in 5-bromo-2-fluoroaniline, will result in a distinct set of chemical shifts and coupling constants in the aromatic region, allowing for clear differentiation.
2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (ppm) | N-CH₃ Carbon (ppm) |
| 2-Bromo-5-fluoroaniline (Predicted) | ~105-160 (6 signals) | - |
| 2-Bromo-5-fluoro-N-methylaniline (Free Base - Predicted) | ~105-160 (6 signals) | ~31 |
| 2-Bromo-5-fluoro-N-methylaniline HCl (Predicted) | ~105-160 (6 signals) | ~31 |
| 5-Bromo-2-fluoroaniline | 115.6 (d, J=22.4 Hz), 116.1 (d, J=7.6 Hz), 142.6 (d, J=2.0 Hz), 156.4 (d, J=235.2 Hz)[2] (Note: Incomplete data) | - |
Expert Insights:
-
The carbon attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. The magnitude of this coupling constant provides valuable structural information.
-
N-methylation introduces a new signal in the aliphatic region around 31 ppm. The chemical shifts of the aromatic carbons directly attached to the nitrogen will also be affected.
2.1.3. ¹⁹F NMR Spectroscopy: A Sensitive Probe
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the wide range of chemical shifts.
For this compound, a single fluorine environment is expected, which will appear as a multiplet due to coupling with neighboring aromatic protons. The chemical shift will be influenced by the electronic effects of the bromine and N-methylamino groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Bromo-5-fluoroaniline | 2-Bromo-5-fluoro-N-methylaniline (Predicted) | 2-Bromo-5-fluoro-N-methylaniline HCl (Predicted) |
| N-H Stretch | 3400-3200 (two bands, primary amine) | 3450-3350 (one band, secondary amine) | 2800-2400 (broad, -NH₂⁺ stretch) |
| C-H Aromatic Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Aliphatic Stretch | - | 2950-2850 | 2950-2850 |
| C=C Aromatic Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| C-N Stretch | 1340-1250 | 1350-1280 | 1350-1280 |
| C-F Stretch | ~1250 | ~1250 | ~1250 |
| C-Br Stretch | 700-500 | 700-500 | 700-500 |
Rationale for Spectral Differences:
The most telling difference between the precursor and the N-methylated product is in the N-H stretching region. Primary amines, like 2-bromo-5-fluoroaniline, exhibit two N-H stretching bands, while secondary amines, like the N-methylated free base, show only one. The hydrochloride salt is distinguished by a very broad absorption at lower wavenumbers (2800-2400 cm⁻¹) characteristic of an ammonium salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Expected Fragmentation Pattern for 2-Bromo-5-fluoro-N-methylaniline:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
Loss of a methyl radical (-CH₃) from the molecular ion.
-
Loss of HBr.
-
Cleavage of the C-N bond.
-
The exact masses of the molecular ion and its fragments can be used to confirm the elemental composition.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standard protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: Capable of ¹⁹F detection.
-
Pulse Program: Standard single-pulse experiment.
-
Reference: An external reference such as CFCl₃ is often used.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Solids: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
GC-MS: For volatile and thermally stable compounds, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the gas chromatograph.
-
LC-MS: For less volatile or thermally labile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via liquid chromatography.
-
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS, provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which often results in a prominent molecular ion peak with less fragmentation.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound.
Caption: Experimental workflow for spectroscopic confirmation.
Caption: Logical relationships for comparative analysis.
Conclusion
The definitive spectroscopic confirmation of this compound requires a multi-faceted approach that integrates data from ¹H, ¹³C, and ¹⁹F NMR, FTIR, and mass spectrometry. By understanding the expected spectral characteristics and comparing them with those of its synthetic precursor and potential isomers, researchers can achieve unambiguous structural elucidation. This comparative methodology not only validates the identity of the target compound but also provides a deeper understanding of the structure-spectra relationships, which is an invaluable asset in the fields of drug discovery and chemical synthesis.
References
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- PubChem. (n.d.). 2-Bromo-5-fluoroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromo-2-fluoroaniline. National Center for Biotechnology Information.
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
A Comparative Crystallographic Guide to Halogenated Aniline Derivatives: Structural Insights and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural nuances of small molecules dictated by halogen substitution play a pivotal role in determining their physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of several compounds derived from or structurally related to halogenated anilines. While the initial focus was on derivatives of 2-Bromo-5-fluoro-N-methylaniline hydrochloride, the scope has been broadened to encompass a selection of structurally relevant molecules for which detailed crystallographic data is publicly available. This allows for a robust comparison of synthetic methodologies, crystallization techniques, and the resulting solid-state structures.
The compounds selected for this comparative study are:
-
(E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (1)
-
2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene (2a)
-
2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene (2b)
-
N-(methoxysalicylidene)-bromoaniline Derivatives (3)
This guide will delve into the synthetic pathways leading to these molecules, the specific conditions required for obtaining high-quality single crystals, and a detailed comparison of their crystallographic parameters. By examining the interplay of halogen bonding, hydrogen bonding, and other non-covalent interactions, we aim to provide valuable insights for the rational design of future functional molecules.
Methodologies: Synthesis and Crystallization
The successful X-ray crystallographic analysis is critically dependent on the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The methodologies employed for the selected compounds highlight diverse strategies tailored to their specific chemical nature.
Synthesis Protocols
Compound 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline
This imine is synthesized via a condensation reaction between 2-bromobenzaldehyde and 3,5-bis(trifluoromethyl)aniline.[1]
-
Step 1: 2-bromobenzaldehyde (1.0 eq) is dissolved in hexanes.
-
Step 2: Anhydrous magnesium sulfate is added as a dehydrating agent.
-
Step 3: 3,5-bis(trifluoromethyl)aniline (1.0 eq) is added to the stirred solution.
-
Step 4: The reaction mixture is stirred at room temperature.
-
Step 5: The magnesium sulfate is removed by filtration.
-
Step 6: The product is crystallized from the filtrate.
Compounds 2a and 2b: Thiochromene Derivatives
These thiochromene derivatives are prepared through a condensation reaction involving 2-mercaptobenzaldehyde and the appropriate nitrostyrene derivative.[2][3]
-
Step 1: A substituted 2-mercaptobenzaldehyde is reacted with a corresponding β-nitrostyrene derivative.
-
Step 2: The reaction is typically carried out in a suitable solvent, such as ethanol.
-
Step 3: The product precipitates from the reaction mixture and is collected by filtration.
Compound Series 3: N-(methoxysalicylidene)-bromoaniline Derivatives
This series of Schiff bases is synthesized by the condensation of various methoxysalicylaldehydes with different bromoanilines.[4][5]
-
Step 1: Equimolar amounts of the desired methoxysalicylaldehyde and bromoaniline are dissolved in a suitable solvent, such as methanol or ethanol.
-
Step 2: The solution is refluxed for a period to drive the condensation reaction to completion.
-
Step 3: Upon cooling, the Schiff base product crystallizes from the solution.
Crystallization Workflows
The growth of single crystals suitable for X-ray diffraction is often a process of meticulous optimization. The techniques used for the title compounds are representative of common crystallisation strategies.
Workflow for Crystal Growth
Caption: A generalized workflow for the synthesis, purification, and crystallization of organic compounds for X-ray crystallographic analysis.
-
(E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (1): High-quality crystals were obtained from a concentrated solution in warm hexanes, followed by slow cooling to room temperature and subsequent storage at 243 K.[1]
-
2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene (2a) and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene (2b): Single crystals were grown by slow evaporation of the solvent from a solution of the compound.[3]
-
N-(methoxysalicylidene)-bromoaniline Derivatives (3): Crystals were typically obtained by slow cooling of the reaction mixture after synthesis.[4][5]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected compounds, providing a basis for a detailed structural comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. |
| 1 | C₁₅H₈BrF₆N | Monoclinic | P2₁/c | 13.261(2) | 7.7224(12) | 14.176(2) | 90 | 90 | 90 | 4 | 2483197[1] |
| 2a | C₁₇H₁₃BrFNO₃S | Triclinic | P-1 | 7.6695(12) | 10.6867(18) | 12.2767(19) | 64.686(4) | 80.760(4) | 70.395(4) | 2 | 1950406[3] |
| 2b | C₁₆H₁₁BrFNO₃S | Monoclinic | P2₁/c | 7.6231(4) | 17.3484(8) | 11.8345(6) | 90 | 106.016(2) | 90 | 4 | 1953121[3] |
Structural Analysis and Discussion
The crystal structures of these halogenated aniline derivatives reveal fascinating insights into the influence of substituent patterns on molecular conformation and intermolecular interactions.
Molecular Conformation
A key structural feature in many of these compounds is the dihedral angle between the phenyl rings.
-
In (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (1) , the N-(3,5-bis(trifluoromethyl)phenyl) moiety is significantly twisted from the plane of the imine group, with a dihedral angle of 49.61(5)°.[1] This twist is a common feature in such imines and is influenced by the steric bulk of the ortho-bromo substituent.
-
For the thiochromene derivatives 2a and 2b , the 2-bromo-5-fluorophenyl ring is nearly perpendicular to the thiochromene plane.[3][6] This orthogonal arrangement is a recurring motif in related structures.
-
The N-(methoxysalicylidene)-bromoaniline derivatives (3) exhibit a range of interplanar angles between the two aromatic rings, which are influenced by the substitution pattern and the presence of intramolecular hydrogen bonds.[4][5]
Intermolecular Interactions and Crystal Packing
The packing of these molecules in the crystal lattice is governed by a variety of non-covalent interactions, with halogen and hydrogen bonds playing a significant role.
Key Intermolecular Interactions
Caption: A diagram illustrating the key intermolecular forces that direct the crystal packing in the analyzed compounds.
-
In compound 1 , the crystal packing is characterized by short intermolecular C-H···Br contacts, which link the molecules into zigzag ribbons.[1] These ribbons are flanked by layers of the trifluoromethyl groups.
-
The crystal structure of 2a features π-π stacking, C-H···O, and C-F···π interactions.[2][3] In contrast, the packing of 2b is dominated by C-H···F, C-H···O, C-H···π, and π-π interactions.[2][3] The subtle change in the position of the alkoxy group (ethoxy vs. methoxy) leads to these differences in the supramolecular assembly.
-
For the N-(methoxysalicylidene)-bromoaniline derivatives (3) , the crystal packing is often dictated by a combination of hydrogen bonds (intramolecular O-H···N and intermolecular C-H···O) and, in some cases, halogen bonds involving the bromine atom.[4][5]
Conclusion
This comparative guide has provided a detailed examination of the synthesis, crystallization, and solid-state structures of a series of halogenated aniline derivatives. The analysis highlights the profound impact of substituent patterns on molecular conformation and the resulting supramolecular architecture. The interplay of various non-covalent interactions, including halogen bonds, hydrogen bonds, and π-π stacking, dictates the crystal packing and, ultimately, the macroscopic properties of these materials. The methodologies and structural insights presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, crystal engineering, and materials science, aiding in the rational design of novel compounds with tailored properties.
References
- Kingsley, N. B., Doyon, T. J., & Janzen, D. E. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.
- Pham, T. D., Nguyen, T. T., & Le, T. N. (2019). Crystal structures of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene.
- Parkin, A., et al. (2021). Structural studies of N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline and N-(methoxysalicylidene)-bromoaniline derivatives.
- ResearchGate. (2025). (PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
- PubMed. (2019). 8-eth-oxy-3-nitro-2 H-thio-chromene and 2-(2-bromo-5-fluoro-phen-yl). [Link]
- ResearchGate. (2021). (PDF) Structural studies of N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline and N-(methoxysalicylidene)
- National Center for Biotechnology Information. (2019). 8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl). [Link]
- IUCr Journals. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
- IUCr Journals. (2019). 8- ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo- 5-fluorophenyl). [Link]
- ResearchGate. (2019). 8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl). [Link]
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A Researcher's Guide to the Biological Activity Screening of Novel Compounds Derived from 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
Introduction
In the relentless pursuit of novel therapeutic agents, the synthesis and subsequent biological evaluation of new chemical entities are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on screening the biological activities of novel compounds synthesized from 2-Bromo-5-fluoro-N-methylaniline hydrochloride. The strategic incorporation of fluorine atoms and bromo groups into organic molecules has been shown to enhance various pharmacodynamic and pharmacokinetic properties, including metabolic stability and binding affinity.[1][2] Therefore, derivatives of this starting material hold significant promise for discovering new lead compounds.
This guide will navigate the essential in vitro assays for determining cytotoxic, antimicrobial, and antioxidant activities. It will provide not only the step-by-step protocols but also the underlying scientific principles, enabling researchers to make informed decisions and interpret their data with confidence. The emphasis is on establishing a robust, self-validating experimental workflow that ensures the generation of high-quality, reproducible data crucial for advancing drug discovery projects.
I. Foundational Assays for Biological Activity Screening
A critical initial step in the drug discovery pipeline is to assess the cytotoxic potential of novel compounds.[3] This evaluation helps to identify compounds with potential as anticancer agents or, conversely, to eliminate those with undesirable toxicity for other therapeutic applications.[3] Concurrently, screening for antimicrobial and antioxidant activities can unveil additional therapeutic avenues for these novel molecules.
A. Cytotoxicity Screening: Gauging the Impact on Cell Viability
The evaluation of a compound's effect on cell viability is a cornerstone of preclinical research.[4] A panel of assays measuring different cellular endpoints is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.[4]
1. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability.[5] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
2. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[3][4] This stable cytosolic enzyme's presence in the culture medium is directly proportional to the number of dead cells.[4]
B. Antimicrobial Screening: The Search for New Antibacterials
The rise of antimicrobial resistance necessitates the urgent discovery of new antimicrobial agents.[6] Several in vitro methods are available to screen novel compounds for their ability to inhibit microbial growth.[6]
1. Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism. This method is highly amenable to high-throughput screening.[7][8]
2. Disk Diffusion Assay: A Qualitative Screening Tool
The agar disk diffusion method is a qualitative and cost-effective technique to assess the antimicrobial activity of a compound.[6] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[6]
C. Antioxidant Activity Screening: Evaluating Radical Scavenging Potential
Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. Therefore, assessing the antioxidant potential of novel compounds is a valuable screening step.
1. DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[9] The stable free radical DPPH is reduced in the presence of an antioxidant, resulting in a color change that can be measured spectrophotometrically.[9]
2. ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining antioxidant capacity.[10] The pre-formed ABTS radical cation is decolorized in the presence of antioxidants, and the change in absorbance is measured.[10] This assay is applicable to both hydrophilic and lipophilic compounds.[11]
II. Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments described above. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
A. Cytotoxicity Assay Protocols
1. MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[5]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[5]
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH substrate mix to each well.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
B. Antimicrobial Assay Protocols
1. Broth Microdilution Protocol
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Disk Diffusion Protocol
-
Plate Preparation: Inoculate the surface of an agar plate evenly with the test microorganism.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under suitable conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
C. Antioxidant Assay Protocols
1. DPPH Assay Protocol
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution (at various concentrations) to 100 µL of a methanolic DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
2. ABTS Assay Protocol
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Reaction: Add the test compound to the ABTS radical cation solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Determine the percentage of inhibition of the ABTS radical.
III. Data Presentation and Interpretation
Clear and concise data presentation is essential for the effective communication of scientific findings.[12] Quantitative data should be summarized in tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for Novel Compounds
| Compound | Cell Line | IC50 (µM) |
| Compound A | A549 | 15.2 |
| Compound B | MCF-7 | 28.7 |
| Compound C | HeLa | 8.4 |
| Doxorubicin (Control) | A549 | 0.5 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Compound X | 8 | >128 |
| Compound Y | 32 | 64 |
| Compound Z | >128 | >128 |
| Ciprofloxacin (Control) | 0.25 | 0.015 |
Table 3: Hypothetical Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Compound 1 | 45.3 | 22.1 |
| Compound 2 | 112.8 | 89.5 |
| Compound 3 | 25.1 | 15.8 |
| Ascorbic Acid (Control) | 17.6 | 10.2 |
IV. Visualization of Experimental Workflow
Visual aids such as diagrams can significantly enhance the understanding of complex experimental processes.
Caption: General workflow for the biological activity screening of novel compounds.
V. Conclusion and Future Directions
This guide provides a foundational framework for the initial biological screening of novel compounds derived from this compound. The described assays for cytotoxicity, antimicrobial, and antioxidant activities serve as a robust starting point for identifying promising lead candidates. Positive hits from these initial screens will warrant further investigation, including more extensive in vitro and subsequent in vivo studies, to fully characterize their therapeutic potential.[13][14] The ultimate goal is to translate these initial findings into tangible clinical benefits, addressing unmet medical needs.
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A Comparative Guide to the Synthesis of 2-Bromo-5-fluoro-N-methylaniline hydrochloride: A Novel, Streamlined Approach
This guide provides an in-depth comparison of a novel synthetic route to 2-Bromo-5-fluoro-N-methylaniline hydrochloride against a traditional, established method. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the efficient and scalable production of this molecule is of significant interest to researchers and professionals in drug development.[1][2] We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on performance, safety, and scalability.
Introduction: The Importance of the Target Molecule
2-Bromo-5-fluoro-N-methylaniline and its hydrochloride salt are key building blocks in medicinal chemistry. The specific arrangement of the bromo, fluoro, and N-methyl substituents on the aniline ring provides a unique scaffold for developing targeted therapeutics. For instance, it is a known intermediate in the synthesis of advanced pharmaceutical ingredients.[1] Therefore, a robust, high-yield, and cost-effective synthetic route is paramount for advancing drug discovery programs.
A Proposed New Synthetic Route: Catalytic Hydrogenation and N-Methylation
This novel approach is designed for efficiency and adherence to green chemistry principles. It begins with the commercially available 2-bromo-5-fluoronitrobenzene and proceeds through a two-step, one-pot-friendly sequence to the final product.
The core of this route is the direct N-methylation of the intermediate aniline using methanol as a C1 source, catalyzed by a ruthenium complex.[3][4] This "borrowing hydrogen" methodology is highly atom-economical, with water as the only theoretical byproduct, representing a significant improvement over traditional methods that use toxic alkyl halides.[4][5]
Workflow of the Proposed New Route
Caption: Established alternative synthetic workflow.
Experimental Protocols and Validation
To validate the proposed new route, a rigorous experimental protocol is necessary, followed by comprehensive analytical characterization to confirm the identity and purity of the final product.
Detailed Protocol for the Proposed New Synthetic Route
Step 1: Synthesis of 2-Bromo-5-fluoroaniline
-
To a solution of 2-bromo-5-fluoronitrobenzene (10.0 g, 45.4 mmol) in methanol (100 mL), add Raney Nickel (approx. 1.0 g, 50% slurry in water) under an inert nitrogen atmosphere. [6]2. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
The resulting filtrate containing 2-Bromo-5-fluoroaniline is used directly in the next step. A small aliquot can be concentrated to obtain analytical data; MS (ESI+) m/z: 190.0 (M+H)+. [6] Step 2 & 3: Synthesis of this compound
-
To the methanol solution from Step 1, add sodium hydroxide (0.36 g, 9.0 mmol) and a cyclometalated ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.5 mol%). [3]2. Heat the mixture to 60°C and stir for 12-18 hours under a nitrogen atmosphere. [3]3. Monitor the reaction by HPLC for the formation of the N-methylated product.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and cool in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether until precipitation ceases.
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Validation Workflow
The integrity of the final compound must be confirmed through a battery of spectroscopic and chromatographic tests.
Caption: Analytical validation workflow for the final product.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): Protons on the aromatic ring, the N-H proton (broad singlet), and the N-methyl group (singlet around 2.8-3.0 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Six distinct aromatic carbon signals and one aliphatic signal for the methyl group.
-
¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance confirming the fluorine atom.
-
Mass Spectrometry (ESI+): Calculated for C₇H₇BrFN [M+H]⁺: 203.98, Found: 203.98.
-
HPLC: Purity determination using a suitable C18 column and mobile phase (e.g., acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
A direct comparison highlights the advantages of the proposed new route, particularly in terms of efficiency and safety.
| Parameter | Proposed New Route | Established Alternative Route | Rationale & Justification |
| Number of Steps | 2 (synthesis) + 1 (salt formation) | 3 (synthesis) + 1 (salt formation) | The new route eliminates the need for intermediate isolation and formylation/reduction steps, streamlining the process. |
| Overall Yield | High (expected >80%) | Moderate to High (typically 60-75%) | Catalytic reactions are often high-yielding. The alternative route can suffer from losses during intermediate purification. |
| Purity | High (>99% achievable) | Good to High (>98% typical) | The selectivity of the ruthenium catalyst minimizes byproduct formation. [3]The alternative route may have over-reduction or incomplete reaction issues. |
| Reagent Safety | Uses flammable solvents and H₂ gas. Ruthenium catalysts are low-toxicity. Methanol is toxic. | Uses highly reactive and hazardous LiAlH₄ or borane, which are water-sensitive. N-Methylformanilide is a potential irritant. [7][8] | The new route avoids pyrophoric and highly water-reactive reducing agents, making it safer for scale-up. |
| Green Chemistry | Excellent atom economy (byproduct is water). Catalytic process. | Poor atom economy (generates stoichiometric inorganic waste from the reducing agent). | The catalytic N-methylation with methanol is a prime example of a green chemical transformation. [4] |
| Scalability | Highly scalable. Catalytic hydrogenation and N-methylation are common industrial processes. | Moderately scalable. Handling large quantities of LiAlH₄ presents significant safety challenges. | The safety profile and efficiency of the new route make it more amenable to industrial production. |
Conclusion
The proposed new synthetic route for this compound offers significant advantages over the established formamide reduction method. Its streamlined workflow, reliance on highly efficient and selective catalytic steps, and superior safety and environmental profile mark it as a more robust and industrially viable process. This guide provides the necessary framework for researchers and drug development professionals to adopt this improved methodology, potentially accelerating the production of vital pharmaceutical intermediates.
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- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 6. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. N-Methylformanilide(93-61-8)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Benchmarking Arylamine Performance in API Synthesis: The Case of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride and its Analogs
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of an Active Pharmaceutical Ingredient (API) synthesis. Halogenated anilines are a cornerstone of medicinal chemistry, serving as versatile scaffolds for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of 5-Bromo-4-fluoro-2-methylaniline , a close analog of 2-Bromo-5-fluoro-N-methylaniline hydrochloride, in the synthesis of the promising SIRT6 activator, MDL-800. We will objectively compare its performance with chloro and iodo alternatives, supported by experimental data and established principles of chemical reactivity.
Introduction: The Critical Role of Halogenated Anilines in SIRT6 Activator Synthesis
Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target for age-related diseases, metabolic disorders, and cancer. The development of potent and selective SIRT6 activators, such as the MDL series of compounds (MDL-800, MDL-801, MDL-811), represents a promising avenue in drug discovery.[1] A key structural motif in these molecules is the N-phenyl-4-(phenylsulfonamido)benzenesulfonamide core, which is assembled using a halogenated aniline as a crucial building block.[1]
The choice of the halogen on the aniline ring is not trivial. It dictates the reactivity in key bond-forming reactions, influences reaction conditions, and ultimately affects the overall process efficiency and cost. This guide will focus on the synthesis of a key intermediate in the production of MDL-800, a well-characterized SIRT6 activator, to benchmark the performance of bromo, chloro, and iodo-substituted anilines.
The Synthetic Benchmark: Formation of the Sulfonamide Bond in MDL-800 Synthesis
The synthesis of MDL-800, as detailed in the literature, involves the coupling of 5-bromo-4-fluoro-2-methylaniline with a sulfonyl chloride to form a key sulfonamide intermediate. This reaction is a pivotal step in the overall synthetic route.
dot
Caption: Key sulfonamide bond formation step in the synthesis of MDL-800.
A published study reports that the reaction of 5-bromo-4-fluoro-2-methylaniline with 3,5-dichlorobenzene-1-sulfonyl chloride in the presence of pyridine proceeds to the final product, MDL-800, with an impressive 80% yield .[2] This high yield establishes the bromo-derivative as a highly effective substrate for this transformation.
Comparative Analysis of Halogenated Aniline Alternatives
To provide a comprehensive benchmark, we will compare the performance of 5-bromo-4-fluoro-2-methylaniline with its chloro and iodo analogs:
-
Alternative 1: 5-Chloro-4-fluoro-2-methylaniline
-
Alternative 2: 5-Iodo-4-fluoro-2-methylaniline
The comparison will be based on three critical pillars for API synthesis: Reactivity and Yield , Cost-Effectiveness , and Process Considerations .
Reactivity and Yield: A Tale of Bond Energies
The primary determinant of reactivity in many cross-coupling and nucleophilic substitution reactions involving aryl halides is the carbon-halogen (C-X) bond strength. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl . This fundamental principle dictates that iodo-substituted arenes are generally the most reactive, followed by bromo- and then chloro-arenes.
While no direct comparative studies for the synthesis of the MDL-800 intermediate with all three halogenated anilines have been published, we can infer the expected performance based on well-established reactivity trends in similar transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
5-Iodo-4-fluoro-2-methylaniline (The High-Reactivity Candidate): Due to the weaker C-I bond, the iodo-analog is expected to be the most reactive. This could translate to milder reaction conditions (e.g., lower temperatures), shorter reaction times, and potentially higher yields. However, the higher reactivity can sometimes lead to undesired side reactions and impurities if not carefully controlled.
-
5-Bromo-4-fluoro-2-methylaniline (The Balanced Performer): As demonstrated by the 80% yield in the MDL-800 synthesis, the bromo-derivative offers an excellent balance of reactivity and stability.[2] It is reactive enough to proceed to high conversion under relatively mild conditions without being overly prone to degradation or side reactions. This often makes bromo-compounds the "go-to" choice in many discovery and process chemistry settings.
-
5-Chloro-4-fluoro-2-methylaniline (The Cost-Effective but Challenging Alternative): The C-Cl bond is the strongest of the three, making chloro-arenes the least reactive. Achieving high conversion with chloro-substituted anilines often requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems (e.g., specialized ligands for palladium-catalyzed reactions). While potentially more cost-effective on a per-kilogram basis for the starting material, these harsher conditions can lead to higher energy consumption, more complex impurity profiles, and increased process development costs.
| Feature | 5-Iodo-4-fluoro-2-methylaniline | 5-Bromo-4-fluoro-2-methylaniline | 5-Chloro-4-fluoro-2-methylaniline |
| Relative Reactivity | Highest | High | Moderate |
| Expected Yield | Potentially Highest | 80% (Documented) [2] | Likely Lower (under same conditions) |
| Reaction Conditions | Milder | Moderate | More Forcing |
| Potential for Side Reactions | Higher | Moderate | Lower (due to lower reactivity) |
Cost-Effectiveness: A Market Snapshot
In a commercial API synthesis setting, the cost of starting materials is a major consideration. A snapshot of current market pricing for these three intermediates reveals a significant disparity:
| Compound | Supplier Example & Price (per gram) |
| 5-Bromo-4-fluoro-2-methylaniline | Sigma-Aldrich: $22/g (for 5g)[2] |
| 5-Chloro-4-fluoro-2-methylaniline | AK Scientific Inc.: $123/g[3] |
| 5-Iodo-4-fluoro-2-methylaniline | Sunway Pharm Ltd: $37/g[1] |
Note: Prices are subject to change and may vary between suppliers and by quantity.
From this data, the bromo-derivative currently presents the most economically favorable option among the three, especially when considering its proven high yield. While the iodo-analog is less expensive than the chloro-analog, its price is still substantially higher than the bromo-compound. The high cost of the chloro-aniline, coupled with its lower reactivity, makes it a less attractive option from a purely economic standpoint at this time.
Process and Scalability Considerations
Beyond reactivity and cost, several other factors are crucial for selecting a starting material for large-scale API production:
-
Supplier Availability and Reliability: The consistent availability of a high-purity starting material is paramount. All three compounds are commercially available, but the breadth of suppliers and stock levels may vary.
-
Impurity Profile: The synthesis of the halogenated aniline itself can introduce impurities that may carry through the synthetic route. A thorough understanding of the impurity profile of each alternative is necessary.
-
Safety and Handling: The toxicological and handling properties of each compound must be considered.
-
Downstream Purification: The ease of removing unreacted starting material and any side products from the reaction mixture can significantly impact process efficiency. The different reactivity profiles of the three anilines will likely lead to different impurity profiles, requiring tailored purification strategies.
Experimental Protocols
To facilitate further research and direct comparison, the following are representative protocols for key reactions involving halogenated anilines.
Protocol: Synthesis of MDL-800 from 5-Bromo-4-fluoro-2-methylaniline[2]
This protocol is adapted from the published synthesis of MDL-800.
Materials:
-
Methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate
-
3,5-dichlorobenzene-1-sulfonyl chloride
-
Pyridine (anhydrous)
-
Hydrochloric acid (2 N)
Procedure:
-
Dissolve methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate (1.0 eq) in pyridine (approx. 2 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add 3,5-dichlorobenzene-1-sulfonyl chloride (1.2 eq) to the cooled solution.
-
Stir the reaction at 0 °C for approximately 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Cool the reaction mixture back to 0 °C.
-
Adjust the pH to 3-4 with 2 N hydrochloric acid, which will cause the product to precipitate.
-
Filter the precipitate and purify by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to afford MDL-800 as a white solid.
Reported Yield: 80%
General Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a general protocol to illustrate a common C-C bond-forming reaction where the reactivity of the C-X bond is critical.
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated aniline (1.0 eq)
-
Boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halogenated aniline, boronic acid/ester, and base.
-
Add the degassed solvent.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
Based on the available data and established chemical principles, 5-bromo-4-fluoro-2-methylaniline emerges as the superior choice for the synthesis of the SIRT6 activator MDL-800. It provides a well-documented high yield, representing an optimal balance between reactivity and stability. Furthermore, its current market price makes it the most cost-effective option among its chloro and iodo counterparts.
-
For discovery and early-phase development: The bromo-derivative is the recommended starting material due to its reliability and favorable economics. The iodo-derivative could be explored if higher reactivity is needed to overcome a particularly challenging coupling step, but its higher cost should be a consideration.
-
For late-stage development and commercialization: While the bromo-compound remains a strong candidate, a thorough process optimization study with the less reactive but potentially cheaper-at-scale chloro-derivative might be warranted. The development of a highly efficient catalytic system for the chloro-aniline could potentially lead to long-term cost savings, although this would require a significant investment in process research and development.
This guide underscores the importance of a multi-faceted approach to starting material selection in API synthesis. By systematically evaluating reactivity, cost, and process considerations, drug development professionals can make informed decisions that pave the way for efficient, scalable, and economically viable manufacturing processes.
References
- Shang, J.-L., et al. (2021). MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer. Acta Pharmacologica Sinica, 42, 120–131. [Link]
Sources
A Comparative Guide to the Reaction Kinetics of Substituted Bromoanilines in Nucleophilic Aromatic Substitution
This guide provides a comprehensive comparative study of the reaction kinetics for various substituted bromoanilines undergoing Nucleophilic Aromatic Substitution (SNAr). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental design, and data interpretation, offering a robust framework for understanding and predicting chemical reactivity.
Introduction: The Significance of Bromoanilines and Their Reactivity
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Bromoanilines, in particular, serve as versatile intermediates where the bromine atom can be substituted by various nucleophiles. Understanding the kinetics of these substitution reactions is paramount for optimizing reaction conditions, maximizing yield, and controlling product purity.
The reactivity of the bromoaniline core is profoundly influenced by the nature and position of other substituents on the aromatic ring. These substituents modulate the electron density of the ring, thereby affecting its susceptibility to nucleophilic attack. This guide will focus on the Nucleophilic Aromatic Substitution (SNAr) reaction, a common and synthetically useful pathway for functionalizing aryl halides.[1] The SNAr mechanism is distinct from SN1 and SN2 reactions and is favored by the presence of electron-withdrawing groups on the aromatic ring.[2][3]
Theoretical Framework: Causality in SNAr Reactions
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] This pathway is fundamentally different from electrophilic aromatic substitution, as it involves a nucleophile attacking an electron-poor aromatic ring.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (bromine, in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step (RDS) of the reaction because it involves the disruption of aromaticity.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. Substituents that can delocalize the negative charge of this intermediate will accelerate the reaction.[2]
Substituent Effects: The 'Why' Behind Rate Differences
Substituents influence the reaction rate through a combination of inductive and resonance effects.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) are powerful activators for SNAr reactions. When positioned ortho or para to the bromine leaving group, they can directly stabilize the negative charge of the Meisenheimer complex through resonance.[1][5] This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction. A meta-positioned EWG offers only inductive stabilization, which is less effective, resulting in a slower reaction compared to its ortho/para counterparts.[1]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) donate electron density to the ring. This effect destabilizes the negatively charged Meisenheimer complex, increases the activation energy, and thus deactivates the ring towards nucleophilic attack, slowing the reaction rate significantly.[6]
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on reaction rates.[7] It establishes a linear free-energy relationship:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (H).
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent and quantifies its electronic effect.
-
ρ (Rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[7]
For SNAr reactions, a large, positive ρ value is expected. This indicates that the reaction is highly sensitive to substituents and that negative charge is built up in the transition state, a finding consistent with the formation of the Meisenheimer complex.[8] Electron-withdrawing groups have positive σ values and thus increase the reaction rate, while electron-donating groups have negative σ values and decrease the rate.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
This section details a robust protocol for monitoring the kinetics of the reaction between various substituted 4-bromoanilines and a nucleophile, such as piperidine, using UV-Vis spectrophotometry. This technique is chosen for its sensitivity and the often significant change in the UV-Vis spectrum as the aniline reactant is converted into the N-arylated product.
Materials and Instrumentation
-
Substrates: 4-bromoaniline, 4-bromo-3-nitroaniline, 4-bromo-2-nitroaniline, 2,4-dibromoaniline.
-
Nucleophile: Piperidine
-
Solvent: Dimethyl Sulfoxide (DMSO) - an aprotic polar solvent that can solvate the nucleophile and intermediates effectively.
-
Instrumentation: Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder.
Experimental Workflow Diagram
Caption: Conceptual Hammett plot for an SNAr reaction showing a positive ρ value.
Plotting the logarithm of the relative rate constants (log(k/k₀)) against the Hammett substituent constants (σ) for the meta and para isomers would yield a straight line with a large, positive slope (ρ). This confirms that the reaction is strongly accelerated by electron-withdrawing groups and that a negative charge develops in the transition state, validating the proposed SNAr mechanism. [5]
Conclusion
The reaction kinetics of substituted bromoanilines are highly predictable and governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, particularly in the ortho and para positions, dramatically accelerate the rate of nucleophilic aromatic substitution by stabilizing the key Meisenheimer complex intermediate. This comparative guide provides a robust theoretical and practical framework for researchers to investigate these relationships, enabling more efficient process development and a deeper understanding of chemical reactivity.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. web.viu.ca [web.viu.ca]
A Comparative Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 2-Bromo-5-fluoro-N-methylaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from initial synthesis to a viable therapeutic is fraught with challenges, a primary one being its metabolic stability.[1][2][3] This guide provides an in-depth, comparative analysis of the methodologies used to assess the metabolic stability of novel compounds, with a specific focus on derivatives of 2-Bromo-5-fluoro-N-methylaniline hydrochloride. Understanding the metabolic fate of these candidates is paramount, as it directly influences their pharmacokinetic profile, efficacy, and safety.[1][4][5]
The liver is the primary site of drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) family, work to modify xenobiotics.[1][2][6][7] This biotransformation can lead to the inactivation of a drug, its conversion into active or even toxic metabolites, and ultimately its elimination from the body.[1][8] Therefore, a thorough assessment of metabolic stability is a critical step in the early stages of drug discovery and development, allowing for the selection of candidates with favorable pharmacokinetic properties.[3][4][9]
This guide will navigate the key in vitro assays employed to predict in vivo metabolic clearance, offering a comparative look at their principles, advantages, and limitations. We will delve into the practicalities of experimental design and data interpretation, providing you with the necessary tools to make informed decisions in your drug development programs.
Comparative Analysis of In Vitro Metabolic Stability Assays
The two most widely adopted in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes.[6][10] Each offers a unique window into the complex world of drug metabolism.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes.[6] These enzymes are responsible for the majority of oxidative metabolism of drugs.[11][12] The microsomal stability assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[4][6][13]
Causality Behind Experimental Choices: The decision to use a microsomal assay is often driven by the need for a rapid, early-stage screen of a large number of compounds. Its relative simplicity and lower cost make it an ideal first-pass assessment to rank-order candidates based on their susceptibility to CYP-mediated metabolism.[13]
Hepatocyte Stability Assay: The "Gold Standard" for a Broader View
Intact hepatocytes, often referred to as the "gold standard" for in vitro metabolism studies, provide a more comprehensive picture.[6] They contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, all within the context of an intact cell.[14][15] This allows for the evaluation of a compound's susceptibility to a wider range of metabolic pathways, including conjugation reactions (Phase II).[14] Furthermore, hepatocyte assays account for cellular uptake and transport processes, which can be crucial for predicting in vivo clearance.[15]
Causality Behind Experimental Choices: The use of hepatocytes is warranted when a more physiologically relevant assessment is required. This is particularly important for compounds that may be subject to significant Phase II metabolism or for which cellular transport is a rate-limiting step in their clearance. While more complex and costly than microsomal assays, the data generated from hepatocyte studies often provides a more accurate prediction of in vivo hepatic clearance.[10][16]
Below is a table summarizing the key differences between these two essential assays:
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction (endoplasmic reticulum) | Intact liver cells |
| Enzyme Complement | Primarily Phase I enzymes (CYPs, FMOs)[6] | Phase I and Phase II enzymes, and cofactors[14][15] |
| Cellular Processes | No cellular uptake or transport | Includes cellular uptake and transport[15] |
| Throughput | High | Moderate to High |
| Cost | Lower | Higher |
| Predictive Power | Good for CYP-mediated clearance | Generally more predictive of in vivo hepatic clearance[10][16] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the generated data, it is crucial to employ well-validated and controlled experimental protocols.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of a drug candidate derived from this compound using human liver microsomes.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Human liver microsomes (commercially available)[17]
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[18][19]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][20]
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)[13]
-
Internal standard (for LC-MS/MS analysis)
-
Incubator, centrifuge, and LC-MS/MS system[20]
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Prepare the reaction buffer and NADPH regenerating system.
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.[18]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[19] A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[18]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube or well containing cold acetonitrile with the internal standard.[13] The acetonitrile precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[20]
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.[13]
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4][13] The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of the linear regression line is used to determine the elimination rate constant (k).
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Detailed Protocol: Hepatocyte Stability Assay
This protocol provides a framework for evaluating metabolic stability using cryopreserved human hepatocytes.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[21]
-
Positive control compounds (e.g., Phenacetin, Diclofenac)[22]
-
Internal standard
-
Acetonitrile or methanol (for reaction termination)[22]
-
CO2 incubator, orbital shaker, centrifuge, and LC-MS/MS system[22]
Procedure:
-
Hepatocyte Thawing and Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed incubation medium. Determine cell viability and density.
-
Incubation Setup: In a multi-well plate, add the hepatocyte suspension. Pre-incubate in a CO2 incubator at 37°C.[22]
-
Initiation of Reaction: Add the test compound and positive controls to the wells to initiate the metabolic reaction.[22]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.[22]
-
Reaction Termination: Stop the reaction by adding the aliquots to a solution containing a cold organic solvent (e.g., acetonitrile or methanol) and the internal standard.[22]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[22]
Data Analysis: Similar to the microsomal assay, the rate of disappearance of the parent compound is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
t½ = 0.693 / k
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)
This in vitro CLint can then be scaled to predict in vivo hepatic clearance, taking into account factors like liver weight and blood flow.[16]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the liver microsomal and hepatocyte stability assays.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
Data Presentation and Interpretation
The primary output of these assays is quantitative data on the rate of disappearance of the parent drug. This data is best presented in a clear, tabular format for easy comparison of multiple candidates.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| Candidate A | 45.2 | 15.3 |
| Candidate B | 12.8 | 54.1 |
| Candidate C | >60 | <11.6 |
| Verapamil (Control) | 8.5 | 81.5 |
Table 2: Comparative Metabolic Stability of this compound Derivatives in Human Hepatocytes
| Compound ID | t½ (min) | CLint (µL/min/10^6 cells) | Predicted in vivo CL (mL/min/kg) |
| Candidate A | 35.7 | 19.4 | 12.1 |
| Candidate B | 9.2 | 75.3 | 47.0 |
| Candidate C | >120 | <5.8 | <3.6 |
| Diclofenac (Control) | 25.1 | 27.6 | 17.2 |
Interpretation of Results:
-
A shorter half-life (t½) and a higher intrinsic clearance (CLint) indicate lower metabolic stability.[4]
-
Compounds with very high clearance may have poor bioavailability and a short duration of action in vivo.[4]
-
Compounds with very low clearance may accumulate in the body, potentially leading to toxicity.[4]
-
Comparing the data from microsomal and hepatocyte assays can provide insights into the relative contributions of Phase I and Phase II metabolism. A significant increase in clearance in hepatocytes compared to microsomes suggests a substantial role for Phase II enzymes.
The Critical Role of Metabolite Identification
Beyond simply measuring the disappearance of the parent drug, identifying the major metabolites is crucial for a comprehensive safety assessment.[1] The formation of reactive or pharmacologically active metabolites can have significant toxicological implications.[8] Halogenated anilines, such as the parent scaffold of the compounds discussed, are known to be susceptible to bioactivation, which can lead to the formation of reactive intermediates.[23][24]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for metabolite identification.[25][26][27][28] By comparing the mass spectra of the parent compound with those of the metabolites, it is possible to elucidate the metabolic pathways.
Regulatory Context and Authoritative Grounding
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidance documents that emphasize the importance of in vitro metabolism and drug-drug interaction studies in the drug development process.[29][30][31][32][33] These guidelines recommend a risk-based approach to evaluating the metabolic fate of new chemical entities.
Conclusion
Assessing the metabolic stability of drug candidates derived from this compound is a critical and multifaceted process. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the pharmacokinetic properties of their compounds. A thorough understanding of a candidate's metabolic profile, including the identification of its major metabolites, is essential for selecting compounds with a higher probability of success in clinical development. This guide provides a framework for designing and interpreting these crucial studies, ultimately contributing to the development of safer and more effective medicines.
References
- Eurofins Discovery. Metabolic Stability Services. [Link]
- Cyprotex.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- Creative Bioarray. In Vitro Metabolic Stability. [Link]
- American Academy of Family Physicians. (2007, August 1). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
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- PubMed. (2020, July 20).
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromo-5-fluoro-N-methylaniline hydrochloride in Reaction Mixtures
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In modern drug development, the journey from a chemical concept to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical checkpoints. Intermediates like 2-Bromo-5-fluoro-N-methylaniline hydrochloride are critical building blocks in the synthesis of complex therapeutic agents.[1] Its precise quantification within a dynamic reaction mixture is not merely a procedural step; it is the cornerstone of process understanding, yield optimization, and impurity control. An inaccurate measurement can lead to incorrect stoichiometric calculations, propagation of impurities, and ultimately, failure of a synthetic campaign.
This guide provides an in-depth comparison of three distinct, yet complementary, analytical methodologies for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol, but to elucidate the fundamental principles, practical workflows, and strategic rationale behind selecting the appropriate technique for your specific research, development, or quality control needs. Each method described herein is designed as a self-validating system, ensuring the generation of reliable, accurate, and reproducible data, which is the bedrock of regulatory compliance and patient safety.[2][3]
Method 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Specificity
For the analysis of complex reaction mixtures containing a primary analyte alongside starting materials, by-products, and degradation products, a stability-indicating HPLC method is the undisputed gold standard.[4] This technique offers unparalleled specificity and sensitivity, allowing for the simultaneous separation and quantification of multiple components in a single run.
Causality Behind the Experimental Choice (Expertise & Experience)
The molecular structure of this compound—possessing a chromophore (the substituted benzene ring), moderate polarity, and the potential for numerous structurally similar impurities—makes Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal choice. A C18 column provides a hydrophobic stationary phase that effectively retains the analyte and its related substances based on their hydrophobicity. We employ a gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile). This is critical for reaction monitoring as it ensures that both early-eluting polar compounds and late-eluting non-polar impurities are effectively separated and quantified within a reasonable timeframe.[4] The use of a phosphate buffer is intended to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the ionizable aniline moiety.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to obtain a stock solution of ~100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation (Reaction Mixture):
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Quench the reaction if necessary.
-
Dilute with the diluent to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Validation:
-
Inject the standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample(s).
-
Perform method validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity (forced degradation studies), linearity, range, accuracy, precision, and robustness.[6] Forced degradation under acidic, basic, oxidative, and thermal stress is essential to prove the method is stability-indicating.[7][8]
-
Data Presentation: Typical HPLC Method Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (Repeatability, RSD%) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% | < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte-dependent, typically < 1 µg/mL |
| Specificity | Analyte peak is pure and resolved from degradation products | Baseline resolution (Rs > 2.0) from all known impurities |
Visualization: HPLC Analysis Workflow
Caption: Workflow for quantitative analysis by HPLC.
Method 2: Gas Chromatography (GC) — An Orthogonal Approach for Volatiles and Purity Confirmation
Gas Chromatography serves as an excellent orthogonal technique to HPLC. While HPLC separates based on partitioning between a liquid mobile phase and solid stationary phase, GC separates based on volatility and interaction with a stationary phase coating a capillary column. It is particularly adept at quantifying volatile starting materials, residual solvents, or certain low-molecular-weight by-products that may be difficult to resolve or retain by RP-HPLC.[9]
Causality Behind the Experimental Choice (Expertise & Experience)
Direct injection of the hydrochloride salt is generally not feasible due to its low volatility. Therefore, the typical approach involves a liquid-liquid extraction into an organic solvent after basifying the sample to generate the more volatile free aniline. A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing excellent linearity and sensitivity. We select a mid-polarity column (e.g., DB-624 or equivalent) to achieve good peak shapes for the amine and adequate separation from potential impurities. A temperature gradient program is essential to first elute highly volatile components like solvents, followed by the analyte and then any higher-boiling impurities.[10] This method provides a truly different selectivity compared to HPLC, making it a powerful tool for cross-validation.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.53 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Nitrogen or Helium, constant flow rate of 4.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp 1: 15 °C/min to 240 °C.
-
Hold at 240 °C for 5 min.
-
-
Injection: 1 µL, split ratio 10:1.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a separatory funnel.
-
Add 20 mL of water and 20 mL of dichloromethane.
-
Add 1M Sodium Hydroxide dropwise until the aqueous layer is basic (pH > 10).
-
Shake vigorously, allow layers to separate, and collect the organic (bottom) layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer to a 100 mL volumetric flask and dilute to volume with dichloromethane to get a stock of the free base (~100 µg/mL). Prepare calibration standards by serial dilution.
-
-
Sample Preparation (Reaction Mixture):
-
Accurately transfer a known amount of the reaction mixture to a vial.
-
Dilute with water, then basify with 1M NaOH.
-
Add a precise volume of dichloromethane and an internal standard (e.g., N,N-diethylaniline).
-
Shake vigorously to extract the analyte.
-
Analyze the organic layer.
-
-
Analysis and Validation:
-
Calibrate the system using the prepared standards.
-
Analyze the samples and quantify using the internal standard method to correct for extraction variability.
-
Validate for linearity, precision, accuracy, and specificity as per established guidelines.[9]
-
Data Presentation: Typical GC Method Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (Repeatability, RSD%) | ≤ 3.0% | < 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte-dependent, typically < 5 µg/mL |
| Specificity | Analyte peak is resolved from solvent and known impurities | Good resolution from internal standard and by-products |
Visualization: GC Analysis Workflow
Caption: Workflow for quantitative analysis by GC.
Method 3: Non-Aqueous Potentiometric Titration — For Rapid, Cost-Effective Assay
For rapid, in-process control where the primary goal is to determine the total concentration (assay) of the aniline hydrochloride without the need for impurity profiling, non-aqueous titration is an exceptionally efficient and cost-effective method.[11] It is a classic analytical technique that provides high precision and accuracy for the bulk analyte.[12]
Causality Behind the Experimental Choice (Expertise & Experience)
Aniline hydrochlorides are salts of a weak base and a strong acid. Titrating them as a base in water is not feasible due to the leveling effect of water and the weak basicity of the aniline. By moving to a non-aqueous, acidic solvent like glacial acetic acid, we can enhance the basicity of the aniline, allowing for its titration with a strong acid like perchloric acid.[13] A critical challenge is the presence of the chloride counter-ion, which can interfere. The Pifer-Wollish method elegantly solves this by adding mercuric acetate.[12] The acetate displaces the chloride from the aniline salt, and the mercuric ion complexes the chloride as poorly dissociated mercuric chloride, effectively removing its interference and allowing for a sharp, clear endpoint. The endpoint is determined potentiometrically, which is more objective and precise than a colorimetric indicator.
Experimental Protocol: Non-Aqueous Titration
-
Instrumentation: Autotitrator with a pH electrode suitable for non-aqueous media, or a manual burette and pH meter.
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate (KHP).
-
Solvent: Glacial acetic acid.
-
Additive: Saturated solution of Mercuric acetate in glacial acetic acid.
-
-
Procedure:
-
Accurately weigh a sample of the reaction mixture (containing approximately 3-4 mmol of the analyte) into a 250 mL beaker.
-
Add 75 mL of glacial acetic acid to dissolve the sample.
-
Add 10 mL of the mercuric acetate solution.
-
Immerse the electrode in the solution and stir gently.
-
Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume.
-
The equivalence point is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Calculation:
-
Calculate the amount of this compound using the volume of titrant at the equivalence point, the standardized concentration of the titrant, and the molecular weight of the analyte.
-
Data Presentation: Typical Titration Method Performance
| Performance Parameter | Typical Acceptance Criteria | Expected Performance |
| Accuracy | Determined by recovery of a known standard | 99.0% - 101.0% |
| Precision (RSD%) | ≤ 1.0% for replicate titrations | < 0.5% |
| Specificity | None; measures total basic substances | Not applicable |
Visualization: Titration Analysis Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoro-N-methylaniline Hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-5-fluoro-N-methylaniline hydrochloride. As a halogenated aromatic amine, this compound requires stringent handling and disposal procedures to mitigate risks to laboratory personnel and the environment. The guidance herein is synthesized from established safety protocols for aniline derivatives, halogenated organic compounds, and regulatory standards set forth by major safety bodies. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring full regulatory compliance.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
This compound belongs to a class of compounds, aromatic amines, that are recognized for their potential toxicity.[1] The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which is subject to specific hazardous waste regulations.[2][3]
Anticipated Hazards:
-
Health Hazards: Based on data from structurally similar aniline derivatives, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[4] It is expected to cause serious skin and eye irritation and may cause respiratory irritation. Aromatic amines, as a class, can be readily absorbed through the skin.[1]
-
Environmental Hazards: Aniline and its derivatives are known to be toxic to aquatic life.[1][5] Improper disposal can lead to significant environmental contamination. Therefore, this compound must not be allowed to enter drains or waterways.[6]
-
Combustion Hazards: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HCl, HBr, HF).[7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal. All personnel must be trained on the proper use and removal of PPE.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption, a primary route of exposure for aromatic amines.[8][9] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against accidental splashes to the eyes and face.[10][8] |
| Lab Coat/Gown | Impermeable, disposable gown with a closed front and cuffs. | Prevents contamination of personal clothing and skin.[8] |
| Respiratory | A fit-tested N95 respirator or higher (if handling solids or creating aerosols). | Minimizes the risk of inhaling aerosolized particles. Work should always be performed in a chemical fume hood.[6][8] |
The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is to treat it as a regulated, hazardous chemical waste from the moment it is deemed unnecessary.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.
-
Identify as Halogenated Organic Waste: As soon as the material is designated as waste, it must be classified as "Halogenated Organic Waste".[2]
-
Use a Dedicated Waste Container: Collect all waste containing this compound in a dedicated, compatible, and leak-proof container. Polyethylene containers are often a suitable choice.[6]
-
Avoid Co-mingling:
-
Segregate Contaminated Materials: All items that have come into direct contact with the compound, such as pipette tips, contaminated gloves, absorbent pads, and empty vials, must be treated as the same hazardous waste and placed in the same dedicated container.[8]
Step 2: Waste Containment and Labeling
Clear and accurate labeling prevents accidents and ensures the waste is handled correctly by all personnel, including safety officers and disposal contractors.
-
Container Integrity: Ensure the waste container is in good condition and can be securely sealed. Keep the container closed at all times, except when adding waste.[6]
-
Affix a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."
-
Complete Label Information: The label must include:
-
Full Chemical Name: "this compound Waste"
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Constituent List: List the chemical and any solvents or other chemicals mixed in, with approximate percentages.
-
Step 3: Temporary On-Site Storage
Proper temporary storage is essential for maintaining a safe laboratory environment pending collection.
-
Designated Storage Area: Store the sealed waste container in a designated, secure area that is away from general laboratory traffic.[8]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a polypropylene tub) to contain any potential leaks.[6]
-
Maintain Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][11]
-
Ventilation: The storage area should be well-ventilated.
Step 4: Final Disposal by a Licensed Contractor
The final disposal of this hazardous waste must be handled by professionals to ensure environmental and regulatory compliance.
-
Engage a Professional Service: Arrange for pickup by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will manage this process.
-
Method of Disposal: The standard and required method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[12] This process is designed to destroy the compound completely and scrub the resulting gases to prevent the release of harmful substances.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated; work within a fume hood if possible.
-
Wearing the full PPE detailed in Section 1, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- Benchchem.Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD. Benchchem.
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- National Institutes of Health (NIH).Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC.
- Fisher Scientific.Safety Data Sheet: 5-Bromo-2-methylaniline. Fisher Scientific.
- TCI America.Safety Data Sheet: 2-Fluoro-N-methylaniline. TCI America.
- WIT Press.New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
- University of Wisconsin-Madison.Hazardous Waste Segregation.
- U.S. Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Government Publishing Office.Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- New Jersey Department of Health.Aniline - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration (OSHA).Worker Exposures to Volatile Amines. OSHA.
- Fisher Scientific.Safety Data Sheet: 3-Bromo-5-methylaniline. Fisher Scientific.
- Occupational Safety and Health Administration (OSHA).OSHA Technical Manual (OTM) - Section III: Chapter 1. OSHA.
- Anaxem.Safety Data Sheet: AN-6261. Anaxem.
- Thermo Fisher Scientific.Safety Data Sheet: 4-Bromo-2-methylaniline hydrochloride. Thermo Fisher Scientific.
- Sigma-Aldrich.Safety Data Sheet. Sigma-Aldrich.
- Angene Chemical.Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical.
- Westlaw.Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
- Cornell Law School.40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute.
- Creative Safety Supply.OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel.OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- ACS Publications.Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
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Personal protective equipment for handling 2-Bromo-5-fluoro-N-methylaniline hydrochloride
Comprehensive Safety and Handling Guide: 2-Bromo-5-fluoro-N-methylaniline hydrochloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural, and scientifically-grounded framework for the safe handling of this compound. Our objective is to build a culture of safety through understanding the "why" behind each protocol, ensuring every step is a self-validating component of a secure workflow.
Hazard Assessment: Understanding the Molecule
This compound is a substituted aniline derivative. The primary toxicological concern stems from the aniline moiety, which is known for its systemic toxicity, particularly its ability to induce methemoglobinemia.[1][2] This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, collapse and death.[1][2] The hydrochloride salt form typically renders the compound as a solid, which can reduce vapor inhalation risk compared to a liquid free base, but introduces the hazard of airborne dust during handling.
Based on data from structurally similar compounds, this chemical should be treated as acutely toxic and hazardous.[3][4]
GHS Hazard Classifications for Analogous Compounds:
-
Suspected of causing genetic defects and cancer (a known hazard for some anilines).[7][8]
-
May cause damage to organs through prolonged or repeated exposure.[5][8]
Personal Protective Equipment (PPE): A Task-Specific Approach
Your PPE is the most critical barrier between you and the chemical. Selections must be based on the specific task and potential for exposure. All work with this compound must, at a minimum, be performed within a certified chemical fume hood.[9][10]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | Tightly fitting safety goggles and a face shield.[11][12] | Double-gloving with chemical-resistant nitrile or neoprene gloves.[7] Inspect for degradation. | Fully-buttoned laboratory coat. For potential splashes, add a chemical-resistant apron.[7] | Required: Work within a certified chemical fume hood.[9] |
| Reaction Work-up & Purification | Tightly fitting safety goggles and a face shield. | Double-gloving with chemical-resistant nitrile or neoprene gloves.[7] Change gloves immediately if contaminated. | Fully-buttoned laboratory coat and a chemical-resistant apron.[7][11] | Required: Work within a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty butyl rubber or neoprene gloves over nitrile gloves.[11] | Chemical-resistant disposable coveralls and shoe covers.[11] | For large spills: A full-face respirator with an organic vapor/particulate cartridge is required.[1][11] |
Safe Handling and Storage Protocol
Adherence to a strict, sequential protocol minimizes risk. This workflow is designed to be a closed, self-validating system.
Pre-Operational Safety Check
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.
-
Locate Emergency Equipment: Physically locate and confirm the accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[7]
-
Assemble Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), waste bags, and appropriate PPE is readily available.[1][7]
-
Review SDS: Always review the Safety Data Sheet (SDS) for the specific compound before beginning work.[9]
Handling Operations (Inside Fume Hood)
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Minimize Dust: When weighing the solid, handle the container with care to avoid generating dust.[13][14] Use a spatula to gently transfer the material.
-
Dispensing: For solution transfers, use a syringe or pipette to minimize the risk of spills.[7]
-
Container Management: Keep the chemical container tightly closed when not in use.[10][15]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[15][16]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[7][10]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[1][16][17]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct action is vital in any chemical emergency.
Spill Response
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[1]
-
Control Ignition Sources: Eliminate all sources of ignition.[1]
-
Containment: If trained and equipped, and the spill is small, contain the spill using an inert absorbent material like vermiculite or dry sand.[1][9] Do not use combustible materials.
-
Cleanup: Wearing the appropriate spill-response PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][15]
-
Decontaminate: Ventilate the area and wash the spill surface thoroughly.[1]
First Aid for Exposure
Seek immediate medical attention after any exposure.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing.[18] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][13][16]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13][16] Remove contact lenses if it can be done easily.[6]
-
Inhalation: Move the affected person to fresh air at once.[13][18] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[16][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5][14] Never give anything by mouth to an unconscious person.[14] Call a poison control center or physician immediately.[3][5]
Waste Disposal
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5][19]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][10][16]
References
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- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. BenchChem. [URL: https://www.benchchem.com/product/bcp2314649/sops]
- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Centers for Disease Control and Prevention (CDC). [URL: https://www.
- Aniline - Incident management. GOV.UK. [URL: https://www.gov.uk/government/publications/aniline-properties-incident-management-and-toxicology]
- 4-Bromo-3-fluoro-2-methylaniline - Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/S832_sds.pdf]
- 5-Bromo-2-methylaniline - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC37271.pdf]
- Aniline - Standard Operating Procedure. University of California, Santa Barbara. [URL: https://www.ehs.ucsb.edu/files/docs/sop/aniline_sop.pdf]
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- Personal protective equipment for handling Aniline Mustard. BenchChem. [URL: https://www.benchchem.com/product/bc002534/sops]
- 4-Bromo-3-fluoro-2-methylaniline SDS, 127408-03-1 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/4-Bromo-3-fluoro-2-methylaniline-cas-127408-03-1.html]
- 2-Fluoro-N-methylaniline - Safety Data Sheet. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/sds/F0449_US_EN.pdf]
- 4-Bromo-2-methylaniline hydrochloride - Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds?productCode=AC467390010]
- 5-Bromo-2-fluoroaniline - Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC43163.pdf]
- First Aid Procedures for Chemical Hazards | NIOSH. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/topics/emres/chefa.html]
- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15746684]
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- 5-Bromo-2-fluoro-4-methylaniline - Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/945/945244-29-1.pdf]
- 5-Bromo-2-fluoro-N-methylaniline SDS, 1153252-25-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/5-Bromo-2-fluoro-N-methylaniline-cas-1153252-25-5.html]
- 4-BroMo-3-fluoro-N-Methylaniline - Chemical Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=1233513-02-4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
